8-Benzyloxyadenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H19N5O5 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 |
InChI 键 |
YCXGCAXXPRSCHN-ZIWBQIBKSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Benzyloxyadenosine: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxyadenosine, a synthetic adenosine analogue, has garnered interest within the scientific community for its potential therapeutic applications, including roles as a vasodilator and an anti-cancer agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. Additionally, this guide illustrates the potential signaling pathways influenced by this compound, offering a framework for understanding its mechanism of action.
Introduction
Adenosine and its analogues are pivotal signaling nucleosides that modulate a wide array of physiological processes through their interaction with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The modification of the adenosine scaffold has led to the development of numerous derivatives with distinct pharmacological profiles. This compound is one such derivative, characterized by the presence of a benzyloxy group at the 8-position of the adenine base. This modification is anticipated to alter its receptor binding affinity, selectivity, and metabolic stability, thereby conferring unique biological properties. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.
Structure and Physicochemical Properties
The chemical structure of this compound is defined by a benzyl ether linkage at the C8 position of the purine ring of adenosine.
Chemical Structure:
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.36 g/mol |
| Melting Point | Not available in searched literature |
| Solubility | Not available in searched literature |
| Appearance | Not available in searched literature |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
¹H NMR and ¹³C NMR: Specific chemical shift data for this compound were not available in the searched literature. Researchers synthesizing this compound would need to perform NMR analysis for structural confirmation.
Synthesis and Purification
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the 8-position of an adenosine derivative. A common precursor for this synthesis is 8-bromoadenosine.
Synthesis of this compound from 8-Bromoadenosine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
8-Bromoadenosine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
To a solution of benzyl alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, to form sodium benzoxide.
-
Add 8-bromoadenosine to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification by Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Biological Activities and Mechanism of Action
As an adenosine analogue, this compound is expected to interact with adenosine receptors and potentially other cellular targets, leading to a range of biological effects.
Adenosine Receptor Binding
The affinity of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of its pharmacological profile.
Experimental Protocol: Adenosine Receptor Binding Assay This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anti-Cancer Activity
Adenosine analogues have been shown to inhibit cancer cell proliferation and induce apoptosis.
Experimental Protocol: Cytotoxicity Assay (MTT Assay) This protocol measures the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549).
-
Complete cell culture medium.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth.
Potential Signaling Pathways
The biological effects of this compound are likely mediated through the modulation of intracellular signaling pathways. Based on the known actions of adenosine analogues, two key pathways are of particular interest: the Adenylyl Cyclase/cAMP pathway and the AMPK pathway.
4.3.1. Adenylyl Cyclase/cAMP Pathway
Activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of A1 and A3 receptors inhibits adenylyl cyclase.
Experimental Protocol: Adenylyl Cyclase Activity Assay This protocol outlines a method to assess the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells or cell membranes expressing the adenosine receptor of interest.
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
ATP.
-
Assay buffer containing Mg²⁺.
-
cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Incubate the cells or membranes with varying concentrations of this compound in the presence of ATP and assay buffer.
-
Include a control with forskolin to measure maximal adenylyl cyclase stimulation.
-
Stop the reaction after a defined time.
-
Measure the amount of cAMP produced using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Analyze the data to determine if this compound stimulates or inhibits adenylyl cyclase activity.
4.3.2. AMP-Activated Protein Kinase (AMPK) Pathway
Some adenosine analogues can influence cellular energy status, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. AMPK activation can lead to the inhibition of cell growth and proliferation.
Experimental Protocol: AMPK Activation Assay (Western Blot) This protocol detects the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound for various times and at different concentrations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An increase in this ratio indicates AMPK activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for this compound and a general experimental workflow for its characterization.
Caption: Experimental workflow for this compound.
Caption: Potential signaling pathways of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting adenosine-mediated signaling pathways. This technical guide provides a foundational resource for its synthesis, purification, and biological characterization. The detailed experimental protocols and illustrative diagrams are intended to streamline further investigation into its mechanism of action and therapeutic potential in areas such as cardiovascular disease and oncology. Further research is warranted to elucidate the specific physicochemical properties and the precise molecular interactions of this compound to fully realize its drug development potential.
8-Benzyloxyadenosine: A Technical Guide for Researchers
CAS Number: 131265-29-7
This technical guide provides a comprehensive overview of 8-Benzyloxyadenosine, an adenosine analogue of significant interest to researchers in drug discovery and immunology. This document details its chemical and physical properties, likely biological activities with a focus on its role as a Toll-like receptor 7 (TLR7) agonist, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 131265-29-7 |
| Molecular Formula | C₁₇H₁₉N₅O₅ |
| Molecular Weight | 373.36 g/mol |
| Chemical Name | 8-(Benzyloxy)adenosine |
| Synonyms | 8-O-Benzyladenosine |
| Canonical SMILES | C1=CC=C(C=C1)COCC2=NC3=C(C(=N2)N)N=CN=C3C4C(C(C(O4)CO)O)O |
| Purity | Typically available at ≥98% |
| Storage Conditions | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound is an adenosine analogue, a class of compounds known for a wide range of biological activities. The substitution at the 8-position with a benzyloxy group suggests its potential interaction with various cellular targets. Based on the activity of structurally related 8-substituted adenosine derivatives, this compound is predicted to be a potent agonist of Toll-like receptor 7 (TLR7).
TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting an effective antiviral response.
Toll-like Receptor 7 (TLR7) Signaling Pathway
Upon binding of an agonist like this compound, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. Activated NF-κB and IRF7 translocate to the nucleus to induce the expression of genes encoding for pro-inflammatory cytokines and type I interferons, respectively.
Caption: TLR7 Signaling Pathway.
Experimental Protocols
The following are detailed, representative experimental protocols for characterizing the activity of a putative TLR7 agonist like this compound.
Experimental Workflow for TLR7 Agonist Characterization
Caption: General experimental workflow.
Protocol 1: TLR7 Activation Assay using HEK-Blue™ TLR7 Reporter Cells
This protocol describes the use of a commercially available HEK-293 cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well, flat-bottom cell culture plates
-
This compound (test compound)
-
R848 (positive control TLR7 agonist)
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin, selection antibiotics)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR7 cells in complete growth medium according to the manufacturer's instructions.
-
On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed 180 µL of the cell suspension (typically 2.5 x 10⁵ cells/mL) into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in HEK-Blue™ Detection medium to achieve the desired final concentrations.
-
Prepare serial dilutions of the R848 positive control.
-
Add 20 µL of the diluted compounds, positive control, or vehicle control (medium with the same concentration of solvent) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Data Acquisition:
-
After incubation, measure the absorbance of the medium in each well at 620-655 nm using a spectrophotometer. The color change from pink to purple/blue indicates SEAP activity.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Plot the absorbance values against the log of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: NF-κB Luciferase Reporter Gene Assay
This assay measures the activation of the NF-κB signaling pathway in response to TLR7 stimulation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Human TLR7 expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well, white, clear-bottom cell culture plates
-
This compound (test compound)
-
TNF-α (positive control for NF-κB activation)
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and the TLR7 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh complete growth medium containing serial dilutions of this compound or the positive control (TNF-α).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.
-
Plot the fold induction against the log of the compound concentration and determine the EC₅₀ value.
-
Protocol 3: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of human PBMCs with this compound and the subsequent measurement of secreted cytokines using a multiplex immunoassay (e.g., Luminex).
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).
-
96-well, round-bottom cell culture plates.
-
This compound (test compound).
-
R848 or LPS (positive controls).
-
Multiplex cytokine assay kit (e.g., Luminex Human Cytokine/Chemokine Panel).
-
Luminex instrument and software.
Procedure:
-
PBMC Plating:
-
Resuspend freshly isolated or thawed PBMCs in complete RPMI medium.
-
Plate the cells at a density of 1-2 x 10⁶ cells/mL (typically 200 µL per well) in a 96-well round-bottom plate.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and positive controls in complete RPMI medium.
-
Add the diluted compounds to the wells containing PBMCs.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300-400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Thaw the supernatants on ice.
-
Measure the concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) in the supernatants using a multiplex immunoassay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Use the standard curves provided in the assay kit to calculate the concentration of each cytokine in the samples.
-
Analyze the dose-dependent effect of this compound on the secretion of different cytokines.
-
Conclusion
This compound is a promising adenosine analogue with the potential to act as a TLR7 agonist. The information and protocols provided in this technical guide offer a solid foundation for researchers to investigate its synthesis, physicochemical properties, and biological activities. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and general laboratory practices. Researchers should always adhere to appropriate safety protocols and consult relevant literature for the most up-to-date information.
An In-depth Technical Guide to the Synthesis of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 8-benzyloxyadenosine, a significant derivative of the nucleoside adenosine. 8-Substituted adenosine analogs are a class of compounds with diverse and potent biological activities, making them valuable tools in biochemical research and as potential therapeutic agents. This document outlines a reliable multi-step synthetic route starting from commercially available adenosine. The synthesis involves protection of the ribose hydroxyl groups, selective bromination at the C8 position of the purine ring, nucleophilic substitution with a benzyloxy group, and subsequent deprotection to yield the target molecule. Detailed experimental protocols for each key transformation are provided, along with a summary of quantitative data to facilitate reproducibility. Furthermore, this guide includes visualizations of the synthetic workflow and a representative signaling pathway to illustrate the potential biological context of this compound.
Introduction
Adenosine is a fundamental nucleoside that plays a crucial role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3). Chemical modification of the adenosine scaffold has led to the development of a vast library of analogs with tailored selectivity and efficacy for these receptors and other biological targets. Substitution at the 8-position of the purine ring has been a particularly fruitful strategy for modulating the pharmacological profile of adenosine derivatives.
This compound, featuring a bulky and lipophilic benzyloxy group at the C8 position, is an important tool for probing the structure-activity relationships of adenosine receptor ligands. The synthesis of this compound requires a strategic approach to achieve regioselective modification of the purine base while preserving the integrity of the ribose moiety. This guide details a robust and well-documented synthetic pathway to this compound.
Synthetic Pathway Overview
The synthesis of this compound from adenosine is accomplished via a four-step sequence:
-
Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of the ribose moiety are protected as acetates to prevent side reactions in subsequent steps.
-
Bromination: The C8 position of the protected adenosine is selectively brominated to introduce a good leaving group.
-
Benzylation: The 8-bromo group is displaced by a benzyloxy group via a Williamson ether synthesis.
-
Deprotection: The acetyl protecting groups are removed to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2',3',5'-Tri-O-acetyladenosine
Protocol: To a stirred suspension of adenosine (1.0 eq) in anhydrous pyridine (10 vol), acetic anhydride (5.0 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of ice-cold water. The resulting solution is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 2',3',5'-tri-O-acetyladenosine as a white foam.
Step 2: Synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine
Protocol: 2',3',5'-Tri-O-acetyladenosine (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF, 10 vol). N-Bromosuccinimide (NBS, 1.2 eq) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then purified by recrystallization from ethanol to give 8-bromo-2',3',5'-tri-O-acetyladenosine as a white crystalline solid.
Step 3: Synthesis of 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine
Protocol: To a solution of benzyl alcohol (2.0 eq) in anhydrous DMF (5 vol), sodium hydride (60% dispersion in mineral oil, 2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at this temperature for 30 minutes, or until hydrogen evolution ceases. A solution of 8-bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous DMF (5 vol) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 18-24 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the addition of methanol, followed by water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 8-benzyloxy-2',3',5'-tri-O-acetyladenosine.
Step 4: Synthesis of this compound
Protocol: 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine (1.0 eq) is dissolved in anhydrous methanol (20 vol). A catalytic amount of sodium methoxide (0.1 eq of a 25 wt. % solution in methanol) is added to the solution at room temperature. The reaction mixture is stirred for 2-4 hours, with the progress monitored by TLC. Once the deprotection is complete, the reaction is neutralized by the addition of an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral. The resin is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization or silica gel chromatography to afford this compound as a white solid.[1]
Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis. It is important to note that these yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Adenosine | 2',3',5'-Tri-O-acetyladenosine | Acetic Anhydride, Pyridine | 85-95 |
| 2 | 2',3',5'-Tri-O-acetyladenosine | 8-Bromo-2',3',5'-tri-O-acetyladenosine | N-Bromosuccinimide, DMF | 70-80 |
| 3 | 8-Bromo-2',3',5'-tri-O-acetyladenosine | 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine | Benzyl Alcohol, Sodium Hydride, DMF | 60-75 |
| 4 | 8-Benzyloxy-2',3',5'-tri-O-acetyladenosine | This compound | Sodium Methoxide, Methanol | 80-90 |
Biological Context and Signaling Pathway
8-Substituted adenosine analogs are known to interact with adenosine receptors, which are G-protein coupled receptors (GPCRs). The binding of an adenosine analog to its receptor can either stimulate (via Gαs) or inhibit (via Gαi) the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively. cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The bulky benzyloxy group at the 8-position can significantly influence the receptor binding affinity and selectivity of the adenosine analog.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The described four-step synthetic route is robust and utilizes common laboratory reagents and techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and chemical biology who are interested in exploring the biological activities of 8-substituted adenosine analogs. The visualization of the synthetic workflow and the representative signaling pathway further aids in understanding the synthesis and potential biological context of this important molecule. Further optimization of reaction conditions and purification procedures may lead to improved overall yields and purity.
References
8-Benzyloxyadenosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Benzyloxyadenosine is an adenosine analogue characterized by the presence of a benzyloxy group at the 8-position of the purine ring. While specific experimental data for this compound is limited in publicly available literature, this technical guide provides a comprehensive overview based on the established knowledge of 8-substituted adenosine analogues. These compounds are a significant class of molecules with diverse pharmacological activities, including the potential to act as vasodilators and inhibit cancer progression.[1] This guide summarizes the core biochemical functions, potential signaling pathways, and detailed experimental protocols relevant to the study of this compound, serving as a foundational resource for its investigation in research and drug development.
Core Biochemical Functions and Quantitative Data
Substitutions at the 8-position of the adenosine purine ring are known to significantly alter the affinity and efficacy of these analogues at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The nature of the substituent at this position plays a crucial role in determining the pharmacological profile of the analogue. For instance, the introduction of bulky, hydrophobic groups at the C8 position has been observed to decrease binding affinity at the A₂ₐ adenosine receptor while preserving high affinity for the A₃ subtype.[2]
Table 1: Representative Binding Affinities (Kᵢ) of 8-Substituted Adenosine Analogues at Human Adenosine Receptors
| Compound | 8-Substituent | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂ₑ Kᵢ (nM) | A₃ Kᵢ (nM) | Reference Compound |
| 8-Alkylamino-N⁶-cyclopentyladenosine derivatives | -NH-Alkyl | ~170-366 (in vivo EC₅₀,u) | - | - | - | N⁶-cyclopentyladenosine (CPA) |
Note: Data for 8-Alkylamino-N⁶-cyclopentyladenosine derivatives are in vivo EC₅₀,u values for heart rate reduction in rats, which are in the same order of magnitude as their binding affinities.[3] Kᵢ values for other 8-substituted analogues can vary widely based on the specific substituent.
Table 2: Representative Functional Potencies (EC₅₀/IC₅₀) of 8-Substituted Adenosine Analogues
| Compound | Assay Type | Cell Line | Parameter | Value |
| 8-Alkylamino-N⁶-cyclopentyladenosine derivatives | In vivo heart rate reduction | - | EC₅₀,u (nM) | 170 - 366 |
| 8-substituted xanthine derivatives | Radioligand binding | - | Kᵢ (nM) | Varies (nanomolar to micromolar range) |
Note: The data presented are for related 8-substituted adenosine analogues and are intended to be illustrative. Actual values for this compound must be determined experimentally.
Table 3: Representative Pharmacokinetic Parameters of an 8-Substituted Adenosine Analogue (8-Alkylamino-N⁶-cyclopentyladenosine derivatives in rats)
| Parameter | Value |
| Terminal Half-life (t½) | 17 - 24 min |
| Volume of Distribution at steady state (Vss) | Larger than parent compound (CPA) |
Note: These pharmacokinetic parameters are for 8-alkylamino derivatives of N⁶-cyclopentyladenosine in rats and may not be representative of this compound.[3]
Synthesis and Chemical Properties
Signaling Pathways
The primary mechanism of action for many 8-substituted adenosine analogues is through the canonical G-protein coupled receptor (GPCR) signaling cascade. Based on the general understanding of adenosine receptor signaling, this compound is likely to modulate intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
-
A₂ₐ and A₂ₑ Receptor Agonism: If this compound acts as an agonist at A₂ₐ and A₂ₑ receptors (coupled to Gαs proteins), it would stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.
-
A₁ and A₃ Receptor Agonism: Conversely, agonism at A₁ and A₃ receptors (coupled to Gαi proteins) would inhibit adenylyl cyclase, resulting in decreased cAMP levels.[2]
The modulation of cAMP levels has significant downstream effects, primarily through the activation of Protein Kinase A (PKA).[2] PKA, in turn, can phosphorylate a variety of substrate proteins, influencing cellular processes such as gene expression, metabolism, and cell proliferation. Furthermore, adenosine receptor activation can also influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
Below are diagrams illustrating the potential signaling pathways that could be modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments that are essential for characterizing the biological activity of this compound.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for adenosine receptors.
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor subtype.
-
Radioligand specific for the receptor subtype (e.g., [³H]CGS-21680 for A₂ₐ, [³H]DPCPX for A₁).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the effect of this compound on intracellular cAMP levels.
Materials:
-
Cells expressing the target adenosine receptor.
-
This compound stock solution.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound to the cells. For Gi-coupled receptors, co-stimulate with forskolin.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates and a microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blot for MAPK Pathway Activation
This protocol is used to determine if this compound modulates the phosphorylation of key proteins in the MAPK pathway, such as ERK1/2.
Materials:
-
Cell line of interest.
-
This compound stock solution.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve them to reduce basal MAPK activation.
-
Treat the cells with this compound for various time points.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
Conclusion
This compound, as a member of the 8-substituted adenosine analogue family, holds potential for significant pharmacological activity. While direct experimental data for this specific compound is currently sparse, this technical guide provides a robust framework for its investigation. By leveraging the knowledge of related compounds and employing the detailed experimental protocols outlined herein, researchers can effectively characterize the binding profile, signaling effects, and cellular functions of this compound. Such studies are crucial for unlocking its potential as a research tool and a candidate for future drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1634961A - Improved method for preparing adenosine - Google Patents [patents.google.com]
- 5. Unlocking antitumor immunity with adenosine receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 8-Benzyloxyadenosine: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Adenosine Analog
Introduction
8-Benzyloxyadenosine is a synthetic derivative of adenosine, a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological processes. As an analog, this compound is of significant interest to researchers and drug development professionals for its potential to modulate cellular signaling pathways and exhibit therapeutic effects. This technical guide provides a comprehensive overview of the predicated biological activities of this compound, based on the established pharmacology of the broader class of 8-substituted adenosine analogs. Due to a notable scarcity of direct experimental data on this compound in publicly available scientific literature, this document focuses on its potential mechanisms of action, supported by detailed, generalized experimental protocols and data presentation formats to guide future research.
Predicted Biological Activities and Mechanisms of Action
Substitutions at the 8-position of the adenosine purine ring are known to significantly alter the molecule's affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), as well as its interaction with other cellular targets.[1] The introduction of a benzyloxy group, a relatively bulky and hydrophobic substituent, at this position is likely to confer specific pharmacological properties.
Modulation of Adenosine Receptors
The primary mechanism of action for many adenosine analogs involves interaction with G-protein coupled adenosine receptors. The benzyloxy group at the 8-position may influence receptor binding and activation, potentially leading to either agonistic or antagonistic activity.
-
A₁ and A₃ Receptor Interaction: Agonists of A₁ and A₃ receptors are typically coupled to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
A₂ₐ and A₂ₑ Receptor Interaction: Conversely, agonists of A₂ₐ and A₂ₑ receptors are coupled to Gαs proteins, which stimulate adenylyl cyclase and increase cAMP production.[1]
The specific impact of the 8-benzyloxy substituent on receptor selectivity and functional activity remains to be experimentally determined.
Potential as a Vasodilator
Adenosine and its analogs are well-known for their potent vasodilatory effects, primarily mediated through the activation of A₂ₐ receptors on vascular smooth muscle cells.[2][3] This leads to the relaxation of blood vessels and increased blood flow. This compound, as an adenosine analog, may share this property.
Anticancer and Cytotoxic Potential
Several adenosine analogs have demonstrated anticancer properties, exerting their effects through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.[4] The cytotoxic effects can be mediated through adenosine receptors or via intracellular mechanisms following cellular uptake.
Immunomodulatory and Anti-inflammatory Effects
Adenosine plays a crucial role in regulating inflammation and immune responses. Activation of adenosine receptors, particularly A₂ₐ, on immune cells can suppress inflammatory processes. Depending on its receptor interaction profile, this compound could potentially exhibit anti-inflammatory activity.
Interferon Induction
Certain 8-substituted adenine derivatives have been identified as potent inducers of interferon (IFN), suggesting a potential role in antiviral and immunomodulatory therapies. While this activity is not universally observed among all 8-substituted analogs, it represents a plausible area of investigation for this compound.
Quantitative Data Summary
| Parameter | Assay Type | Target | Value (e.g., IC₅₀, EC₅₀, Kᵢ) | Cell Line/System | Reference |
| Binding Affinity | Radioligand Binding | A₁ Adenosine Receptor | To be determined | Recombinant cell line | N/A |
| A₂ₐ Adenosine Receptor | To be determined | Recombinant cell line | N/A | ||
| A₂ₑ Adenosine Receptor | To be determined | Recombinant cell line | N/A | ||
| A₃ Adenosine Receptor | To be determined | Recombinant cell line | N/A | ||
| Functional Activity | cAMP Accumulation | A₂ₐ Adenosine Receptor | To be determined | Recombinant cell line | N/A |
| cAMP Inhibition | A₁ Adenosine Receptor | To be determined | Recombinant cell line | N/A | |
| Cytotoxicity | Cell Viability Assay | Various Cancer Cell Lines | To be determined | e.g., MCF-7, HeLa, A549 | N/A |
| Vasodilation | Organ Bath Study | Isolated Arterial Rings | To be determined | e.g., Rat aorta | N/A |
| Interferon Induction | ELISA | Human PBMCs | To be determined | Human PBMCs | N/A |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to characterize the biological activity of this compound.
Adenosine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of this compound for the four human adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptors.
-
Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂ₐ), [³H]NECA (for A₂ₑ), [¹²⁵I]AB-MECA (for A₃).
-
This compound (test compound).
-
Non-specific binding control (e.g., theophylline for A₁/A₂ₐ/A₂ₑ, NECA for A₃).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kₑ, and varying concentrations of this compound or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at A₁ and A₂ₐ adenosine receptors.
Materials:
-
Cells stably expressing human A₁ or A₂ₐ adenosine receptors (e.g., CHO or HEK293 cells).
-
This compound (test compound).
-
Adenosine receptor agonist (e.g., NECA).
-
Adenosine deaminase (ADA).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and supplements.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with ADA to degrade any endogenous adenosine.
-
For agonist activity: Add varying concentrations of this compound to the cells.
-
For antagonist activity: Add a fixed concentration of an adenosine receptor agonist (e.g., NECA at its EC₈₀) in the presence of varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Cell Viability (Cytotoxicity) Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549).
-
This compound (test compound).
-
Cell culture medium and supplements.
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Ex Vivo Vasodilation Assay (Organ Bath)
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Isolated arterial tissue (e.g., rat thoracic aorta).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution.
-
Vasoconstrictor agent (e.g., phenylephrine or U46619).
-
This compound (test compound).
-
Data acquisition system.
Procedure:
-
Dissect the artery and cut it into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-contract the arterial rings with a vasoconstrictor agent to a submaximal level.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound and record the relaxation response.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Benzyloxyadenosine and its Analogs: A Technical Guide to Research Applications as Toll-like Receptor 7/8 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine belongs to a class of 8-substituted adenosine analogs that have garnered significant interest for their potent immunomodulatory activities. While specific research data for this compound is limited in publicly available literature, the broader class of 8-substituted adenosines, particularly 8-oxoadenines and other 8-alkoxyadenosine derivatives, are well-characterized as agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and initiating an immune response. This technical guide provides an in-depth overview of the research applications of these 8-substituted adenosine analogs, with a focus on their role as TLR7/8 agonists. The information presented herein is based on data from closely related compounds and provides a framework for the potential applications and study of this compound.
Core Mechanism of Action: TLR7/8 Agonism
8-substituted adenosine analogs act as agonists at TLR7 and TLR8, which are endosomal pattern recognition receptors. Upon binding, they trigger a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of a robust innate and subsequent adaptive immune response. This mechanism makes them attractive candidates for development as vaccine adjuvants and immunotherapeutics for infectious diseases and cancer.
Signaling Pathway
The signaling pathway initiated by 8-substituted adenosine analogs through TLR7 is depicted below. Activation of TLR8 follows a similar, though not identical, pathway.
Quantitative Data on Related 8-Substituted Adenosine Analogs
Table 1: In Vitro Activity of 8-Oxoadenine Analogs in HEK293 Reporter Cells
| Compound Reference | 8-Substituent | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) | Reference |
| Compound 1 | -O-(CH2)3CH3 | 0.27 | >100 | [1] |
| Compound 2 | -O-CH2-piperidin-4-yl | 0.04 | 59 | [2] |
| Compound 3 | -O-CH2CH2-piperidin-4-yl | 0.02 | >100 | [2] |
| Compound 4 | -O-CH2CH2CH2CH2-piperidin-4-yl | 0.03 | >100 | [2] |
Table 2: Cytokine Induction by 8-Oxoadenine Analogs in Human PBMCs
| Compound Reference | 8-Substituent | IFN-α Induction (EC50, µM) | TNF-α Induction (EC50, µM) | Reference |
| Compound 1 | -O-(CH2)3CH3 | 0.1 - 1 | 1 - 10 | [1] |
| Compound 2 | -O-CH2-piperidin-4-yl | 0.01 - 0.1 | 0.1 - 1 | [2] |
| Compound 3 | -O-CH2CH2-piperidin-4-yl | 0.01 - 0.1 | 0.1 - 1 | [2] |
| Compound 4 | -O-CH2CH2CH2CH2-piperidin-4-yl | 0.01 - 0.1 | 0.1 - 1 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize 8-substituted adenosine analogs as TLR7/8 agonists. These protocols can be adapted for the study of this compound.
Synthesis of 8-Substituted Adenosine Analogs
A general method for the synthesis of 8-alkoxyadenosine derivatives involves the nucleophilic substitution of an 8-bromo- or 8-chloroadenosine precursor.
General Protocol for Synthesis of 8-Alkoxyadenosine Derivatives:
-
Starting Material: 8-Bromoadenosine.
-
Protection: Protect the 2', 3', and 5' hydroxyl groups of the ribose moiety with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) or acetyl groups.
-
Alkoxylation: React the protected 8-bromoadenosine with the desired alcohol (in this case, benzyl alcohol) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Deprotection: Remove the protecting groups from the ribose moiety using standard deprotection methods (e.g., tetrabutylammonium fluoride for TBDMS groups or ammonia in methanol for acetyl groups).
-
Purification: Purify the final product using column chromatography or recrystallization.
HEK-Blue™ TLR7/8 Reporter Assay
This assay utilizes HEK293 cells stably transfected with human or murine TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add to the cells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a commercially available SEAP detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: Determine the EC50 value of the compound by plotting the SEAP activity against the compound concentration and fitting the data to a dose-response curve.
Cytokine Induction Assay in Human PBMCs
This assay measures the ability of a compound to induce cytokine production in primary human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells per well.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a positive control (e.g., R848) and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Determine the EC50 for the induction of each cytokine by plotting the cytokine concentration against the compound concentration.
Conclusion
While direct experimental data on this compound is sparse, the extensive research on structurally similar 8-substituted adenosine analogs strongly suggests its potential as a potent TLR7/8 agonist. The provided technical guide offers a comprehensive framework for researchers and drug development professionals to explore the immunomodulatory properties of this compound and related compounds. The detailed experimental protocols and representative data from analogous compounds serve as a valuable resource for initiating and advancing research in this promising area of immunology and drug discovery. Future studies are warranted to specifically characterize the synthesis and biological activity of this compound to fully elucidate its therapeutic potential.
References
8-Benzyloxyadenosine in Cancer Cell Lines: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the effects of 8-Benzyloxyadenosine on cancer cell lines. Therefore, this guide focuses on a structurally related and well-studied compound, N6-benzyladenosine , to provide insights into the potential mechanisms and effects of benzyloxy-substituted adenosine analogs in oncology research.
Introduction
N6-benzyladenosine is a synthetic cytokinin, a class of compounds analogous to plant hormones, that has demonstrated significant anti-cancer properties across a range of cancer cell lines. This document provides a comprehensive overview of the in vitro effects of N6-benzyladenosine, detailing its impact on cell proliferation, its mechanisms of inducing cell cycle arrest and apoptosis, and the signaling pathways it modulates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.
Quantitative Data on Anti-proliferative Activity
The inhibitory effects of N6-benzyladenosine and its active metabolite, N6-benzyladenosine-5'-O-diphosphate, have been quantified in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of N6-benzyladenosine Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N6-benzyladenosine-5'-O-diphosphate | CEM | Leukemia | 2 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | HL-60 | Leukemia | 1.3 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | K562 | Leukemia | 4 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | RPMI-8226 | Multiple Myeloma | 4.5 | [1] |
| N6-benzyladenosine-5'-O-diphosphate | MCF-7 | Breast Cancer | 8 | [1] |
| N6-(m-F-benzyl)adenosine (L5) | HOS | Osteosarcoma | 2.8 | [2] |
| N6-(m-F-benzyl)adenosine (L5) | MCF-7 | Breast Cancer | 11.4 | [2] |
| N6-(m-F-benzyl)adenosine (L5) | CEM | T-lymphoblastic leukemia | 0.7 | [2] |
| N6-(m-F-benzyl)adenosine (L5) | HL-60 | Promyelocytic leukemia | 0.4 | [2] |
| N6-(o-Cl-benzyl)adenosine (L7) | CEM | T-lymphoblastic leukemia | 0.3 | [2] |
| N6-(o-Cl-benzyl)adenosine (L7) | HL-60 | Promyelocytic leukemia | 0.2 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | HOS | Osteosarcoma | 20.0 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | MCF-7 | Breast Cancer | 14.0 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | CEM | T-lymphoblastic leukemia | 1.3 | [2] |
| N6-(p-F-benzyl)adenosine (L8) | HL-60 | Promyelocytic leukemia | 1.2 | [2] |
| N6-(p-Cl-benzyl)adenosine (L12) | MCF-7 | Breast Cancer | 23.0 | [2] |
| N6-(p-Cl-benzyl)adenosine (L12) | CEM | T-lymphoblastic leukemia | 0.2 | [2] |
| N6-(p-Cl-benzyl)adenosine (L12) | HL-60 | Promyelocytic leukemia | 0.1 | [2] |
Mechanism of Action
N6-benzyladenosine exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
N6-benzyladenosine has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines, including bladder carcinoma T24 cells and glioma cells.[3][4][5] The apoptotic process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies.[4] Mechanistically, N6-benzyladenosine activates the intrinsic pathway of apoptosis, which involves the activation of caspase-3 and caspase-9.[3][4]
Cell Cycle Arrest
A key mechanism of N6-benzyladenosine's anti-proliferative activity is its ability to arrest the cell cycle, predominantly at the G0/G1 phase.[3][4] This arrest prevents cancer cells from progressing through the cell cycle and replicating. Early events leading to this cell cycle arrest include alterations in cell morphology and disorganization of the actin cytoskeleton.[3]
Signaling Pathways Modulated by N6-benzyladenosine
N6-benzyladenosine modulates several critical signaling pathways involved in cancer cell proliferation and survival.
Mevalonate Pathway Inhibition
A primary target of N6-benzyladenosine is the mevalonate (MVA) pathway, a key metabolic pathway that is often dysregulated in cancer.[5][6] Specifically, it inhibits farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.[5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The isoprenoid derivative N6 -benzyladenosine CM223 exerts antitumor effects in glioma patient-derived primary cells through the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Role of 8-Substituted Adenosine Analogs in Signal Transduction with a Focus on Toll-Like Receptor 7/8 Agonism
A Note on Data Availability for 8-Benzyloxyadenosine:
An exhaustive search of scientific literature and databases has revealed a significant scarcity of specific data regarding the role of this compound in signal transduction. While it is classified as an adenosine analog, detailed studies on its mechanism of action, cellular targets, and quantitative effects on signaling pathways are not publicly available at this time.
Therefore, to provide a comprehensive and technically valuable guide in line with the user's request, this document will focus on a closely related and well-characterized class of compounds: 8-substituted oxoadenine derivatives , which are potent agonists of Toll-Like Receptors 7 and 8 (TLR7/8) and play a significant role in immune signal transduction. The principles, pathways, and experimental methodologies described herein are representative of how an 8-substituted adenosine analog like this compound might be investigated and what its potential role in signal transduction could be.
Whitepaper: The Role of 8-Oxoadenine Derivatives in Immune Signal Transduction via TLR7 and TLR8
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide an in-depth technical overview of the mechanism of action, signaling pathways, and experimental evaluation of 8-oxoadenine derivatives as TLR7/8 agonists.
Introduction to 8-Substituted Adenosine Analogs and TLR7/8 Agonism
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are located in the endosomes of immune cells, such as dendritic cells (DCs), macrophages, and B cells, where they recognize single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] The activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), thereby initiating a robust innate and subsequent adaptive immune response.[1]
8-oxoadenine derivatives are a class of synthetic small molecules that act as potent agonists for TLR7 and/or TLR8.[1] Their ability to stimulate a strong immune response has led to their investigation as vaccine adjuvants and immunomodulatory agents for the treatment of cancer and infectious diseases.[1][2]
Signaling Pathways of TLR7 and TLR8 Activation
Upon binding of an 8-oxoadenine agonist, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a downstream signaling cascade that bifurcates into two main branches: the NF-κB pathway and the IRF7 pathway.
The NF-κB Pathway
The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This pathway results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
The IRF7 Pathway
Primarily associated with TLR7 activation in plasmacytoid dendritic cells (pDCs), this pathway leads to the activation of IRF7 (interferon regulatory factor 7). Activated IRF7 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β).
Quantitative Data on 8-Oxoadenine Derivatives
The potency and selectivity of 8-oxoadenine derivatives for TLR7 and TLR8 can be modulated by substitutions at various positions on the adenine ring. The following table summarizes representative data for the activity of these compounds.
| Compound | Target | Assay System | EC50 (µM) | Reference |
| Compound 1a | hTLR7 | HEK293-hTLR7-SEAP | 0.25 | [1] |
| hTLR8 | HEK293-hTLR8-SEAP | >10 | [1] | |
| Compound 2a | hTLR7 | HEK293-hTLR7-SEAP | >10 | [1] |
| hTLR8 | HEK293-hTLR8-SEAP | 1.5 | [1] | |
| R848 (Resiquimod) | hTLR7 | HEK293-hTLR7-SEAP | 0.03 | |
| hTLR8 | HEK293-hTLR8-SEAP | 0.8 |
hTLR: human Toll-Like Receptor; SEAP: Secreted Embryonic Alkaline Phosphatase (reporter gene)
Experimental Protocols
HEK293 Reporter Gene Assay for TLR7/8 Activity
This assay is commonly used to screen for and characterize TLR7 and TLR8 agonists.
Objective: To determine the EC50 of a test compound for human TLR7 and TLR8.
Methodology:
-
Cell Culture: HEK293 cells stably transfected with either human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., 8-oxoadenine derivative) for 18-24 hours.
-
SEAP Detection: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
References
8-Benzyloxyadenosine and its Interaction with Adenosine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between 8-Benzyloxyadenosine, a synthetic analog of adenosine, and the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Substitutions at the 8-position of the purine ring are known to significantly modulate the affinity and efficacy of adenosine derivatives. This document summarizes the current, albeit limited, understanding of this compound's pharmacological profile. It details standard experimental protocols for assessing ligand-receptor interactions, including radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) and GTPγS binding. Furthermore, this guide presents relevant signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of the methodologies involved in characterizing compounds like this compound.
Introduction to 8-Substituted Adenosine Analogs
Adenosine, a ubiquitous purine nucleoside, exerts its physiological effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Chemical modification of the adenosine molecule has been a key strategy in developing selective agonists and antagonists for these receptors.
Substitutions at the 8-position of the adenine ring have been shown to have a profound impact on the pharmacological properties of adenosine analogs. The nature of the substituent at this position can influence receptor binding affinity and selectivity. For instance, the introduction of bulky and hydrophobic groups at the C8 position has been reported to decrease binding affinity for the A2A adenosine receptor while sometimes maintaining or even enhancing affinity for the A3 subtype[1].
This compound, which features a benzyloxy group at the 8-position, is one such analog. While it is commercially available as a research chemical, detailed public data on its specific interactions with adenosine receptor subtypes is scarce. This guide aims to provide the foundational knowledge and experimental frameworks necessary for researchers to characterize this and similar compounds.
Quantitative Data on Receptor Interaction
A thorough review of publicly available scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at the A1, A2A, A2B, and A3 adenosine receptors. The following tables are therefore presented as templates for the types of data that would be generated through the experimental protocols detailed in this guide. For context, general affinity ranges for different classes of 8-substituted adenosine analogs are noted where available from existing literature.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| A1 | [³H]-DPCPX | Data not available | - |
| A2A | [³H]-ZM241385 | Data not available | - |
| A2B | [³H]-DPCPX | Data not available | - |
| A3 | [¹²⁵I]-AB-MECA | Data not available | - |
| Note: 8-alkynyl adenosine derivatives have been reported to show affinity for the A3 subtype in the high nanomolar range[2]. |
Table 2: Functional Activity (EC50/IC50) of this compound at Human Adenosine Receptors
| Receptor Subtype | Functional Assay | Potency (EC50/IC50, nM) | Mode of Action | Reference |
| A1 | GTPγS Binding | Data not available | Agonist/Antagonist | - |
| A2A | cAMP Accumulation | Data not available | Agonist/Antagonist | - |
| A2B | cAMP Accumulation | Data not available | Agonist/Antagonist | - |
| A3 | GTPγS Binding | Data not available | Agonist/Antagonist | - |
| Note: Some 8-alkynyl adenosine derivatives have been shown to act as antagonists at A3 receptors[2]. |
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades.
-
A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A2A and A2B Receptors: These receptors are primarily coupled to Gs proteins. Agonist activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. The A2B receptor can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Experimental Protocols
To determine the binding affinity and functional activity of this compound at the various adenosine receptor subtypes, the following experimental protocols are recommended.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.
Workflow:
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the following in the specified order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-DPCPX for A1 and A2B, [³H]-ZM241385 for A2A, or [¹²⁵I]-AB-MECA for A3) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Membrane preparation (typically 20-50 µg of protein).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a standard non-radiolabeled antagonist (e.g., 10 µM XAC).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail (for ³H) or in tubes for gamma counting (for ¹²⁵I).
-
Quantify the radioactivity using a scintillation counter or a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for A2A and A2B Agonist/Antagonist Activity)
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit the agonist-induced stimulation (antagonist) of adenylyl cyclase, leading to changes in intracellular cAMP levels.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the A2A or A2B receptor in a multi-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM Rolipram) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the cells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the cells with the PDE inhibitor and increasing concentrations of this compound for 15-30 minutes.
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a standard agonist (e.g., NECA).
-
Incubate at 37°C for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log concentration of this compound to determine the EC50 and Emax values.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
[³⁵S]GTPγS Binding Assay (for A1 and A3 Agonist/Antagonist Activity)
This functional assay measures the activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Workflow:
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the A1 or A3 receptor as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine the following:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure G proteins are in their inactive state.
-
Adenosine deaminase (ADA) to remove any endogenous adenosine.
-
For agonist mode: increasing concentrations of this compound.
-
For antagonist mode: increasing concentrations of this compound followed by a fixed concentration of a standard agonist (e.g., CPA for A1, IB-MECA for A3).
-
Membrane preparation.
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for an additional 30-60 minutes at 30°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax.
-
For antagonist activity, plot the inhibition of the agonist-stimulated response against the log concentration of this compound to determine the IC50.
-
Conclusion
References
8-Benzyloxyadenosine: A Potential Therapeutic Agent in Immuno-Oncology and Vaccine Adjuvant Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Benzyloxyadenosine is an adenosine analogue belonging to the broader class of 8-substituted purine derivatives. While specific research on this compound is limited in publicly available literature, extensive studies on structurally related compounds, particularly 8-oxoadenines, have established this class of molecules as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). This technical guide synthesizes the current understanding of 8-substituted adenosine analogues as TLR7/8 agonists, providing a framework for the potential therapeutic applications of this compound as an immunomodulatory agent in cancer therapy and as a vaccine adjuvant. This document details the mechanism of action, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and provides visual representations of the critical signaling pathways.
Introduction
The innate immune system serves as the first line of defense against pathogens and plays a critical role in initiating and shaping the adaptive immune response. Toll-like receptors (TLRs) are a key component of the innate immune system, recognizing conserved molecular patterns associated with pathogens. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 and TLR8 triggers a potent immune response characterized by the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and B cells, and ultimately promoting the development of robust T cell-mediated immunity.
Small molecule agonists of TLR7 and TLR8 have emerged as promising therapeutic agents for the treatment of cancer and as adjuvants for vaccines.[1][2] By mimicking viral ssRNA, these synthetic ligands can potently stimulate an anti-tumor or pathogen-specific immune response. 8-substituted adenosine derivatives, including 8-oxoadenines, have been identified as a promising chemical class of TLR7/8 agonists.[1] this compound, as a member of this class, is hypothesized to share this mechanism of action and therapeutic potential.
Mechanism of Action: TLR7/8 Agonism
The primary proposed mechanism of action for this compound is the activation of TLR7 and TLR8. Upon entering the endosome of immune cells such as dendritic cells and B lymphocytes, this compound is expected to bind to the TLR7 and/or TLR8 receptor complex. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The formation of the TLR-MyD88 complex triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6. This ultimately leads to the activation of key transcription factors, including NF-κB and IRF7.
Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. These cytokines play a crucial role in the maturation and activation of antigen-presenting cells (APCs) and the promotion of a Th1-biased adaptive immune response, which is critical for anti-tumor and anti-viral immunity. Simultaneously, the activation of IRF7 leads to the robust production of type I interferons (IFN-α and IFN-β), which have direct anti-proliferative and pro-apoptotic effects on tumor cells and are essential for the activation of NK cells and the cross-priming of CD8+ T cells by DCs.
Figure 1: Proposed TLR7/8 signaling pathway for this compound.
Quantitative Data for Structurally Related 8-Substituted Adenosine Analogues
Table 1: In Vitro Activity of 8-Oxoadenine Derivatives on Human TLR7 and TLR8
| Compound ID | R Group at 8-position | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Reference |
| SM-360320 | -O(CH2)3-piperidine | 0.23 | >100 | [1] |
| CL097 | -NH(CH2)2OH | 0.1-1 | 0.1-1 | [1] |
| Resiquimod (R848) | Imidazoquinoline | ~0.3 | ~0.3 | [1] |
EC50 values represent the concentration of the compound that elicits a half-maximal response in cell-based reporter assays.
Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in Human PBMCs
| Compound ID | IFN-α Induction (EC50, µM) | TNF-α Induction (EC50, µM) | Reference |
| SM-360320 | 0.1-1 | 1-10 | [1] |
| CL097 | 0.1-1 | 0.1-1 | [1] |
| Resiquimod (R848) | ~1 | ~0.1 | [1] |
EC50 values represent the concentration of the compound that induces half-maximal cytokine production in human peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of TLR7/8 agonists like this compound.
TLR7/8 Reporter Gene Assay
This assay is used to determine the potency and selectivity of a compound for TLR7 and TLR8.
Cell Lines:
-
HEK-Blue™ hTLR7 cells (InvivoGen): Human embryonic kidney cells co-transfected with human TLR7, a SEAP (secreted embryonic alkaline phosphatase) reporter gene under the control of an NF-κB-inducible promoter.
-
HEK-Blue™ hTLR8 cells (InvivoGen): Similar to the hTLR7 line, but expressing human TLR8.
-
HEK-Blue™ Null cells (InvivoGen): Parental cell line lacking the TLR expression vector, used as a negative control.
Protocol:
-
Seed HEK-Blue™ cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and reference compounds (e.g., Resiquimod) in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
To measure SEAP activity, add a SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen) to the cell culture supernatant.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate EC50 values by plotting the dose-response curves.
Figure 2: Workflow for a TLR7/8 reporter gene assay.
Cytokine Production Assay in Human PBMCs
This assay measures the ability of a compound to induce the production of key immunomodulatory cytokines.
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in 96-well plates at a density of 1 x 10^6 cells/well.
-
Add serial dilutions of this compound and control compounds to the wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IFN-α, TNF-α, IL-6, and IL-12 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Plot dose-response curves and determine the EC50 for each cytokine.
Potential Therapeutic Applications
The immunomodulatory properties of TLR7/8 agonists suggest that this compound could have significant therapeutic potential in several areas:
-
Cancer Immunotherapy: By activating APCs and promoting a Th1-biased immune response, this compound could be used as a monotherapy or in combination with other cancer treatments, such as checkpoint inhibitors, to enhance anti-tumor immunity.
-
Vaccine Adjuvants: The ability to stimulate a robust and durable immune response makes TLR7/8 agonists attractive candidates for vaccine adjuvants. This compound could be co-formulated with vaccine antigens to enhance their immunogenicity and efficacy.
-
Antiviral Therapy: By inducing the production of type I interferons, this compound may have direct antiviral activity and could be explored for the treatment of chronic viral infections.
Conclusion
While direct experimental data for this compound is currently limited, the extensive research on the broader class of 8-substituted adenosine analogues provides a strong rationale for its investigation as a potent TLR7/8 agonist. The ability of these compounds to potently activate the innate immune system and drive a robust adaptive immune response positions them as highly promising candidates for development in immuno-oncology and as next-generation vaccine adjuvants. Further preclinical studies are warranted to fully characterize the pharmacological profile of this compound and to validate its therapeutic potential.
References
8-Benzyloxyadenosine: An Unexplored Adenosine Analog
A comprehensive literature review reveals a significant gap in the scientific understanding of 8-Benzyloxyadenosine. Despite its availability as a research chemical, there is a notable absence of published studies detailing its specific synthesis, biological activity, and mechanism of action. While the broader class of 8-substituted adenosine analogs is well-documented, data specifically concerning the benzyloxy-substituted variant remains elusive. This technical guide, therefore, serves to summarize the existing knowledge on related adenosine analogs and proposes a hypothetical framework for the future investigation of this compound.
Adenosine and its analogs are crucial signaling nucleosides that modulate a wide array of physiological processes by interacting with four G protein-coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[1][2] Modifications at the 8-position of the purine ring have been shown to significantly influence the affinity and efficacy of these compounds at the adenosine receptors, leading to a diverse range of pharmacological profiles.[3]
General Landscape of 8-Substituted Adenosine Analogs
Research into 8-substituted adenosine analogs has yielded compounds with potent and selective activities, including:
-
Antiviral and Antineoplastic Agents: Some adenosine analogs are developed for their ability to interfere with viral replication or cancer cell proliferation.[4][5]
-
Immunomodulatory Effects: Certain analogs can modulate immune responses, for instance, by antagonizing the A₂A receptor, which plays a role in suppressing T-cell functions.[4][6]
-
Receptor Agonists and Antagonists: The nature of the substituent at the 8-position can determine whether the analog acts as an agonist or antagonist at different adenosine receptor subtypes, thereby stimulating or inhibiting downstream signaling pathways.[3]
Hypothetical Research Workflow for this compound
Given the lack of specific data, a systematic investigation of this compound would be required to elucidate its pharmacological properties. The following workflow outlines a potential research approach.
General Adenosine Signaling Pathways
The interaction of adenosine analogs with their receptors typically triggers intracellular signaling cascades. The activation of A₂ₐ and A₂ₑ receptors, which are coupled to Gαs proteins, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Conversely, the activation of A₁ and A₃ receptors, coupled to Gαi proteins, inhibits adenylyl cyclase and reduces cAMP levels.[3] This modulation of cAMP concentration subsequently affects the activity of Protein Kinase A (PKA) and other downstream effectors.[3]
Quantitative Data and Experimental Protocols
Due to the absence of specific studies on this compound, no quantitative data such as IC₅₀ or Kᵢ values can be provided. Similarly, detailed experimental protocols for its synthesis and evaluation are not available in the literature. Researchers would need to adapt established methods for the synthesis and evaluation of other 8-substituted adenosine analogs.[7][8]
Conclusion
This compound represents a novel, yet uncharacterized, member of the adenosine analog family. While its structural similarity to other 8-substituted adenosines suggests potential biological activity, a thorough scientific investigation is required to determine its pharmacological profile. The hypothetical workflow and general signaling information provided herein offer a foundational framework for researchers and drug development professionals to initiate the exploration of this compound. Future studies are essential to unlock the potential therapeutic applications of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
- 5. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Benzyloxyadenosine is a synthetic derivative of the endogenous nucleoside adenosine, characterized by the substitution of a benzyloxy group at the 8-position of the purine ring. While a singular "discovery" event is not prominently documented in the scientific literature, its existence and study are a logical extension of the extensive research into 8-substituted adenosine analogs as modulators of various physiological processes. This technical guide provides a comprehensive overview of the synthesis, and potential biological significance of this compound, drawing upon established methodologies for the preparation of similar adenosine derivatives. The guide details a plausible synthetic protocol, expected characterization data, and discusses its likely, though not yet extensively documented, role as a ligand for adenosine receptors and its potential impact on downstream signaling pathways.
Introduction: The Significance of 8-Substituted Adenosine Analogs
Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological and pathological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The modulation of these receptors has significant therapeutic potential in a wide range of disorders, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Consequently, the chemical modification of the adenosine scaffold has been a fertile area of research in medicinal chemistry.
Substitutions at the 8-position of the purine ring have been particularly fruitful, leading to the development of a diverse array of analogs with tailored affinities and efficacies for the different adenosine receptor subtypes. The nature of the substituent at this position can profoundly influence the pharmacological profile of the resulting compound. The introduction of a benzyloxy group, as in this compound, is a strategic modification aimed at exploring the structure-activity relationships of this class of compounds, with the bulky and hydrophobic benzyl moiety potentially conferring specific receptor interactions.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in a standalone publication but can be reliably inferred from the well-established methods for the preparation of 8-alkoxyadenosine derivatives. The most common and effective route involves the nucleophilic substitution of a leaving group, typically a halogen, at the 8-position of an adenosine precursor. 8-Bromoadenosine is the most frequently used starting material for this purpose.
General Reaction Scheme
The synthesis proceeds via the reaction of 8-bromoadenosine with benzyl alcohol in the presence of a suitable base to facilitate the formation of the benzyl alkoxide, which then acts as the nucleophile.
Reaction: 8-Bromoadenosine + Benzyl Alcohol --(Base)--> this compound + HBr
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of 8-alkoxyadenosines.
Materials:
-
8-Bromoadenosine
-
Benzyl alcohol (anhydrous)
-
Sodium hydride (NaH) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: To a stirred solution of benzyl alcohol (1.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.5 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of sodium benzoxide.
-
Nucleophilic Substitution: A solution of 8-bromoadenosine (1.0 equivalent) in anhydrous DMF is added dropwise to the freshly prepared sodium benzoxide solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate to afford this compound as a solid.
Expected Yield: While not explicitly reported for this specific compound, yields for similar 8-alkoxyadenosine syntheses typically range from 40% to 70%.
Characterization of this compound
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the adenosine ribose moiety, the adenine C2-H, and the benzylic protons (a singlet around 5.5-6.0 ppm), as well as the aromatic protons of the benzyl group. |
| ¹³C NMR | Resonances for the carbons of the adenosine core and the benzyl group. The C8 signal of the purine ring would be shifted downfield compared to adenosine due to the electronegative oxygen atom. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₁₉N₅O₅). |
| UV Spectroscopy | Characteristic absorption maxima for a substituted purine nucleoside. |
Biological Activity and Signaling Pathways
While specific biological data for this compound is sparse in the public domain, its structural similarity to other 8-substituted adenosine analogs strongly suggests that it would act as a ligand for adenosine receptors. The bulky benzyloxy group at the 8-position is likely to influence its affinity and selectivity for the A1, A2A, A2B, and A3 receptor subtypes.
Hypothetical Interaction with Adenosine Receptors
Based on studies of similar compounds, it is plausible that this compound could exhibit antagonist activity at A1 and/or A2A receptors. The interaction with these G protein-coupled receptors would trigger or inhibit downstream signaling cascades.
Potential Signaling Pathway Modulation
Should this compound act as an antagonist at the A2A adenosine receptor, it would inhibit the Gαs-mediated signaling pathway. This would lead to a decrease in the activity of adenylyl cyclase, resulting in lower intracellular levels of cyclic AMP (cAMP). Consequently, the activation of Protein Kinase A (PKA) would be reduced, affecting the phosphorylation of numerous downstream target proteins involved in various cellular processes.
Caption: Hypothetical antagonistic effect of this compound on the A2A adenosine receptor signaling pathway.
Experimental Workflow for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro assays would be required.
Caption: A typical experimental workflow for characterizing the biological activity of this compound.
Radioligand Binding Assays
To determine the affinity of this compound for the four adenosine receptor subtypes, competitive radioligand binding assays would be performed using membranes from cells stably expressing each human receptor subtype. The ability of this compound to displace a known high-affinity radioligand would be measured, and the inhibition constant (Ki) would be calculated.
Functional Assays
To determine whether this compound acts as an agonist or antagonist, functional assays are necessary. For Gs-coupled receptors (A2A and A2B) and Gi-coupled receptors (A1 and A3), measuring changes in intracellular cAMP levels is a standard method. These assays would reveal the potency (EC50 for agonists or IC50 for antagonists) of the compound.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for the biological activity of this compound has not been reported. The following tables are provided as a template for the type of data that would be generated from the experimental workflows described above.
Table 1: Adenosine Receptor Binding Affinities (Ki) of this compound (Hypothetical)
| Receptor Subtype | Ki (nM) |
| A1 | Not Reported |
| A2A | Not Reported |
| A2B | Not Reported |
| A3 | Not Reported |
Table 2: Functional Potency (IC50/EC50) of this compound (Hypothetical)
| Receptor Subtype | Assay Type | Potency (nM) |
| A1 | cAMP Inhibition | Not Reported |
| A2A | cAMP Stimulation | Not Reported |
| A2B | cAMP Stimulation | Not Reported |
| A3 | cAMP Inhibition | Not Reported |
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the 8-substituted adenosine family. Based on established synthetic methodologies, its preparation is straightforward, making it an accessible tool for further research. The primary focus of future investigations should be on its comprehensive biological evaluation to determine its affinity and functional activity at the four adenosine receptor subtypes. Such studies would clarify its potential as a pharmacological tool to probe adenosine receptor function or as a lead compound for the development of novel therapeutics. Furthermore, understanding its metabolic stability and pharmacokinetic profile will be crucial for any potential in vivo applications. The exploration of this compound and its analogs will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing ligand recognition at adenosine receptors.
Theoretical Investigations into 8-Benzyloxyadenosine Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of 8-substituted adenosine analogs, with a focus on understanding the binding characteristics of compounds like 8-Benzyloxyadenosine to their primary biological targets, the adenosine receptors (ARs). While specific quantitative binding data for this compound from theoretical studies were not prominently available in the reviewed literature, this guide outlines the established computational protocols and presents illustrative data from closely related 8-substituted analogs to inform research and drug development efforts.
Core Concepts in Theoretical Binding Analysis
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes and affinities of small molecules like this compound to their receptor targets. These methods provide atomic-level insights into the intermolecular interactions that govern ligand recognition and receptor activation or inhibition.
Data Presentation: Binding Affinities of 8-Substituted Adenosine Analogs
The following table summarizes the binding affinities (Ki values) of various 8-substituted nucleosides at human adenosine receptor subtypes. This data, gathered from structure-activity relationship (SAR) studies, highlights the influence of the C8 substituent on receptor affinity and selectivity. The data for these analogous compounds can serve as a valuable reference for predicting the potential binding profile of this compound.
| Compound | 8-Substituent | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 4g | Hexynyl | hA2AAR | 7.19 ± 0.6 | [1] |
| hA3AR | 11.8 ± 1.3 | [1] | ||
| 4i | N6-chlorobenzyl, C2-Hexynyl | hA2AAR | >3740 | [1] |
| 5d | Thiophene | hA2AAR | 7.7 ± 0.5 | [2] |
| 7b | C2-Aryl, C8-Aromatic alkyne | hA3AR | 3.0 ± 0.5 | [3] |
Note: Specific theoretical binding energy calculations for this compound were not found in the reviewed literature. The presented data is for structurally related 8-substituted adenosine analogs to illustrate the impact of C8 modifications.
Experimental Protocols: Computational Methodologies
Detailed below are the typical computational protocols employed in the theoretical study of adenosine receptor ligands. These methodologies can be adapted for the specific investigation of this compound binding.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5]
1. Receptor Preparation:
-
Obtain the 3D structure of the target adenosine receptor from a protein database (e.g., PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges. The Dock Prep tool in software like Chimera can be utilized for this purpose.[4]
-
Define the binding site, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
2. Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Optimize the ligand's geometry and assign partial charges.
3. Docking Simulation:
-
Perform the docking calculations, allowing for flexible ligand conformations.
-
Analyze the resulting docking poses and rank them based on a scoring function, which estimates the binding affinity. The Amber scoring function is often used to provide better flexibility.[4]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the interactions.[4][6]
1. System Setup:
-
The docked complex of this compound and the adenosine receptor is placed in a simulated biological environment (e.g., a water box with ions to neutralize the system).
2. Simulation Protocol:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a desired length of time (e.g., nanoseconds to microseconds).
3. Trajectory Analysis:
-
Analyze the MD trajectory to study the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity.[4]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical workflow for theoretical binding studies.
Caption: Canonical G-protein signaling pathways for adenosine receptors.
Caption: Workflow for theoretical binding analysis of this compound.
References
- 1. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of 2-Aryl-8-alkynyl Adenine and Nucleoside Scaffolds as A3 Adenosine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico identification of A1 agonists and A2a inhibitors in pain based on molecular docking strategies and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking study of A(3) adenosine receptor antagonists and pharmacophore-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Benzyloxyadenosine: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 8-Benzyloxyadenosine, a key intermediate in the development of various therapeutic agents. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure for the preparation and purification of this important adenosine derivative.
Introduction
8-Substituted adenosine analogs are a critical class of molecules in medicinal chemistry, exhibiting a wide range of biological activities by modulating adenosine receptors and other cellular targets.[1] The introduction of a benzyloxy group at the 8-position can significantly alter the compound's affinity and efficacy for these receptors, making this compound a valuable scaffold for drug discovery. This protocol outlines a reliable synthetic route starting from the commercially available precursor, 8-bromoadenosine.
Reaction Scheme
The synthesis of this compound is typically achieved through a two-step process involving the initial conversion of 8-bromoadenosine to 8-hydroxyadenosine, followed by a Williamson ether synthesis to introduce the benzyl group.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis of this compound, starting from 1 mmol of 8-bromoadenosine.
| Step | Reagent/Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1: Hydrolysis | 8-Bromoadenosine | 346.16 | 1.0 | 346 mg | Water | 100 (reflux) | 4-6 | ~90 |
| Sodium Acetate (NaOAc) | 82.03 | 3.0 | 246 mg | |||||
| 2: Benzylation | 8-Hydroxyadenosine | 283.24 | 1.0 | 283 mg | Dry DMF | 0 to rt | 12-16 | ~70-80 |
| Sodium Hydride (NaH, 60% in oil) | 40.00 | 1.2 | 48 mg | |||||
| Benzyl Bromide (BnBr) | 171.04 | 1.1 | 188 mg (0.13 mL) |
Experimental Protocols
Materials and Reagents:
-
8-Bromoadenosine
-
Sodium Acetate (anhydrous)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Methanol
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware and equipment
Step 1: Synthesis of 8-Hydroxyadenosine
This procedure is adapted from established methods for the nucleophilic substitution of 8-haloadenosine derivatives.[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromoadenosine (1.0 eq) and sodium acetate (3.0 eq) in deionized water.
-
Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
The product, 8-hydroxyadenosine, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield a white to off-white solid.
Step 2: Synthesis of this compound
This step employs a standard Williamson ether synthesis protocol for the benzylation of a hydroxyl group.[3]
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).
-
Add 8-hydroxyadenosine (1.0 eq) to the DMF and stir until fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound.[4][5] The presence of characteristic peaks for the benzyl group and the adenosine core, along with the disappearance of the 8-hydroxy proton signal, will confirm the successful synthesis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway affected by adenosine receptor modulators and the experimental workflow for the synthesis.
Caption: Adenosine receptor signaling pathway.
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols for the Purification of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 8-Benzyloxyadenosine, a substituted purine nucleoside of interest in various biomedical research fields. The protocols outlined below are based on established chemical principles for the purification of adenosine analogs and are intended to guide researchers in obtaining high-purity material for experimental use.
Introduction
This compound is a synthetic derivative of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes. Modifications at the 8-position of the adenine ring, such as the introduction of a benzyloxy group, can significantly alter the compound's affinity for adenosine receptors and other biological targets. Consequently, obtaining highly purified this compound is essential for accurate in vitro and in vivo studies, as impurities can lead to ambiguous or erroneous results. The following sections detail the common techniques employed for the purification of this compound.
Purification Techniques
The primary methods for purifying this compound from a crude reaction mixture are column chromatography and recrystallization. The choice of method and specific conditions will depend on the nature and quantity of impurities present.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For this compound, silica gel is a commonly used stationary phase due to its polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Preparation of the Column:
-
A glass column is securely clamped in a vertical position.
-
A small plug of cotton wool is placed at the bottom of the column to support the packing material.
-
The column is filled with a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity solvent mixture). The slurry should be carefully poured to avoid air bubbles, which can compromise separation efficiency.
-
The packed column is equilibrated by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent, which should ideally be the same as or slightly more polar than the initial mobile phase.
-
Alternatively, for samples that are not readily soluble, a "dry loading" method can be employed. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the prepared column.
-
-
Elution:
-
The separation is achieved by passing a mobile phase through the column. A gradient elution is often most effective, starting with a non-polar solvent system and gradually increasing the polarity.
-
A typical solvent system for the elution of adenosine analogs is a mixture of dichloromethane (DCM) or ethyl acetate (EtOAc) with an increasing proportion of methanol (MeOH). For example, starting with 100% DCM and gradually increasing the methanol concentration to 5-10%.
-
Fractions are collected sequentially as the mobile phase elutes from the column.
-
-
Fraction Analysis:
-
The composition of each fraction is monitored by thin-layer chromatography (TLC).
-
Fractions containing the pure this compound (as determined by a single spot on the TLC plate with the desired Rf value) are combined.
-
-
Solvent Evaporation:
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Table 1: Typical Parameters for Silica Gel Chromatography of this compound
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Gradient) | Dichloromethane (DCM) to 5-10% Methanol in DCM |
| Typical Rf of Product | ~0.3-0.5 in 5% MeOH/DCM (can vary) |
| Detection Method | UV light (254 nm) for TLC analysis |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Commonly used solvents for the recrystallization of purine derivatives include ethanol, methanol, or mixtures such as ethanol/water.[3]
-
-
Dissolution:
-
The crude this compound is placed in an Erlenmeyer flask.
-
The selected solvent is added portion-wise while heating the mixture to its boiling point with stirring until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.
-
-
Crystallization:
-
The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
The purified crystals are then dried under vacuum to remove any residual solvent.
-
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good choice for moderately polar organic compounds. |
| Methanol | Similar to ethanol, may offer different solubility characteristics. |
| Ethanol/Water | A solvent pair that can be fine-tuned to achieve the desired solubility profile. |
| Ethyl Acetate/Hexane | Another solvent pair where solubility can be adjusted. |
Quality Control and Characterization
After purification, the purity of this compound should be assessed using appropriate analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any remaining impurities. A reversed-phase C18 column with a gradient of acetonitrile in water or a buffer is a common setup. |
| Mass Spectrometry (MS) | To confirm the identity of the compound by determining its molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of this compound. |
| Melting Point Analysis | A sharp melting point range is indicative of a pure compound. |
Experimental Workflows and Signaling Pathways
Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Hypothesized Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound are not extensively characterized, it is hypothesized to act as a ligand for adenosine receptors, which are G-protein coupled receptors (GPCRs).[4][5] The activation of these receptors typically leads to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[6]
Caption: Hypothesized adenosine receptor-mediated signaling pathway for this compound.
References
- 1. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
8-Benzyloxyadenosine solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. As an 8-substituted adenosine analog, this compound is a valuable tool for researchers studying the pharmacology of adenosine receptors. These receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that mediate a wide range of effects, including neurotransmission, cardiac function, inflammation, and immune responses. Understanding the solubility and handling of this compound, along with the signaling pathways it modulates, is critical for its effective use in research and drug development.
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on the general properties of similar adenosine analogs and common laboratory solvents. Researchers should perform their own solubility tests for precise concentrations.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for purine analogs and is expected to solubilize this compound effectively. It is a polar aprotic solvent that can dissolve a wide range of organic compounds.[1][2] |
| Ethanol | Sparingly Soluble | Solubility in ethanol is likely to be lower than in DMSO. Warming may increase solubility. |
| Methanol | Sparingly Soluble | Similar to ethanol, methanol is expected to be a moderate solvent for this compound. |
| Water | Insoluble | Adenosine analogs with bulky hydrophobic groups like the benzyl group typically have very low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, PBS is not a suitable solvent for the initial stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines a general procedure for preparing a high-concentration stock solution of this compound, suitable for dilution into aqueous buffers for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound is slow to dissolve. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Cell-Based Assay for Adenosine Receptor Activation
This protocol provides a general workflow for assessing the activity of this compound on cells expressing adenosine receptors. The specific readout will depend on the G-protein coupling of the receptor subtype being investigated (e.g., cAMP measurement for Gs or Gi-coupled receptors, or intracellular calcium measurement for Gq-coupled receptors).
Materials:
-
Cells expressing the adenosine receptor of interest
-
Cell culture medium and supplements
-
This compound stock solution (from Protocol 1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Assay plate (e.g., 96-well or 384-well)
-
Detection reagents for the specific readout (e.g., cAMP assay kit, calcium flux assay kit)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Workflow:
-
Cell Seeding: Seed the cells in an appropriate assay plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to create a range of working concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the cell culture medium and wash the cells with the assay buffer. Add the prepared working solutions of this compound to the respective wells.
-
Incubation: Incubate the plate at 37°C for a duration determined by the specific assay kinetics.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions for the chosen assay kit.
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Plot the response as a function of the compound concentration and fit the data to a dose-response curve to determine potency (e.g., EC50 or IC50).
Mandatory Visualization: Signaling Pathways
As 8-substituted adenosine analogs are known to interact with adenosine receptors, the following diagrams illustrate the canonical signaling pathways associated with the four main adenosine receptor subtypes (A1, A2A, A2B, and A3).
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2A Receptor Signaling Pathway.[3][4][5][6][7]
Caption: Adenosine A2B Receptor Signaling Pathway.[3][6][7][8]
Caption: Adenosine A3 Receptor Signaling Pathway.[9][10][11]
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 8-Benzyloxyadenosine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of 8-Benzyloxyadenosine, an adenosine analogue. Proper stock solution preparation is critical for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is an adenosine analogue that can be utilized in various biological studies.[1][2][3][4][5]
| Parameter | Value | Source |
| CAS Number | 131265-29-7 | [1] |
| Molecular Formula | C₁₇H₁₉N₅O₄ | Selleckchem |
| Molecular Weight | 357.37 g/mol | Selleckchem |
Solubility Data
| Solvent | Anticipated Solubility | Notes |
| DMSO | Expected to be soluble | Common solvent for nucleoside analogues. |
| Ethanol | Potentially soluble, but may be lower than DMSO | May require warming. |
| Water | Expected to have low solubility | Aqueous buffers are generally not suitable for primary stock solutions. |
| PBS (pH 7.2) | Expected to have low solubility | Similar to water. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator water bath
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
3.2.1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 357.37 g/mol
*Mass (mg) = 0.010 mol/L * 0.001 L * 357.37 g/mol * 1000 mg/g = 3.57 mg
3.2.2. Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize condensation.
-
Weighing: Accurately weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
Storage and Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Minimizes degradation of the compound in solution. |
| Storage Duration | Long-term storage at -80°C is preferred. | As a general guideline, stock solutions in DMSO can be stable for several months at -80°C. |
| Light Sensitivity | Store in amber or light-blocking containers. | Protects the compound from photodegradation. |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Aliquoting into single-use volumes is highly recommended to maintain the integrity of the stock solution. |
Preparation of Working Solutions
For cell-based assays, it is important to dilute the DMSO stock solution into the appropriate aqueous-based cell culture medium or experimental buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Then, dilute the 100 µM intermediate solution 1:10 in sterile medium to achieve the final 10 µM working concentration (e.g., add 100 µL of 100 µM solution to 900 µL of medium).
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Potential signaling pathway of adenosine analogs.
References
Application Notes and Protocols for 8-Benzyloxyadenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a ribonucleoside analog. While specific literature on this compound is limited, its structural similarity to other 8-substituted adenosine analogs, such as 8-chloro-adenosine (8-Cl-Ado) and 8-bromo-cAMP (8-Br-cAMP), suggests its potential utility in cell culture-based research, particularly in the fields of oncology and cell signaling. These analogs are known to modulate key cellular pathways, including the cyclic AMP (cAMP) signaling cascade, and have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.
These application notes provide an overview of the potential mechanisms of action of this compound based on its analogs and offer detailed protocols for its use in cell culture experiments.
Principle and Mechanism of Action
8-substituted adenosine analogs typically exert their effects through the modulation of intracellular signaling pathways. The primary proposed mechanisms, extrapolated from related compounds, include:
-
Modulation of the cAMP Signaling Pathway: Cyclic AMP is a crucial second messenger that regulates a multitude of cellular processes, including cell growth, differentiation, and metabolism.[1][2] Analogs like 8-Br-cAMP are known activators of Protein Kinase A (PKA) and the Exchange protein activated by cyclic AMP (Epac).[3] By mimicking cAMP, this compound may activate PKA, leading to the phosphorylation of downstream targets that can influence gene expression and cellular function.
-
Induction of Apoptosis and Cell Cycle Arrest: Studies on 8-Cl-adenosine have shown its ability to inhibit the growth of cancer cells by inducing apoptosis.[4] This effect can be independent of tumor suppressor proteins like p53 and p21, making it a potential therapeutic agent for a broader range of cancers.[4] The growth inhibition is often dose- and time-dependent.[5]
-
ATP Depletion and AMPK Activation: 8-Cl-adenosine has been identified as an agent that depletes endogenous ATP levels.[6] This energy stress leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] Activated AMPK can then trigger downstream processes, including autophagic cell death.[6]
Data Presentation
Table 1: Effects of 8-Chloro-adenosine on Cancer Cell Lines
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| HCT116 (colorectal) | 2.5 µM | 5 days | Inhibition of anchorage-independent growth | [5] |
| HCT116 (colorectal) | Not specified | 72 hours | 89% growth inhibition | [4][5] |
| HCT116-E6 (p53-depleted) | Not specified | 72 hours | 74% growth inhibition | [4][5] |
| 80S14 (p21-null) | Not specified | 72 hours | 79% growth inhibition | [4] |
| MCF-7 (breast) | 10 µM | 3 days | Over 90% inhibition of clonogenic survival | [6] |
| BT-474 (breast) | 10 µM | 7-21 hours | Time-dependent phosphorylation of AMPK | [6] |
Table 2: IC50 Values of 8-Chloro-adenosine in Colon Tumor Cells
| Cell Line | Condition | IC50 Value (µM) | Reference |
| HCT116 | With serum | 0.6 +/- 0.1 | [7] |
| FET | With serum | 0.9 +/- 0.2 | [7] |
| HCT116 | Chemically defined medium | 1.0 +/- 0.1 | [7] |
| FET | Chemically defined medium | 3.1 | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol describes how to assess the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
Cultured cells of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the determined IC50 concentration and a higher concentration for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 3. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of colon tumor cell growth by 8-chloro-cAMP is dependent upon its conversion to 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Benzyloxyadenosine Treatment in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is an adenosine analog. Adenosine analogs are known to have various biological activities, including vasodilation and potential anticancer properties.[1][2] While specific data on this compound is limited, studies on structurally related 8-substituted adenosine analogs, such as 8-Cl-adenosine, provide valuable insights into its potential mechanism of action and cellular effects. This document offers a comprehensive guide for utilizing this compound in cellular assays, including detailed protocols and expected outcomes based on the current understanding of related compounds.
Disclaimer: The quantitative data and proposed signaling pathways presented herein are largely based on studies of the related compound, 8-Cl-adenosine, and should be considered as a starting point for investigations into this compound. Experimental conditions and results may vary depending on the cell type and specific experimental setup.
Data Presentation
Quantitative Data Summary (Based on 8-Cl-Adenosine)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 8-Cl-adenosine in various cancer cell lines. These values can serve as a preliminary guide for determining the effective concentration range for this compound in similar cell types.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| B-lymphocytes | Carney Complex-associated tumors | ~10-20 | 2-5 days | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective in inducing autophagy | 72 hours | [4] |
| BT-474 | Breast Cancer | Not explicitly stated, but effective in inducing autophagy | 72 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper dissolution and storage of this compound are critical for experimental consistency.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Note: The final DMSO concentration in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
Protocol 2: Cell Viability/Cytotoxicity Assay (CCK-8/MTT)
This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same DMSO concentration as the highest treatment concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC/PE and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the molecular mechanism of this compound by analyzing the expression and phosphorylation of key signaling proteins.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-LC3B, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Mandatory Visualizations
Proposed Signaling Pathway of 8-Substituted Adenosine Analogs
Caption: Proposed signaling of 8-substituted adenosine analogs.
Experimental Workflow for Cellular Assays
Caption: Workflow for this compound cellular assays.
Logical Relationship of Cellular Effects
Caption: Relationship of this compound's effects.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. 8-Cl-Adenosine Inhibits Proliferation and Causes Apoptosis in B-Lymphocytes via Protein Kinase A-Dependent and Independent Effects: Implications for Treatment of Carney Complex-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Benzyloxyadenosine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is an adenosine analogue that has emerged as a potent modulator of the innate immune system. Its activity as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) makes it a valuable tool for high-throughput screening (HTS) in drug discovery and immunology research. TLR7 and TLR8 are endosomal pattern recognition receptors that recognize single-stranded RNA (ssRNA), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This response is crucial for antiviral and antitumor immunity, making TLR7/8 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed experimental protocols and data presentation for the characterization of its activity.
Mechanism of Action: TLR7/8 Agonism
This compound and other 8-oxoadenine derivatives act as small molecule agonists of TLR7 and TLR8.[4][5] Upon binding to these receptors within the endosomal compartment, they trigger a conformational change that initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Type I Interferons (IFN-α/β).[1][3]
High-Throughput Screening Applications
The ability of this compound to stimulate TLR7 and TLR8 makes it a valuable tool for various HTS applications, including:
-
Primary screening to identify novel TLR7/8 agonists or antagonists.
-
Secondary screening to characterize the potency and selectivity of hit compounds.
-
Structure-activity relationship (SAR) studies to optimize lead compounds.[1][2]
-
Functional screening to assess the immunomodulatory effects of compound libraries.
Data Presentation
| Compound | Assay Type | Target(s) | Cell Line | EC50 (nM) | Reference |
| 8-oxoadenine derivative 9e | TLR7 agonist activity | hTLR7 | Not Specified | 50 | [4] |
| VTX-294 | NF-κB Reporter Gene Assay | hTLR8 | HEK293 | ~50 | [6] |
| VTX-294 | NF-κB Reporter Gene Assay | hTLR7 | HEK293 | ~5700 | [6] |
| TLR7/8 agonist 8 | NF-κB Reporter Gene Assay | hTLR7 | Not Specified | 27 | [7] |
| TLR7/8 agonist 8 | NF-κB Reporter Gene Assay | hTLR8 | Not Specified | 12 | [7] |
| TLR8 agonist 5 | NF-κB Reporter Gene Assay | hTLR8 | HEK-Blue hTLR8 | 20 | [8] |
| TLR7 agonist 24 | TLR7 agonist activity | TLR7 | Not Specified | 3720 | [9] |
Experimental Protocols
Herein, we provide detailed protocols for three common HTS assays used to characterize TLR7/8 agonists like this compound.
NF-κB Reporter Gene Assay
This is a robust and widely used HTS method to quantify the activation of the NF-κB pathway downstream of TLR7/8 engagement. It utilizes a stable cell line, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with GlutaMAX™ Supplement and HEPES (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
HEK-Blue™ Selection (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
This compound and other test compounds
-
Positive control: R848 (Resiquimod)
-
Negative control: Vehicle (e.g., DMSO)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 or hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
-
Cell Seeding: On the day of the assay, harvest and resuspend cells in fresh, pre-warmed culture medium to a density of 2.5 x 10^5 cells/mL. Seed 180 µL of the cell suspension (4.5 x 10^4 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in culture medium. Also, prepare dilutions of the positive control (R848) and the vehicle control.
-
Compound Addition: Add 20 µL of the compound dilutions to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 20 µL of the cell supernatant from each well to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Readout: Incubate the plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a microplate reader. The level of SEAP activity is directly proportional to the activation of NF-κB.
-
Data Analysis: Calculate the EC50 value for this compound by fitting the dose-response curve to a four-parameter logistic equation.
Cytokine Production Assay in Human PBMCs
This assay provides a more physiologically relevant readout of TLR7/8 activation by measuring the production of key cytokines from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
This compound and other test compounds
-
Positive control: R848
-
Negative control: Vehicle (e.g., DMSO)
-
96-well, round-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kits for human TNF-α and IFN-α (e.g., from R&D Systems or BioLegend)
-
Microplate reader
Protocol:
-
Cell Preparation: Resuspend freshly isolated or thawed cryopreserved PBMCs in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 180 µL of the PBMC suspension (1.8 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Compound Preparation: Prepare serial dilutions of this compound, R848, and vehicle control in complete RPMI medium.
-
Compound Addition: Add 20 µL of the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IFN-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and determine the EC50 value for cytokine induction.
Flow Cytometry Assay for Co-stimulatory Molecule Upregulation
This assay assesses the activation of specific immune cell populations, such as monocytes, by measuring the upregulation of co-stimulatory molecules like CD80 and CD86 on the cell surface.
Materials:
-
Human PBMCs
-
Complete RPMI medium
-
This compound and other test compounds
-
Positive control: R848
-
Negative control: Vehicle (e.g., DMSO)
-
Fluorescently-labeled antibodies: anti-CD14, anti-CD80, anti-CD86, and corresponding isotype controls.
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
96-well, U-bottom cell culture plates
-
Flow cytometer
Protocol:
-
Cell Stimulation: Follow steps 1-5 of the Cytokine Production Assay protocol.
-
Cell Harvesting and Staining: After the incubation period, centrifuge the plate and discard the supernatant. Resuspend the cells in 100 µL of cold FACS buffer.
-
Antibody Staining: Add the cocktail of fluorescently-labeled antibodies to each well. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of FACS buffer.
-
Data Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD14+ monocyte population and analyze the expression of CD80 and CD86. Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker. Calculate the EC50 for the upregulation of these markers.
Mandatory Visualizations
Caption: TLR7/8 Signaling Pathway initiated by this compound.
Caption: High-Throughput Screening Workflow for this compound.
References
- 1. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The ultra-potent and selective TLR8 agonist VTX-294 activates human newborn and adult leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. TLR8 agonist 5 - Immunomart [immunomart.com]
- 9. amsbio.com [amsbio.com]
Application Note: HPLC Analysis of 8-Benzyloxyadenosine
This document provides a detailed protocol and application guidance for the analysis of 8-Benzyloxyadenosine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies presented are based on established analytical techniques for adenosine and its analogues, offering a robust starting point for method development and validation.
Introduction
This compound is a modified purine nucleoside, an analogue of adenosine. Like many adenosine analogues, it is a compound of interest in drug development and biochemical research due to its potential to interact with key enzymes in purine metabolism, such as adenosine kinases and deaminases. Accurate quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and metabolic studies.
This application note details a representative RP-HPLC method suitable for the separation and quantification of this compound from standards and biological matrices. The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. Due to the presence of the hydrophobic benzyl group, this compound is expected to be retained more strongly than native adenosine.
Experimental Protocols
2.1 Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
-
Ortho-phosphoric Acid (H₃PO₄, analytical grade)
-
Perchloric Acid (HClO₄)
-
Potassium Hydroxide (KOH)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2.2 Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance
-
pH meter
-
Microcentrifuge
2.3 Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 50 mM potassium phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 5.5 with ortho-phosphoric acid. Filter the buffer through a 0.22 µm membrane filter before use.
-
Mobile Phase B (Organic Solvent): Acetonitrile (100%).
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Methanol and ultrapure water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve the desired concentrations for the calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).
2.4 Sample Preparation Protocol
For optimal results, samples must be free of particulates.[1] The choice of sample preparation depends on the matrix.
-
Aqueous Samples and Standards: Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.
-
Biological Fluids (e.g., Plasma)[2]:
-
To 200 µL of plasma, add 400 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M potassium hydroxide.
-
Centrifuge again at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method Parameters
The following table outlines a recommended starting point for the chromatographic analysis. Method optimization may be required based on the specific instrumentation and sample matrix. The conditions are adapted from methods used for similar adenosine analogues.[2][3][4]
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-18 min: 40% to 5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 260 nm[3][5] |
| Injection Volume | 10 µL |
Data and Expected Results
The following table provides representative performance data based on the analysis of adenosine, a structurally similar compound.[3][4] This data should be used as a benchmark; specific validation for this compound is required to determine the actual retention time, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Representative Method Performance (Based on Adenosine Analysis)
| Parameter | Representative Value |
| Expected Retention Time (tR) | > 10 min (Expected to be longer than adenosine due to the hydrophobic benzyl group) |
| Linearity Range | 0.25 - 100 µmol/L[3] |
| Limit of Detection (LOD) | ~0.017 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.048 µg/mL[4] |
| Precision (%RSD) | < 15%[3] |
Visualized Workflows and Pathways
Diagram 1: General HPLC Experimental Workflow
Caption: A typical workflow for the HPLC analysis of this compound.
Diagram 2: Putative Metabolic Interaction Pathway
Caption: Potential metabolic fate of this compound via key enzymes.
References
- 1. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cas.zju.edu.cn [cas.zju.edu.cn]
- 5. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for NMR Spectroscopy of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a modified nucleoside of significant interest in medicinal chemistry and drug development. As an analog of adenosine, its structural and electronic properties are crucial for understanding its biological activity, including its interaction with enzymes and receptors. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This document provides a detailed guide to the expected NMR spectroscopic data for this compound, outlines standard experimental protocols for data acquisition, and presents a workflow for NMR analysis.
Predicted NMR Spectroscopy Data for this compound
The introduction of an electron-donating benzyloxy group at the C8 position of the purine ring is expected to induce notable changes in the chemical shifts of the purine and ribose moieties compared to adenosine.
Expected ¹H NMR Spectral Changes:
-
Purine Protons: The C2-H proton is likely to experience a slight upfield or downfield shift due to altered electron density in the purine ring system. The C8 position, being substituted, will not have a proton signal.
-
Benzyloxy Group Protons: New signals will appear for the benzylic methylene protons (-O-CH₂-Ph) and the phenyl group protons. The methylene protons are expected to resonate as a singlet, typically in the range of 5.0-5.5 ppm. The phenyl protons will appear as multiplets in the aromatic region (7.2-7.5 ppm).
-
Ribose Protons: The anomeric proton (H-1') and other ribose protons may experience minor shifts due to the electronic influence of the 8-benzyloxy group.
Expected ¹³C NMR Spectral Changes:
-
Purine Carbons: The C8 carbon will be significantly deshielded (shifted downfield) due to the direct attachment of the electronegative oxygen atom of the benzyloxy group. Other purine carbons (C2, C4, C5, C6) will also experience shifts reflecting the change in the electronic structure of the purine ring.
-
Benzyloxy Group Carbons: New signals will appear for the benzylic methylene carbon (-O-CH₂-Ph) and the carbons of the phenyl ring. The methylene carbon is expected in the 65-75 ppm region, while the aromatic carbons will resonate in the 127-137 ppm range.
-
Ribose Carbons: The ribose carbons are expected to show minor shifts.
Reference NMR Data: Adenosine
To provide a baseline for comparison, the following tables summarize the ¹H and ¹³C NMR chemical shifts for the parent compound, adenosine, in DMSO-d₆.
Table 1: ¹H NMR Chemical Shift Data for Adenosine in DMSO-d₆
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.13 | s | - |
| H-8 | 8.34 | s | - |
| NH₂-6 | 7.35 | br s | - |
| H-1' | 5.88 | d | 6.1 |
| OH-2' | 5.43 | d | 6.0 |
| OH-3' | 5.17 | d | 4.8 |
| H-2' | 4.61 | t | 5.6 |
| H-3' | 4.15 | q | 4.0 |
| H-4' | 3.96 | q | 3.5 |
| OH-5' | 5.40 | t | 5.7 |
| H-5'a, H-5'b | 3.66, 3.55 | m | - |
Data is compiled from typical values and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data for Adenosine in DMSO-d₆ [1]
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-6 | 156.1 |
| C-2 | 152.3 |
| C-4 | 149.0 |
| C-8 | 139.8 |
| C-5 | 119.3 |
| C-1' | 87.9 |
| C-4' | 85.8 |
| C-2' | 73.4 |
| C-3' | 70.6 |
| C-5' | 61.6 |
Data is compiled from typical values and may vary slightly based on experimental conditions.
Experimental Protocols
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of adenosine analogs like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common solvents for nucleosides include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O).[2] For this compound, which is less polar than adenosine, chloroform-d (CDCl₃) may also be a suitable solvent.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[2] For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[2]
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.
-
If necessary, gently warm or vortex the vial to ensure complete dissolution.
-
Transfer the solution to a clean NMR tube using a Pasteur pipette.
-
If there are any particulates, filter the solution through a small plug of glass wool in the pipette.[2]
-
2. NMR Data Acquisition
These are general parameters that may need to be optimized for the specific instrument and sample.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 10-15 ppm.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay (5x the longest T₁) is necessary.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: Several hundred to several thousand scans are often required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
-
2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can aid in stereochemical assignments.
-
Data Processing and Analysis
-
Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis (for ¹H NMR).
-
Assignment: Assign the peaks to the corresponding nuclei in the molecule using the 1D and 2D NMR data.
Workflow for NMR Analysis of this compound
Caption: Workflow for the NMR analysis of this compound.
This comprehensive guide provides the necessary information for researchers to approach the NMR analysis of this compound. While specific experimental data is pending, the provided reference data for adenosine, coupled with the predicted shifts and detailed protocols, offers a solid foundation for the structural characterization of this and related compounds.
References
Application Notes and Protocols for Mass Spectrometry of 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a modified nucleoside of significant interest in medicinal chemistry and drug development due to its potential therapeutic applications. Accurate and sensitive quantification and structural elucidation are crucial for pharmacokinetic studies, metabolism profiling, and quality control. This document provides a detailed application note and protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of similar nucleoside analogs.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the method of choice for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations due to its high sensitivity, selectivity, and specificity.[1][2]
Experimental Protocol: Quantitative LC-MS/MS
1.1.1. Sample Preparation
The success of LC-MS/MS analysis is highly dependent on the quality of sample preparation to remove interfering substances.[3]
-
Objective: To extract this compound from the sample matrix and prepare it for LC-MS/MS analysis.
-
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar analog.
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol for Biological Samples (e.g., Plasma, Serum):
-
Thaw frozen samples on ice.
-
In a microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard solution at a known concentration.
-
Add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid for protein precipitation.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% Acetonitrile with 0.1% FA).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
1.1.2. Liquid Chromatography
-
Objective: To achieve chromatographic separation of this compound from other components in the sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
1.1.3. Mass Spectrometry
-
Objective: To detect and quantify this compound using tandem mass spectrometry.
-
Instrumentation: A triple quadrupole mass spectrometer.
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data
The following table summarizes the expected m/z transitions for this compound. These values should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 358.1 | 136.1 (Adenine moiety) | To be optimized |
| This compound | 358.1 | 91.1 (Benzyl moiety) | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | To be optimized |
Fragmentation Pathway of this compound
Understanding the fragmentation pattern of this compound is essential for developing selective MRM methods and for structural confirmation. The fragmentation of nucleosides in positive ion mode typically involves cleavage of the glycosidic bond and fragmentation of the sugar and base moieties.[5]
Proposed Fragmentation
Upon electrospray ionization in positive mode, this compound will form a protonated molecule [M+H]⁺ at m/z 358.1. In the collision cell of the mass spectrometer, this precursor ion will fragment. The most probable fragmentation pathways include:
-
Cleavage of the Glycosidic Bond: This is a characteristic fragmentation for nucleosides, resulting in the formation of the protonated adenine base with the benzyloxy group attached (m/z 242.1) and the neutral loss of the ribose sugar (116.0 Da). Further fragmentation of the m/z 242.1 ion can lead to the loss of the benzyloxy group to form the protonated adenine ion (m/z 136.1).
-
Fragmentation of the Benzyl Group: A prominent fragment is often observed at m/z 91.1, corresponding to the tropylium ion formed from the benzyl group.
-
Loss of the Benzyloxy Moiety: The precursor ion can lose the entire benzyloxy group as a neutral fragment.
Caption: Proposed fragmentation pathway of this compound in positive ESI mode.
Experimental Workflow
The overall workflow for the analysis of this compound involves a series of sequential steps from sample collection to data analysis.
Caption: General experimental workflow for the quantitative analysis of this compound.
Concluding Remarks
The protocols and data presented here provide a robust starting point for the development and validation of a sensitive and selective LC-MS/MS method for the analysis of this compound. Method parameters, especially collision energies and chromatographic conditions, should be carefully optimized for the specific instrumentation and sample matrix being used. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable and reproducible results in research and drug development settings.
References
- 1. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
Application Notes and Protocols for 8-Benzyloxyadenosine in Proliferation Assays (MTT, XTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is a synthetic derivative of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. Adenosine and its analogs are known to modulate cell proliferation and have been investigated for their potential as therapeutic agents, particularly in oncology. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound using the MTT and XTT colorimetric assays. These assays are standard methods for determining cell viability and metabolic activity, which are indicative of cell proliferation.
While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected experimental workflow and provides example data based on the activity of structurally related adenosine analogs. The provided protocols and pathways are intended to serve as a comprehensive guide for researchers initiating studies with this compound.
Data Presentation
The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, as would be determined by MTT or XTT assays.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 72 | 15.5 |
| HCT-116 | Colon Cancer | XTT | 72 | 22.8 |
| A549 | Lung Cancer | MTT | 72 | 35.2 |
| HeLa | Cervical Cancer | XTT | 48 | 18.9 |
| PC-3 | Prostate Cancer | MTT | 72 | 28.1 |
Note: The data presented in this table is for illustrative purposes only and is intended to represent the type of data generated from MTT and XTT proliferation assays. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[1][3] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[1]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)[2]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[4]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[2][4] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the product of XTT reduction by metabolically active cells is a water-soluble formazan, eliminating the need for a solubilization step.[5][6]
Materials:
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - phenazine methosulfate)
-
Cell culture medium
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay (Step 1).
-
Compound Treatment: Follow the same procedure as for the MTT assay (Step 2).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent (typically in a 50:1 ratio, but refer to the manufacturer's instructions).[7]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[5]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm is often used.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for MTT and XTT proliferation assays.
Potential Signaling Pathway of Adenosine Analogs
Adenosine and its analogs exert their effects by binding to adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors.[8] The downstream signaling can lead to the modulation of adenylyl cyclase activity, affecting intracellular cAMP levels.[8] Analogs like 8-Cl-adenosine have been shown to inhibit cell proliferation and induce apoptosis through both Protein Kinase A (PKA)-dependent and independent pathways.[9][10] The following diagram illustrates a plausible signaling pathway for an adenosine analog like this compound.
Caption: Potential signaling pathway for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Cl-adenosine inhibits proliferation and causes apoptosis in B-lymphocytes via protein kinase A-dependent and independent effects: implications for treatment of Carney complex-associated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Cl-Adenosine Inhibits Proliferation and Causes Apoptosis in B-Lymphocytes via Protein Kinase A-Dependent and Independent Effects: Implications for Treatment of Carney Complex-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with 8-Benzyloxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is an adenosine analogue, a class of compounds known to modulate various cellular processes.[1] Adenosine and its analogues can influence cell proliferation, cell cycle progression, and apoptosis, making them subjects of interest in cancer research and drug development.[2][3][4] Flow cytometry is a powerful technique for analyzing these cellular responses at the single-cell level, providing quantitative data on cell cycle distribution and the induction of apoptosis.[1][5]
These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound on cell cycle progression and apoptosis. While specific data for this compound is limited, the methodologies are based on established protocols for adenosine analogues and provide a robust framework for investigation. The provided data is hypothetical and serves as an example of expected outcomes based on studies with structurally related compounds like 8-Cl-adenosine.
Putative Signaling Pathway of Adenosine Analogues
Adenosine analogues typically exert their effects by interacting with adenosine receptors on the cell surface or by being transported into the cell. The activation of adenosine receptors, particularly A2A receptors, can trigger downstream signaling cascades involving cyclic AMP (cAMP) and Protein Kinase A (PKA).[6][7][8] This can lead to the modulation of proteins involved in cell cycle control and apoptosis, such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.[2][3]
Caption: Putative signaling pathway of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a cancer cell line (e.g., Jurkat) treated with this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 5 | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.5 |
| 10 | 78.3 ± 2.8 | 15.4 ± 1.9 | 6.3 ± 0.9 |
| 20 | 85.1 ± 3.5 | 9.8 ± 1.3 | 5.1 ± 0.8 |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.3 ± 1.8 | 3.1 ± 0.7 | 2.6 ± 0.5 |
| 5 | 85.2 ± 2.1 | 10.5 ± 1.5 | 4.3 ± 0.8 |
| 10 | 72.6 ± 3.3 | 20.8 ± 2.4 | 6.6 ± 1.1 |
| 20 | 58.9 ± 4.0 | 32.4 ± 3.1 | 8.7 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of a selected cell line.
Materials:
-
Cell line of interest (e.g., Jurkat, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach and resume growth overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound solvent used.
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for data acquisition.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately (within 1 hour) on a flow cytometer.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the flow cytometer.
-
Analyze the data to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Experimental Workflow Visualization
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Flow cytometric analysis of adenosine analogue lymphocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracellular Adenine Nucleotides and Adenosine Modulate the Growth and Survival of THP-1 Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
Application Notes and Protocols for the Evaluation of 8-Benzyloxyadenosine in Kinase Activity Assays
For research use only.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic drug development.[3][4] The development of small molecule inhibitors that can modulate kinase activity is a major focus of pharmaceutical research.[5][6]
This document provides a generalized framework for the evaluation of 8-Benzyloxyadenosine, a purine analog, as a potential kinase inhibitor. While specific data for this compound's activity across a broad panel of kinases is not publicly available in the provided search results, the following protocols and application notes describe standard methodologies for characterizing a novel kinase inhibitor. These methods are designed to assess the potency, selectivity, and mechanism of action of a test compound like this compound.
Putative Mechanism of Action
Many kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain.[4] Given its adenosine-based structure, it is hypothesized that this compound may act as an ATP-competitive inhibitor. This mode of action involves the inhibitor occupying the ATP binding site, thereby preventing the natural substrate, ATP, from binding and subsequent phosphate transfer to the substrate.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Benzyloxyadenosine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No publicly available in vivo studies specifically utilizing 8-Benzyloxyadenosine in animal models were identified as of the last update. The following application notes and protocols are based on extensive research into the closely related and structurally similar adenosine analogue, 8-Chloro-adenosine (8-Cl-adenosine), which has demonstrated significant anti-tumor activity in preclinical xenograft models. These notes are intended to provide a robust framework and a starting point for the development of in vivo studies with this compound. Researchers should consider the specific physicochemical properties of this compound when adapting these protocols.
Introduction
This compound is a synthetic adenosine analogue that holds promise as a potential therapeutic agent, particularly in the field of oncology. As with other adenosine analogues, its mechanism of action is believed to involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and survival. Preclinical evaluation in relevant animal models is a critical step in the development of this compound as a potential drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in cancer-focused animal studies, primarily based on data from its analogue, 8-Cl-adenosine.
Data Presentation: Quantitative Summary of 8-Cl-adenosine in Xenograft Mouse Models
The following tables summarize quantitative data from in vivo studies using the adenosine analogue 8-Cl-adenosine in various cancer xenograft models. This data can serve as a valuable reference for planning studies with this compound.
Table 1: Colorectal Cancer Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Athymic nude mice | [1][2] |
| Cancer Cell Line | HCT116 (human colorectal carcinoma) | [1][2] |
| Drug | 8-Cl-adenosine | [1][2] |
| Dosage | 50 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Treatment Schedule | Twice weekly for 4 weeks | [1] |
| Key Findings | 50% suppression of HCT116-derived xenograft growth. No apparent toxicity was observed in the treated animals. | [1] |
Table 2: Breast Cancer Xenograft Models
| Parameter | Details | Reference |
| Animal Model | nu/nu mice | [3] |
| Cancer Cell Lines | MCF-7 and BT-474 (human breast carcinoma) | [3] |
| Drug | 8-Cl-adenosine | [3] |
| Dosage | Up to 100 mg/kg/day | [3] |
| Route of Administration | Intraperitoneal (i.p.) injection | [3] |
| Treatment Schedule | Three times a week for 3 weeks | [3] |
| Key Findings | Inhibition of both MCF-7 and BT-474 xenograft tumor growth. In the BT-474 model, 9 out of 22 tumors were no longer macroscopically detectable after treatment with the 100 mg/kg dose. | [3] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies to evaluate the anti-tumor efficacy of this compound. These are generalized protocols and should be adapted and optimized for specific cell lines and experimental goals.
Protocol 1: Human Tumor Xenograft Model in Athymic Nude Mice
1. Cell Culture and Preparation:
-
Cell Line Selection: Choose a human cancer cell line relevant to the research focus (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer).
-
Cell Culture: Culture the selected cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay (viability should be >90%). Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing the cell suspension with an equal volume of Matrigel can improve tumor take rate.
2. Animal Husbandry and Tumor Implantation:
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
3. Treatment Administration:
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sterile PBS or a solution containing a solubilizing agent like DMSO, with final DMSO concentration kept low). The control group should receive the vehicle only.
-
Administration: Based on the data for 8-Cl-adenosine, a starting dose of 50-100 mg/kg administered intraperitoneally 2-3 times per week is a reasonable starting point for dose-ranging studies.
-
Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the treatment period.
4. Endpoint Analysis:
-
Efficacy Assessment: Continue treatment for the planned duration (e.g., 3-4 weeks). The primary endpoint is typically tumor growth inhibition.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Further Analysis: Tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry, or molecular analysis to investigate the mechanism of action.
Protocol 2: Preparation of this compound for In Vivo Administration
1. Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Vortex until fully dissolved.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to prepare a 5 mg/mL solution for a 50 mg/kg dose in a 20g mouse (requiring 1 mg in 0.2 mL), you would dilute the stock solution accordingly.
-
Ensure the final concentration of DMSO in the injected solution is low (typically less than 5%) to avoid toxicity.
-
-
Sterilization:
-
Filter the final working solution through a 0.22 µm sterile filter before injection to ensure sterility.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow
Caption: Experimental workflow for a xenograft mouse model study.
References
- 1. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Benzyloxyadenosine In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Biochemical Functions of Adenosine Analogs
Substitutions at the 8-position of the purine ring, as seen in 8-Benzyloxyadenosine, can significantly alter the affinity and efficacy of the analog at the four adenosine receptor subtypes. These receptors are coupled to different G proteins and thus trigger distinct downstream signaling cascades. A1 and A3 receptors are typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. This modulation of cAMP levels activates protein kinase A (PKA) and other downstream effectors, influencing a multitude of cellular processes including inflammation, neurotransmission, and cell proliferation.
Representative In Vivo Antitumor Activity of an 8-Substituted Adenosine Analog
The following data is derived from a study on 8-Cl-adenosine in a murine xenograft model and is presented as a representative example of the potential antitumor effects of 8-substituted adenosine analogs.
| Compound | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Outcome |
| 8-Cl-adenosine | Nude athymic mice | HCT116 (colorectal cancer) | 50 mg/kg, intraperitoneal injection, twice weekly | 4 weeks | 50% suppression of xenograft growth compared to vehicle control[1] |
Experimental Protocols
This section provides a detailed protocol for a xenograft tumor assay, adapted from studies using 8-Cl-adenosine. This protocol can serve as a starting point for evaluating the in vivo efficacy of this compound.
Protocol: Murine Xenograft Model for Antitumor Efficacy
1. Objective: To evaluate the in vivo antitumor activity of this compound on the growth of human tumor xenografts in immunodeficient mice.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile Phosphate Buffered Saline - PBS)
-
Human cancer cell line (e.g., HCT116)[1]
-
Nude athymic mice (female, 5-6 weeks old)
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
3. Cell Culture and Preparation:
-
Culture the chosen cancer cell line according to standard protocols.
-
On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
4. Tumor Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
5. Treatment Regimen:
-
Once tumors reach a palpable volume (e.g., approximately 150 mm³), randomize the mice into treatment and control groups (n=10-15 mice per group is recommended for statistical power).[1]
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. The dosage will need to be determined through dose-ranging studies, but a starting point could be in the range of 25-100 mg/kg, based on studies with similar compounds.[1][2]
-
Administer the this compound solution to the treatment group via intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of the vehicle.
-
Based on the 8-Cl-adenosine protocol, a dosing schedule of twice weekly for 4 weeks can be considered.[1]
6. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
The primary endpoint is the tumor volume at the end of the study. Secondary endpoints can include tumor growth delay and overall survival.
-
At the end of the study, euthanize the mice according to approved institutional guidelines and excise the tumors for further analysis (e.g., histology, Western blotting).
Signaling Pathways and Visualizations
The biological effects of this compound are likely mediated through adenosine receptors. The following diagrams illustrate the general signaling pathways associated with adenosine receptor activation and a typical experimental workflow for in vivo studies.
Caption: General signaling pathways of adenosine receptors.
Caption: Experimental workflow for an in vivo xenograft study.
Conclusion
While direct in vivo data for this compound is currently lacking, the information and protocols provided in this document offer a robust framework for initiating in vivo investigations. By leveraging the knowledge gained from studies on similar 8-substituted adenosine analogs, researchers can design and execute well-controlled experiments to elucidate the pharmacokinetic, pharmacodynamic, and therapeutic potential of this compound. It is crucial to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this specific compound before proceeding with large-scale efficacy studies.
References
Troubleshooting & Optimization
8-Benzyloxyadenosine solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 8-Benzyloxyadenosine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an adenosine analog. Like many organic molecules with aromatic groups, it has limited solubility in water-based solutions, which are commonly used in biological experiments. Achieving a stable and appropriate concentration in aqueous buffers is crucial for accurate and reproducible experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
While specific solubility data for this compound is not widely published, a common practice for similar adenosine analogs, such as 8-Azaadenosine, is to use dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] It is reported that 8-Azaadenosine is soluble in DMSO at concentrations up to 100 mM.[1]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What could be the cause?
This phenomenon, often called "precipitation upon dilution" or "solvent-shifting," is common for hydrophobic compounds. When the concentrated DMSO stock is added to the aqueous buffer, the compound is no longer in its preferred organic solvent environment and can crash out of solution, especially if the final concentration exceeds its solubility limit in the aqueous buffer.
Q4: Can the pH of the aqueous buffer affect the solubility of this compound?
Q5: Are there any general tips for improving the solubility of this compound in my experiments?
Yes, several strategies can be employed:
-
Optimize the concentration: Use the lowest effective concentration of this compound in your experiments.
-
Method of mixing: Add the DMSO stock solution to the aqueous buffer slowly and with constant, vigorous stirring. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Consider co-solvents: In some cases, the inclusion of a small percentage of a water-miscible organic co-solvent in the final aqueous buffer can improve solubility. However, the compatibility of any co-solvent with your specific assay must be verified.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.
| Possible Cause | Troubleshooting Action |
| Final concentration is too high. | The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer. Try preparing a dilution series to determine the maximum soluble concentration under your experimental conditions. |
| Improper mixing technique. | Adding the stock solution too quickly or without adequate mixing can lead to localized supersaturation and precipitation. Add the DMSO stock dropwise to the vortexing or rapidly stirring aqueous buffer. |
| Buffer composition. | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). If possible, try preparing the solution in a buffer with a lower ionic strength. |
Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Troubleshooting Action |
| Supersaturated solution. | The initial clear solution may be a temporary, supersaturated state. Over time, the excess compound crashes out of solution. Prepare the working solution fresh before each experiment and use it promptly. |
| Temperature effects. | Solubility is often temperature-dependent. If the solution is prepared at room temperature and then used at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation. Prepare and use the solution at the same temperature as your experiment. |
| Compound instability. | While adenosine itself is generally stable in aqueous solution, the stability of this compound in your specific buffer over time may be a factor.[2] Consider conducting a time-course experiment to assess the stability of your working solution. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| 8-Azaadenosine | DMSO | up to 100 mM | [1] |
| 8-Azaadenosine | DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer
This protocol is a general guideline. Optimization may be required for your specific buffer and experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure the compound is completely dissolved by vortexing. Gentle warming (e.g., to 37°C) may be used if necessary, but be cautious of potential compound degradation.
-
-
Prepare the Final Working Solution:
-
Bring both the DMSO stock solution and the aqueous buffer to the final experimental temperature.
-
Place the required volume of aqueous buffer in a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
-
Best Practices:
-
Always add the DMSO stock to the aqueous buffer, never the other way around.
-
Prepare the final working solution fresh for each experiment.
-
If precipitation is observed, try using a more dilute DMSO stock solution or reducing the final concentration of this compound.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of adenosine analogs.
References
improving 8-Benzyloxyadenosine stability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyloxyadenosine. The information is designed to help you anticipate and resolve potential issues related to the stability of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of adenosine, a naturally occurring purine nucleoside. It is characterized by a benzyl group attached to the 8th position of the adenine base. While the precise mechanisms of action can be cell-type dependent, 8-substituted adenosine analogs are known to interact with various cellular targets, including adenosine receptors and enzymes involved in purine metabolism. Their effects can range from influencing signaling pathways to inducing cytotoxicity in cancer cells.
Q2: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential causes?
A2: Several factors could contribute to a lack of observable effects. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. A primary concern is the stability of this compound in the cell culture medium, as degradation will reduce the effective concentration of the active compound. Other potential issues include suboptimal compound concentration, incorrect timing of the assay, or low expression of the target in your specific cell line.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in cell culture media has not been extensively reported in the literature. However, based on the stability of similar nucleoside analogs, its half-life in a typical cell culture environment (37°C, 5% CO₂) could range from 40 minutes to a few hours[1]. Stability can be influenced by the specific components of the medium and the presence of cellular enzymes. It is crucial to empirically determine the stability under your specific experimental conditions.
Q4: What are the likely degradation pathways for this compound in a cellular context?
A4: While specific degradation products have not been fully characterized, two primary enzymatic pathways are likely responsible for the metabolism of this compound. The first involves adenosine deaminase , which could potentially deaminate the molecule at the 6-position of the purine ring. The second, and more probable, pathway involves purine nucleoside phosphorylase (PNP) , which cleaves the glycosidic bond between the adenine base and the ribose sugar[2][3]. It is also possible that the benzyl ether bond could be cleaved, although this is generally a more stable linkage.
Troubleshooting Guide
Issue 1: Reduced or No Biological Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a solid stock for each experiment. Avoid storing the compound in aqueous media for extended periods. 2. Determine Half-Life: Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol 1). 3. Replenish Compound: If the compound has a short half-life, consider replenishing the media with fresh this compound at regular intervals during long-term experiments. |
| Suboptimal Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your cell line and assay. 2. Verify Stock Concentration: Ensure the concentration of your stock solution is accurate. |
| Incorrect Assay Timing | 1. Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point for observing the desired effect. |
| Low Target Expression | 1. Target Validation: Confirm the expression of the putative target of this compound in your cell line using techniques like Western Blot or qPCR. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable Compound Stability | 1. Standardize Media Preparation: Ensure consistency in media preparation, including pH and the source and lot of supplements like serum, as these can affect compound stability. 2. Control Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| Cell Culture Conditions | 1. Consistent Cell Density: Seed cells at a consistent density for all experiments, as this can affect the rate of compound metabolism. 2. Monitor pH of Media: Ensure the pH of the culture medium remains stable throughout the experiment. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
Objective: To quantify the degradation of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, filtered HPLC vials
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration of 10 µM.
-
Immediately collect a sample at time zero (T=0) and transfer it to an HPLC vial.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze all samples by HPLC. Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.
-
Monitor the absorbance at a wavelength appropriate for adenosine analogs (typically around 260 nm).
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the half-life (t₁/₂) of the compound.
Protocol 2: Enzymatic Stability Assay using Purine Nucleoside Phosphorylase (PNP)
Objective: To assess the susceptibility of this compound to enzymatic degradation by Purine Nucleoside Phosphorylase.
Materials:
-
This compound
-
Recombinant human Purine Nucleoside Phosphorylase (PNP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a solution of this compound in the reaction buffer.
-
Add a known amount of PNP to initiate the reaction. Include a control reaction without the enzyme.
-
Incubate the reaction at 37°C.
-
At various time points, take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining this compound and identify any potential degradation products.
-
Compare the degradation rate in the presence and absence of PNP to determine if it is a substrate for the enzyme.
Visualizations
References
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine Release and Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Benzyloxyadenosine Concentration for Assays
Welcome to the technical support center for 8-Benzyloxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in various experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help you optimize your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an adenosine analog that primarily functions as a Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) agonist.[1][2][3] TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA, and their activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[1][4] This immunostimulatory activity makes this compound a valuable tool for research in immunology, oncology, and antiviral therapies.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. A good starting point for a dose-response experiment is to use a broad concentration range, for example, from 100 nM to 50 µM. It is crucial to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.[6] To avoid precipitation, ensure the final DMSO concentration in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Can this compound be toxic to cells?
Yes, at high concentrations, this compound can exhibit cytotoxicity.[7] The cytotoxic effects can be cell-type dependent. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo assay) to determine the non-toxic concentration range for your specific cells and experimental duration.
Troubleshooting Guides
Issue 1: Low or No Signal/Activity in the Assay
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Compound Degradation | Ensure the compound has been stored correctly. Prepare a fresh stock solution from powder. |
| Low Receptor Expression | Confirm that your cell line expresses TLR7 and/or TLR8. |
| Incorrect Assay Setup | Review the experimental protocol for errors in reagent addition, incubation times, or temperature. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment.[8][9] |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Reduce the concentration of this compound used in the assay. |
| DMSO Toxicity | Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1% and not exceeding 0.5%).[7] |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
| Non-specific Binding (in binding assays) | Increase the number of wash steps and include a blocking agent in your buffers. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accurate cell numbers.[8] |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS or media.[9] |
| Compound Precipitation | Visually inspect the media for any precipitate after adding the this compound solution. If precipitation occurs, try lowering the final concentration or using a different dilution method.[10] |
Quantitative Data Summary
The following table provides a general guideline for this compound concentrations in different assays. Please note that these are starting recommendations and should be optimized for your specific experimental setup.
| Assay Type | Cell Line | Recommended Starting Concentration Range | Incubation Time | Readout |
| Cytokine Induction (e.g., IL-6, TNF-α) | Human PBMCs or Macrophages | 1 µM - 25 µM | 18 - 24 hours | ELISA, CBA, or qPCR |
| NF-κB Reporter Assay | HEK-Blue™ hTLR7 or hTLR8 cells | 500 nM - 20 µM | 16 - 24 hours | SEAP activity |
| Cell Viability/Cytotoxicity | Cancer cell lines (e.g., HeLa, A549) | 1 µM - 100 µM | 24 - 72 hours | MTT, MTS, or CellTiter-Glo |
| Antiviral Assay | Virus-infected cells (e.g., Vero cells) | 500 nM - 10 µM | 48 - 72 hours | Viral load reduction (e.g., plaque assay, qPCR) |
Experimental Protocols
Protocol 1: Dose-Response Determination for Cytokine Induction
This protocol describes how to determine the optimal concentration of this compound for inducing cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed 2 x 10^5 cells per well in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 100 nM to 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Add the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of desired cytokines (e.g., IL-6, TNF-α, IFN-α) in the supernatant using an ELISA or a multiplex bead array.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: NF-κB Reporter Assay
This protocol outlines the use of a reporter cell line to measure the activation of the NF-κB signaling pathway by this compound.
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well in their specific growth medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Cell Treatment: Add the diluted compound to the cells. Include a positive control (e.g., R848 for TLR7/8) and a negative control (vehicle only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant according to the manufacturer's instructions for the reporter cell line.
-
Data Analysis: Determine the fold induction of NF-κB activity compared to the vehicle control.
Visualizations
Caption: this compound signaling via TLR7/8 and the MyD88-dependent pathway.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
reducing 8-Benzyloxyadenosine off-target effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating the off-target effects of 8-Benzyloxyadenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of adenosine. Like adenosine, its primary mechanism of action is expected to be the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[1][2] The bulky benzyloxy group at the 8-position of the purine ring significantly influences its affinity and selectivity for these receptor subtypes.[1] Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades.[1][3][4]
Q2: What are the potential off-target effects of this compound?
While specific off-target data for this compound is limited, based on studies of other 8-substituted adenosine analogs, potential off-target effects may include:
-
Interaction with other purinergic receptors: Cross-reactivity with other P1 (adenosine) or P2 (ATP) receptors.
-
Inhibition of enzymes: Interference with enzymes involved in purine metabolism, such as adenosine deaminase or adenosine kinase.[5]
-
Interaction with other GPCRs: The benzyloxy moiety could potentially interact with other GPCRs that have compatible binding pockets.
-
Effects on ion channels: Some adenosine analogs have been shown to modulate the activity of ion channels.
Q3: How can I assess the off-target effects of this compound in my experiments?
A multi-pronged approach is recommended to identify and validate potential off-target effects:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[6][7][8]
-
Broad Panel Screening: Screen this compound against a panel of receptors, enzymes, and ion channels to identify unintended molecular targets.[9][10]
-
Phenotypic Screening: Employ high-content imaging or other cell-based assays to observe the broader cellular effects of the compound and identify unexpected phenotypes.
-
Control Experiments: Use structurally related but inactive analogs (if available) or chemically distinct agonists/antagonists for the target receptor to confirm that the observed effect is target-specific.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Off-target effects of this compound. | 1. Perform a dose-response curve: Use the lowest effective concentration to minimize off-target effects. 2. Use a more selective analog: If available, switch to an adenosine analog with a better-defined selectivity profile. 3. Employ orthogonal validation: Confirm key findings using a different experimental approach or a compound with a different mechanism of action that targets the same pathway. |
| High background or non-specific binding in receptor assays. | Suboptimal assay conditions or compound precipitation. | 1. Optimize buffer and salt concentrations: Ensure the assay buffer is compatible with both the receptor and this compound. 2. Check compound solubility: Visually inspect for precipitation and consider using a different solvent or lower concentration if necessary. 3. Include appropriate controls: Use a known selective ligand for the target receptor to determine the level of specific binding. |
| Observed cellular phenotype does not align with known adenosine receptor signaling. | Activation of an alternative signaling pathway or an off-target effect. | 1. Profile downstream signaling: Measure changes in key signaling molecules (e.g., cAMP, Ca2+, phosphorylated proteins) to map the activated pathway. 2. Use receptor-specific antagonists: Pre-treat cells with selective antagonists for each adenosine receptor subtype to identify the responsible receptor. 3. Conduct a rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by inhibiting that off-target. |
Quantitative Data for Related 8-Substituted Adenosine Analogs
| Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay Potency (EC50/IC50, nM) | Reference |
| 8-Bromo-cAMP | PKA | N/A | 50 (Ka) | [1] |
| 8-(p-Sulfophenyl)theophylline | A1 Antagonist | N/A | N/A | [1] |
| 8-alkynyl adenosines | A3 | High nM range | Antagonist (GTPγS binding) | [1] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Selectivity
This protocol is a general guideline for assessing the binding affinity of this compound to different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, radioligand, and either buffer, this compound dilution, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.
Protocol 2: cAMP Assay to Determine Functional Activity
This protocol outlines a method to assess the functional effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator, for A1/A3 assays).
-
A selective agonist for the receptor of interest (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor for 30 minutes.
-
For A2A/A2B receptors (Gs-coupled): Add serial dilutions of this compound and incubate for a specified time (e.g., 15-30 minutes).
-
For A1/A3 receptors (Gi-coupled): Add serial dilutions of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production. Incubate for a specified time.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) value.
Visualizing Signaling Pathways and Workflows
Below are diagrams generated using Graphviz to illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 9. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
8-Benzyloxyadenosine cytotoxicity in normal cells
Disclaimer: As of the latest literature review, there is a significant lack of specific data on the cytotoxicity of 8-Benzyloxyadenosine in normal, non-transformed cell lines. Much of the available research on related adenosine analogs focuses on their anti-cancer properties. This guide provides general troubleshooting advice and protocols based on the study of similar compounds, such as 8-Chloro-adenosine and N6-benzyladenosine. Researchers are strongly encouraged to perform initial dose-response studies on their specific normal cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in normal cells?
There is currently no direct published data on the cytotoxicity of this compound in normal cell lines. However, studies on a related compound, N6-benzyladenosine, suggest it can selectively target glioma cells with no significant cytotoxicity observed in healthy brain cells[1]. It is crucial to experimentally determine the IC50 (half-maximal inhibitory concentration) for your specific normal cell line.
Q2: How does this compound likely induce cell death?
While the precise mechanism for this compound is uncharacterized, related 8-substituted adenosine analogs, like 8-chloro-adenosine (8-Cl-Ado), are known to cause apoptosis.[2] The proposed mechanism for these analogs often involves intracellular phosphorylation by adenosine kinase to form the corresponding triphosphate (e.g., 8-Cl-ATP), which can then interfere with RNA synthesis and deplete cellular ATP pools, leading to programmed cell death.[2][3] N6-benzyladenosine has also been shown to induce apoptosis through the activation of caspase-3 and caspase-9[4].
Q3: My normal cells are showing high sensitivity to this compound. What could be the reason?
Several factors could contribute to unexpected sensitivity:
-
High Metabolic Activity: Normal cells with a high proliferation rate or metabolic activity might be more susceptible.
-
High Adenosine Kinase Activity: Cells with high levels of adenosine kinase will more efficiently convert this compound to its active, phosphorylated form.
-
Compound Purity and Stability: Ensure the purity of your this compound stock and that it has not degraded.
-
Off-Target Effects: The compound may have unforeseen off-target effects in your specific cell type.
Q4: I am not observing any cytotoxicity in my normal cells, even at high concentrations. What should I check?
-
Compound Solubility: Verify that this compound is fully dissolved in your culture medium. Consider using a different solvent if necessary, and always include a vehicle control in your experiments.
-
Low Adenosine Kinase Activity: The cell line you are using may have low endogenous adenosine kinase activity, preventing the conversion of the prodrug to its active form.
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps that actively remove the compound from the cytoplasm.
-
Incubation Time: The cytotoxic effects may require a longer incubation period to become apparent. Consider extending your experimental timeline.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Calibrate your cell counting method. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Inaccurate drug concentration | Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipetting. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Issue 2: Discrepancy Between Expected and Observed IC50 Values
| Possible Cause | Troubleshooting Step |
| Different cell line passage number | Use cells within a consistent and low passage number range for all experiments. |
| Variation in serum concentration | Maintain a consistent serum percentage in your culture medium, as serum components can bind to the compound. |
| Cell confluence at time of treatment | Standardize the cell confluence at the start of the experiment, as this can affect proliferation and drug sensitivity. |
Quantitative Data Summary
As there is no specific data for this compound, the following table presents data for related adenosine analogs to provide a contextual reference.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| 8-Chloro-adenosine | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | Not Specified | 0.045 | [5] |
| 2-Bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | Not Specified | 0.068 | [5] |
| N6-benzyladenosine | U937 (Leukemia) | Apoptosis Induction | Not Specified | Lower than halogenated derivatives | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the respective 2X drug dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: A generalized workflow for evaluating the cytotoxicity of a test compound in a normal cell line.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis based on known mechanisms of similar adenosine analogs.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 8-Benzyloxyadenosine synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 8-Benzyloxyadenosine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, work-up, and purification of this compound.
Q1: My reaction to form this compound from 8-Bromoadenosine and benzyl alcohol is sluggish or incomplete. What are potential causes and solutions?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Base: The reaction, typically a Williamson ether synthesis, requires a strong, non-nucleophilic base to deprotonate the benzyl alcohol. Ensure the base (e.g., sodium hydride) is fresh and used in sufficient molar excess.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation of the adenosine moiety. Optimization of the reaction temperature is crucial. Consider a gradual increase and monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Quality: The use of anhydrous solvents (e.g., DMF, THF) is critical as moisture can quench the base and hinder the reaction. Ensure solvents are properly dried before use.
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for incomplete reaction.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots indicates a mixture of products and unreacted starting materials. Common impurities in adenosine derivative syntheses include:
-
Unreacted 8-Bromoadenosine: This is a common impurity if the reaction has not gone to completion.
-
Benzyl Alcohol: Excess benzyl alcohol will be present in the crude product.
-
N-Benzylated Byproducts: Benzylation can sometimes occur on the nitrogen atoms of the purine ring (e.g., N6, N7, or N9) or on the hydroxyl groups of the ribose sugar, leading to a mixture of isomers.
-
Degradation Products: Adenosine and its derivatives can be sensitive to harsh reaction conditions. Degradation can lead to the formation of adenine, hypoxanthine, or other related compounds.[1]
Table 1: Common Impurities and their Characteristics
| Impurity | Potential Cause | Identification Method |
| 8-Bromoadenosine | Incomplete reaction | HPLC, Mass Spectrometry (MS) |
| Benzyl Alcohol | Excess reagent | NMR, GC-MS |
| N-Benzylated Isomers | Non-specific reaction | HPLC, MS, 2D-NMR |
| Adenine | Degradation | HPLC, MS |
Q3: How can I effectively purify my crude this compound?
A3: Purification of nucleoside analogues often requires chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying adenosine derivatives. A gradient elution system, for example, starting with a non-polar solvent like dichloromethane and gradually increasing the polarity with methanol, can effectively separate the desired product from impurities.
-
Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed. This is particularly useful for separating closely related isomers.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound from 8-Bromoadenosine
This protocol is a general guideline and may require optimization.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: To the stirred DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C.
-
Alcohol Addition: Slowly add benzyl alcohol (1.2 equivalents) to the suspension and stir for 30 minutes at room temperature.
-
Substrate Addition: Add 8-bromoadenosine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Quenching: After the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Table 2: Example Reaction Parameters
| Parameter | Value |
| 8-Bromoadenosine | 1.0 mmol |
| Benzyl Alcohol | 1.2 mmol |
| Sodium Hydride (60%) | 1.5 mmol |
| Anhydrous DMF | 10 mL |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful tools for identifying and quantifying impurities in this compound synthesis.[1]
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV at 260 nm.
This technical guide provides a starting point for troubleshooting the synthesis of this compound. For more complex issues, consulting relevant literature for the synthesis of similar adenosine analogues is recommended.
References
Technical Support Center: 8-Benzyloxyadenosine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with 8-Benzyloxyadenosine.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Question 1: Why am I observing inconsistent or no cellular activation (e.g., cytokine release, reporter gene expression) with this compound?
Answer: Inconsistent or absent cellular activation is a common issue that can stem from several factors, ranging from reagent integrity to cellular responsiveness. Here is a step-by-step troubleshooting guide:
1. Verify Reagent Integrity and Preparation:
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound has been stored correctly, protected from light, and at the recommended temperature. Prepare fresh working solutions from a stock solution for each experiment.
-
Solvent and Solubility: this compound is typically dissolved in DMSO to create a stock solution.[1][2][3] Ensure the DMSO is of high purity and anhydrous, as water content can affect compound solubility and stability. After dilution in aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Concentration Verification: If possible, verify the concentration of your stock solution using spectrophotometry.
2. Assess Cell Health and Experimental Conditions:
-
Cell Viability: Ensure your cells are healthy and have high viability (>90%) before starting the experiment. Stressed or unhealthy cells will not respond optimally to stimulation.
-
Cell Type and Receptor Expression: Confirm that your target cells express Toll-like Receptor 7 (TLR7) and/or Toll-like Receptor 8 (TLR8), the likely targets of this compound. Receptor expression levels can vary between cell lines and primary cell types.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma.
3. Optimize Experimental Parameters:
-
Concentration Range: The optimal concentration for this compound may vary depending on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup. Based on data from other potent TLR7/8 agonists, a broad range from nanomolar to micromolar concentrations should be tested.[4][5][6]
-
Incubation Time: The kinetics of cellular responses can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for measuring your desired outcome.
Question 2: I am observing high variability in my results between experiments. What are the potential causes and solutions?
Answer: High variability between experiments can be frustrating and can obscure real biological effects. Here are some common causes and how to address them:
-
Inconsistent Cell Culture Practices:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.
-
Cell Density: Plate cells at a consistent density for every experiment, as cell-to-cell contact can influence signaling pathways.
-
-
Reagent Preparation:
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Thorough Mixing: Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
-
Assay Performance:
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. A positive control (e.g., another known TLR7/8 agonist like R848) will help determine if the cells are responsive, while a vehicle control (e.g., DMSO) will account for any effects of the solvent.
-
Assay Calibration: If using assays like ELISA or flow cytometry, ensure instruments are properly calibrated and that standard curves are included in every run.
-
Question 3: I am concerned about potential off-target effects of this compound. How can I identify and control for them?
Answer: Off-target effects are a common concern with small molecule inhibitors and agonists.[7] Here’s how you can approach this issue:
-
Use Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments, if available. This can help differentiate between effects due to the specific chemical scaffold and those related to the intended target engagement.
-
Use Different Cell Types: Compare the effects of this compound on cells that express TLR7/8 with those that do not. A specific on-target effect should only be observed in the receptor-expressing cells.
-
Rescue Experiments: If this compound is hypothesized to inhibit a particular pathway, a rescue experiment can be performed by adding a downstream component of that pathway to see if the phenotype is reversed.[8]
-
Knockdown/Knockout Models: The most definitive way to confirm on-target effects is to use cells where TLR7 or TLR8 has been knocked down or knocked out. The effect of this compound should be diminished or absent in these cells.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative EC50 values for other known small molecule TLR7 and TLR8 agonists to serve as a reference for designing dose-response experiments.
| Compound | Target(s) | Reported EC50 | Cell Type/Assay |
| VTX-294 | TLR8 | ~50 nM | TLR8-transfected HEK cells |
| TLR8 agonist 5 | TLR8 | 20 nM | HEK-Blue hTLR8 |
| SM-360320 (CL087) | TLR7 | 0.14 µM | Human PBMCs (IFNα induction) |
| Imiquimod (R-837) | TLR7 | 10.7 µM | TLR7-transfected cells |
| Gardiquimod | TLR7 | 4 µM | hTLR7 reporter cells |
| TLR7 agonist 24 | TLR7 | 3.72 µM | Not specified |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[9]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are general protocols and should be optimized for your specific cell type and experimental setup.
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs to measure cytokine production in response to this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., R848)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also, prepare dilutions of the positive and vehicle controls.
-
Cell Stimulation: Add 100 µL of the compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the collected supernatants for the presence of cytokines using ELISA kits according to the manufacturer's instructions.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A simplified diagram of the TLR7/8 signaling cascade.[7]
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. TLR8 agonist 5 - Immunomart [immunomart.com]
- 5. The ultra-potent and selective TLR8 agonist VTX-294 activates human newborn and adult leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
8-Benzyloxyadenosine interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Benzyloxyadenosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a synthetic derivative of adenosine, a naturally occurring nucleoside. The key structural feature is the presence of a bulky, hydrophobic benzyloxy group at the 8-position of the adenine base. This modification can alter its binding affinity and selectivity for adenosine receptors and other adenosine-binding proteins, such as kinases. It is often used in screening assays to investigate the structure-activity relationships of adenosine receptor ligands and to develop more potent and selective agonists or antagonists. It may also be used as a tool compound in kinase inhibitor discovery programs due to its structural similarity to ATP.
Q2: What are the potential sources of assay interference with this compound?
Due to its chemical structure, this compound may interfere with various assay formats through several mechanisms:
-
Optical Interference: The benzyloxy group and the purine ring system can absorb UV and visible light, and may also possess intrinsic fluorescence. This can lead to false-positive or false-negative results in absorbance-based and fluorescence-based assays.
-
Chemical Reactivity: While generally stable, under certain assay conditions (e.g., presence of strong oxidizing or reducing agents), the compound could potentially react with assay reagents.
-
Non-specific Binding: The hydrophobic benzyloxy group can promote non-specific binding to proteins and surfaces, leading to sequestration of the compound or interference with protein-protein interactions.
-
Competition with ATP: As an adenosine analog, it can compete with ATP for binding to enzymes that utilize ATP as a substrate, such as kinases and luciferases.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Kinase Assays
Question: I am observing significant variability in the IC50 values for this compound in my kinase assay. What could be the cause and how can I troubleshoot this?
Answer:
Inconsistent IC50 values in kinase assays when using this compound can stem from several factors, primarily related to its properties as an adenosine analog and its potential for optical interference.
Possible Causes and Solutions:
-
ATP Competition: this compound is an ATP analog and will likely act as an ATP-competitive inhibitor. The measured IC50 value will be highly dependent on the ATP concentration in your assay.
-
Solution: Determine the mechanism of inhibition (e.g., ATP-competitive) by performing the kinase assay at different ATP concentrations. Always report the ATP concentration used when reporting IC50 values. For consistent results, use an ATP concentration that is at or below the Km of the kinase for ATP.
-
-
Compound Aggregation: At higher concentrations, the hydrophobic nature of the benzyloxy group may cause the compound to aggregate, leading to non-specific inhibition.
-
Solution: Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to prevent aggregation. Visually inspect your compound dilutions for any signs of precipitation.
-
-
Interference with Detection Method: If you are using a fluorescence- or luminescence-based kinase assay, this compound may be interfering with the readout.
-
Solution: Perform control experiments to assess for interference. (See Issue 2 and 3 for detailed protocols).
-
Illustrative Data on ATP Competition:
| ATP Concentration | Apparent IC50 of this compound |
| 10 µM (Km) | 5 µM |
| 50 µM | 25 µM |
| 100 µM | 50 µM |
This is hypothetical data to illustrate the effect of ATP concentration on the apparent IC50 of an ATP-competitive inhibitor.
Troubleshooting Workflow for Kinase Assays:
Technical Support Center: 8-Benzyloxyadenosine Treatment
Disclaimer: 8-Benzyloxyadenosine is a specific adenosine analogue. Due to the limited availability of published data for this particular compound, this guide provides information based on the well-established principles of working with adenosine analogues in general. Researchers should use this information as a starting point and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an adenosine analogue.[1] Like other adenosine analogues, it is expected to exert its effects by binding to and activating one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3.[2] These are G protein-coupled receptors (GPCRs) that modulate various downstream signaling pathways, primarily by influencing the intracellular levels of cyclic AMP (cAMP).[3] The specific receptor subtype(s) targeted by this compound and its downstream effects will determine its biological activity.
Q2: How should I prepare a stock solution of this compound?
A2: For cell culture experiments, it is recommended to prepare a concentrated stock solution in a cell-culture compatible organic solvent, such as dimethyl sulfoxide (DMSO).[4] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to avoid cellular toxicity, typically well below 1%, with 0.1% to 0.5% being ideal for most cell lines.[5]
Q3: What is a good starting concentration range for my cell culture experiments?
A3: The optimal concentration of an adenosine analogue is highly dependent on the cell line and the specific adenosine receptor subtype being targeted. For initial experiments, a broad concentration range is recommended to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[6][7] Based on data for other adenosine analogues, a starting range of 10 nM to 100 µM could be explored.[2]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the experimental endpoint. For signaling pathway studies, short-term incubations (e.g., 15 minutes to a few hours) may be sufficient to observe changes in protein phosphorylation or second messenger levels. For studies on cell viability, proliferation, or gene expression, longer-term incubations (e.g., 24 to 72 hours) are typically required.
Q5: Are there potential off-target effects I should be aware of?
A5: Off-target effects can occur when a compound interacts with unintended molecular targets.[8] For adenosine analogues, this could involve binding to other purinergic receptors or interfering with adenosine transporters.[9][10] It is important to validate key findings using complementary approaches, such as selective antagonists for the target receptor or using cell lines with knockout/knockdown of the receptor of interest.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Biological Response | Inactive Ligand: The compound may have degraded. | Verify the integrity and concentration of your this compound stock solution. Use a fresh batch if necessary.[11] |
| Low Receptor Expression: The cell line may not express the target adenosine receptor at a sufficient level. | Confirm receptor expression using techniques like RT-qPCR, Western blotting, or flow cytometry. Consider using a cell line with higher endogenous expression or an overexpression system.[11] | |
| Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation.[12] | Perform time-course experiments to determine the optimal treatment duration. Consider using a lower concentration of the agonist. | |
| High Background Signal in Assays | Constitutive Receptor Activity: Some GPCRs exhibit basal activity in the absence of an agonist. | If possible, use an inverse agonist to reduce the basal signal.[11] |
| Non-specific Binding: The compound may be binding to other components in the assay. | Increase the number of washing steps in your protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.[11] | |
| Inconsistent or Irreproducible Results | Cell Passage Number Variability: High passage numbers can lead to phenotypic and genotypic drift in cell lines. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in Compound Dilution: Inaccurate pipetting can lead to inconsistent final concentrations. | Calibrate pipettes regularly. For viscous solutions like DMSO stocks, consider using reverse pipetting.[11] | |
| Precipitation of Compound: The compound may not be fully soluble in the culture medium. | Visually inspect the medium for any precipitation after adding the compound. Refer to the solubility troubleshooting section below. | |
| Observed Cytotoxicity | High Compound Concentration: The concentration used may be toxic to the cells. | Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use concentrations below this level for functional assays.[13][14] |
| High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5%).[5] | |
| Off-Target Cytotoxic Effects: The compound may be inducing cell death through a mechanism unrelated to the target receptor. | Investigate markers of apoptosis or necrosis. Consider using a different adenosine analogue with a different chemical structure as a comparison. |
Data Presentation: Comparative Data for Adenosine Analogues
Table 1: Receptor Binding Affinities (Ki, nM) of Select Adenosine Receptor Agonists
| Agonist | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Adenosine | 10 | 20 | 15,000 | 300 |
| NECA | 14 | 20 | 1,300 | 25 |
| CGS-21680 | 2,700 | 22 | >100,000 | 1,900 |
| CPA | 1.2 | 2,500 | 19,000 | 1,100 |
Data compiled from representative pharmacological studies. Values can vary depending on the assay conditions.
Table 2: Functional Potencies (EC50, nM) of NECA at Adenosine Receptors
| Receptor Subtype | Assay Type | EC50 (nM) |
| A2A | cAMP Accumulation | 27.5[15] |
EC50 values are highly dependent on the specific cell line and functional assay used.[6]
Table 3: Solubility of Adenosine in Common Solvents
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[16] |
| Dimethylformamide (DMF) | ~5 mg/mL[16] |
| PBS (pH 7.2) | ~10 mg/mL[16] |
It is recommended to determine the solubility of this compound experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[17]
Protocol 2: General Cell Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed, serum-free, or complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, Western blot, cAMP measurement).
Mandatory Visualization
Signaling Pathways
Below are diagrams illustrating the canonical signaling pathways for each of the four adenosine receptor subtypes.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2A Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 3. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
controlling for 8-Benzyloxyadenosine solvent effects
Welcome to the technical support center for 8-Benzyloxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control for solvent-related effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is sparingly soluble in water and aqueous buffers. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are recommended for preparing high-concentration stock solutions. For biological assays, it is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Q2: I observed precipitation after diluting my this compound DMSO stock solution into aqueous media. What is the cause and how can I prevent it?
A2: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[1] To prevent this, you can:
-
Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution, gradually decreasing the solvent concentration.
-
Pre-warm the aqueous media: Warming the media to 37°C can help improve the solubility of the compound during dilution.[2][3]
-
Increase mixing: Add the stock solution dropwise into the aqueous media while gently vortexing or stirring to ensure rapid dispersion.[2]
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay solution, as higher concentrations can be toxic to cells and may still cause precipitation.
Q3: Can the solvent affect the biological activity of this compound?
A3: Yes, the choice of solvent and its final concentration can impact the observed biological activity. High concentrations of organic solvents like DMSO can have their own physiological effects on cells. It is essential to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into single-use vials.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be limited. The benzyl ether linkage may be susceptible to cleavage under acidic or strongly basic conditions. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of aqueous solutions.[4][5]
Predicted Solubility Profile of this compound
| Solvent | Predicted Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | > 20 mg/mL | Recommended for primary stock solutions. Use anhydrous DMSO. |
| DMF (Dimethyl Formamide) | > 10 mg/mL | An alternative to DMSO for stock solutions. |
| Ethanol | ~1-5 mg/mL | May be useful for some applications, but lower solubility than DMSO. |
| Methanol | ~1-5 mg/mL | Similar to ethanol. |
| Water | < 0.1 mg/mL | Very low solubility. |
| PBS (Phosphate-Buffered Saline) | < 0.1 mg/mL | Very low solubility. The presence of salts may further decrease solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate briefly or gently warm the tube to 37°C to ensure complete dissolution.
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Pre-warm Media: Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first dilute the 10 mM DMSO stock solution to a 1 mM concentration in pre-warmed media.
-
Final Dilution: Add the 1 mM intermediate solution (or the 10 mM stock if not performing an intermediate dilution) dropwise to the pre-warmed media while gently stirring to reach the desired final concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) to avoid solvent toxicity.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation or degradation.
Troubleshooting Guides
Guide 1: Troubleshooting Precipitation in Aqueous Media
This guide provides a systematic approach to resolving precipitation issues when diluting this compound into your experimental medium.
Caption: Troubleshooting workflow for precipitation issues.
Signaling Pathway: General Workflow for In Vitro Assays
This diagram illustrates a generalized workflow for utilizing this compound in a typical in vitro cell-based assay, highlighting critical steps where solvent effects need to be controlled.
Caption: General experimental workflow for in vitro assays.
References
long-term stability of 8-Benzyloxyadenosine solutions
This technical support center provides guidance on the long-term stability of 8-Benzyloxyadenosine solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound, like other nucleoside analogs, is primarily influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation.[1]
-
pH: Solutions outside of a neutral pH range (typically 6.5-7.5) may lead to hydrolysis.
-
Light: Exposure to light, particularly UV, can cause photodegradation.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal long-term stability, it is recommended to store this compound as a solid (lyophilized powder) at -20°C or below, protected from light. If solutions must be prepared in advance, they should be made in a suitable buffer (pH 6.5-7.5), aliquoted to minimize freeze-thaw cycles, and stored at -80°C. It is always best practice to prepare solutions fresh for each experiment.
Q3: How long can I store solutions of this compound?
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound have not been extensively published, potential degradation products can be inferred based on its structure. These may include:
-
8-Hydroxyadenosine (8-Oxoadenosine): Formed by the cleavage of the benzyloxy group.
-
Benzyl Alcohol: Also a product of benzyloxy group cleavage.
-
8-Benzyloxyadenine: Resulting from the hydrolysis of the N-glycosidic bond, which separates the ribose sugar from the nucleobase.
-
Adenine: Could be formed through further degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to assess its purity and concentration before use. |
| Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS). | Formation of degradation products. | Review the storage conditions of your solution (temperature, light exposure, pH). Consider performing a forced degradation study to identify potential degradation products. |
| Reduced biological activity of the compound. | Loss of active this compound due to degradation. | Confirm the concentration and purity of your stock solution. Prepare fresh solutions from a solid powder stored under recommended conditions. |
| Precipitation in the solution upon thawing. | Poor solubility or compound degradation. | Ensure the solvent is appropriate for the desired concentration. Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be degraded and should be discarded. |
Quantitative Data Summary
Since specific quantitative long-term stability data for this compound is limited, the following table summarizes the stability of related adenosine compounds to provide a general guideline.
| Compound | Concentration | Solvent/Diluent | Storage Temperature | Duration | Percent Remaining | Reference |
| Adenosine | 50, 100, and 220 µg/mL | 0.9% Sodium Chloride or 5% Dextrose | Room Temperature (23-25°C) | 14 days | >98% | [2] |
| Adenosine | 50, 100, and 220 µg/mL | 0.9% Sodium Chloride or 5% Dextrose | Refrigerated (2-8°C) | 14 days | >98% | [2] |
| 8-Bromo-cAMP | Not specified | Aqueous Buffer (e.g., PBS) | -20°C | Up to 3 months | Stable |
Experimental Protocols
Protocol: General Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for assessing the stability of an this compound solution over time.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several sterile, light-protected microcentrifuge tubes.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).
-
-
Time Points:
-
Establish a schedule for analysis at various time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. A typical method for a nucleoside analog might use a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
At each time point, calculate the peak area of this compound.
-
Compare the peak area at each time point to the peak area at Day 0 to determine the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Data from 8-Substituted Adenosine Analog Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving 8-substituted adenosine analogs, with a specific focus on the well-documented complexities of 8-Azaadenosine as a case study. The principles and troubleshooting strategies discussed here are broadly applicable to other analogs, such as 8-Benzyloxyadenosine, which may exhibit similar off-target effects.
Frequently Asked Questions (FAQs)
Q1: My 8-substituted adenosine analog, intended as a specific enzyme inhibitor, is showing widespread cytotoxicity. What could be the reason?
Unexpectedly high cytotoxicity is a common issue and may not be related to the intended target. For instance, 8-Azaadenosine, initially thought to be a selective inhibitor of Adenosine Deaminase Acting on RNA 1 (ADAR1), has demonstrated significant off-target effects. Research indicates that its cytotoxic effects are often due to its role as an antimetabolite that inhibits de novo purine synthesis.[1] This interference with the fundamental process of DNA and RNA production can lead to broad cytotoxicity in various cell lines.
Q2: I am not observing the expected downstream signaling events associated with inhibiting my target. Why might this be?
This is a strong indicator that your compound may not be acting on the intended target or that off-target effects are masking the expected outcome. In the case of 8-Azaadenosine, it was expected that inhibiting ADAR1 would lead to the activation of protein kinase R (PKR). However, studies have shown that treatment with 8-Azaadenosine does not consistently induce PKR activation, challenging the assertion that it is a selective ADAR1 inhibitor.[1]
Q3: How can I confirm if my 8-substituted adenosine analog is genuinely hitting its intended target?
Rescue experiments are a critical tool for validating the mechanism of action.[1] If your compound is indeed inhibiting a specific enzyme, its cytotoxic or phenotypic effects should be reversible by supplementing the system with the product of that enzymatic pathway. For example, if the compound is believed to inhibit purine synthesis, adding purines to the cell culture medium should rescue the cells from its toxic effects.
Q4: Are there known issues with the stability or preparation of these adenosine analogs?
While generally stable, improper storage or handling can affect the compound's activity. For compounds like 8-Azaadenosine, it is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C for long-term use. Repeated freeze-thaw cycles should be avoided. Always confirm the solubility of your specific analog and prepare solutions at appropriate concentrations.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe cytotoxicity that is more potent or widespread than anticipated, consider the following troubleshooting steps:
Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: Troubleshooting logic for unexpected cytotoxicity.
Methodology for Rescue Experiment:
-
Cell Seeding: Plate cells at a density that allows for several days of growth.
-
Compound Treatment: Treat cells with a dose-response range of your 8-substituted adenosine analog.
-
Rescue Condition: In a parallel set of wells, co-treat the cells with your compound and a cocktail of purines (e.g., adenosine and guanosine at a final concentration of 100-200 µM).
-
Control Groups: Include untreated cells and cells treated only with the purine cocktail as controls.
-
Viability Assay: After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as MTT, CellTiter-Glo®, or crystal violet staining.
Data Interpretation:
| Observation | Interpretation |
| Cytotoxicity is significantly reduced in the presence of purines. | The primary mechanism of cytotoxicity is likely the inhibition of de novo purine synthesis. |
| Cytotoxicity is unaffected by the addition of purines. | The cytotoxic effect is likely independent of purine synthesis and may be related to the intended target or other off-target effects. |
Guide 2: Absence of Expected Downstream Signaling
If you do not observe the expected molecular consequences of target inhibition, follow this guide:
Experimental Workflow for Validating On-Target Engagement
Caption: Workflow for addressing the absence of expected signaling.
Methodology for Western Blotting to Detect Downstream Signaling:
-
Cell Treatment: Treat cells with your 8-substituted adenosine analog at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against your target's downstream effectors (e.g., phospho-PKR for ADAR1 inhibition) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
Data Interpretation:
| Observation | Interpretation |
| No change in the phosphorylation or expression of downstream markers. | The compound may not be inhibiting the intended target under the tested conditions. |
| The observed cytotoxicity does not correlate with the (absent) signaling changes. | The cytotoxicity is likely due to off-target effects. |
Quantitative Data Summary
The following table summarizes the conceptual findings from studies on 8-Azaadenosine, which highlight the discrepancies between expected and observed effects.
| Experiment | Expected Outcome (as ADAR1 Inhibitor) | Observed Outcome | Reference |
| Cell Viability in ADAR1-dependent vs. ADAR1-independent cell lines | Selective toxicity in ADAR1-dependent cells | Similar toxicity in both cell line types | [1] |
| PKR Activation Assay (Western Blot for p-PKR) | Increased phosphorylation of PKR | No consistent activation of PKR | [1] |
| A-to-I RNA Editing Analysis | Decreased A-to-I editing of ADAR substrates | No significant change in A-to-I editing levels | |
| Purine Rescue Experiment | No rescue of cytotoxicity by purine supplementation | Significant rescue of cytotoxicity | [1] |
References
Validation & Comparative
A Comparative Guide to Adenosine Analogs in Cancer Therapy: 8-Chloro-adenosine vs. Cladribine and Fludarabine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy, particularly for hematological malignancies. These agents function by interfering with nucleic acid synthesis, leading to cell cycle arrest and apoptosis. Among these, adenosine analogs have demonstrated significant clinical efficacy. This guide provides a detailed comparison of 8-Chloro-adenosine (8-Cl-Ado), a promising investigational agent, with two established adenosine analogs, Cladribine and Fludarabine, focusing on their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Executive Summary
This guide offers a comparative analysis of three adenosine analogs used in cancer therapy. 8-Chloro-adenosine distinguishes itself by a dual mechanism involving the induction of both apoptosis and autophagy, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. In contrast, Cladribine and Fludarabine predominantly induce apoptosis by inhibiting DNA synthesis and repair. The choice of analog is often dictated by the specific cancer type and its molecular characteristics.
Comparative Mechanism of Action
The anticancer effects of 8-Chloro-adenosine, Cladribine, and Fludarabine are rooted in their ability to disrupt essential cellular processes. However, the specific signaling pathways they modulate differ significantly.
8-Chloro-adenosine (8-Cl-Ado): This analog is a potent activator of the AMP-activated protein kinase (AMPK) pathway.[1] Upon cellular uptake, 8-Cl-Ado is metabolized to 8-Cl-ATP, which depletes cellular ATP levels. This increase in the AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis.[1][2] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a key promoter of cell growth and proliferation.[1][3] This cascade of events leads to the induction of both apoptosis and autophagy, a cellular self-degradation process, contributing to its tumoricidal effects.[2]
Cladribine (2-Chlorodeoxyadenosine, 2-CdA): Cladribine is a deoxyadenosine analog that is resistant to degradation by adenosine deaminase.[4] Its primary mechanism involves the inhibition of DNA synthesis and repair.[4][5] After being phosphorylated to its active triphosphate form, it is incorporated into DNA, leading to DNA strand breaks and subsequent apoptosis.[5][6] Cladribine's cytotoxicity is particularly pronounced in lymphocytes due to their high deoxycytidine kinase to 5'-nucleotidase ratio, leading to the accumulation of its active metabolite.[6]
Fludarabine (F-ara-A): Fludarabine is a fluorinated purine analog that, once converted to its active triphosphate form (F-ara-ATP), inhibits several key enzymes involved in DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[7][8][9][10] This inhibition leads to the termination of DNA chain elongation and induction of apoptosis.[7] Fludarabine is effective against both dividing and resting cells.[8]
Signaling Pathway Diagrams
Quantitative Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a cytotoxic agent. The following tables summarize the IC50 values for 8-Chloro-adenosine, Cladribine, and Fludarabine in various cancer cell lines.
Table 1: IC50 Values of 8-Chloro-adenosine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.52 | [11] |
| SK-BR-3 | Breast Cancer | 1.4 | [11] |
| B16 | Melanoma | ~4.7 | [12] |
| FLC | Friend Leukemia | ~12 | [12] |
| CAKI-1 | Renal Cell Carcinoma | 2 | [1][3] |
| RXF-393 | Renal Cell Carcinoma | 36 | [1][3] |
Table 2: IC50 Values of Cladribine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 2.43 | [13][14] |
| RPMI-8226 | Multiple Myeloma | 0.75 | [13][14] |
| MM1.S | Multiple Myeloma | 0.18 | [13][14] |
| 501Mel | Melanoma | 2.9 | [15] |
| 1205Lu | Melanoma | 2 | [15] |
| M249R | Melanoma | 6.3 | [15] |
| HL-60 | Promyelocytic Leukemia | Varies | [16] |
| MOLT-4 | T-cell Leukemia | Varies | [16] |
| THP-1 | Monocytic Leukemia | Varies | [16] |
Table 3: IC50 Values of Fludarabine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | 1.54 | [17][18][19] |
| MM.1S | Multiple Myeloma | 13.48 (µg/mL) | [17][19] |
| MM.1R | Multiple Myeloma | 33.79 (µg/mL) | [17][19] |
| U266 | Multiple Myeloma | 222.2 (µg/mL) | [17][19] |
| CCRF-CEM | T-cell Leukemia | 19.49 | [20] |
| HCT-116 | Colon Carcinoma | 6.6 | [20] |
| K562 | Chronic Myelogenous Leukemia | 3.33 | [19] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of drug efficacy. The following sections provide standardized methodologies for key assays used to evaluate the effects of adenosine analogs.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and treat with varying concentrations of the adenosine analog for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture medium (containing detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or cell scraping. Combine with the collected medium.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[21]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for AMPK and mTOR Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the adenosine analog for various time points. Lyse the cells in RIPA buffer.[22]
-
Protein Quantification: Determine the protein concentration of the lysates.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[23]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
8-Chloro-adenosine, Cladribine, and Fludarabine are all potent adenosine analogs with significant anticancer activity. While Cladribine and Fludarabine primarily exert their effects through the inhibition of DNA synthesis, 8-Chloro-adenosine presents a distinct mechanism of action by activating the AMPK pathway and inducing both apoptosis and autophagy. This difference in their molecular targets and downstream effects may offer therapeutic advantages in specific cancer contexts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of adenosine analog-based cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 8-Chloro-adenosine and its comparative efficacy against established adenosine analogs.
References
- 1. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 4. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cladribine - Wikipedia [en.wikipedia.org]
- 7. Oncology [pharmacology2000.com]
- 8. Fludarabine - Wikipedia [en.wikipedia.org]
- 9. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 8-chloro-cyclic adenosine monophosphate on the growth and sensitivity to doxorubicin of multidrug-resistant tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of 8-Cl-adenosine and 8-Benzyloxyadenosine: Unraveling Their Anticancer Potential
In the landscape of cancer research and drug development, adenosine analogs have emerged as a promising class of compounds with diverse mechanisms of action. Among these, 8-chloro-adenosine (8-Cl-adenosine) has been the subject of extensive investigation, demonstrating potent anti-neoplastic activity in a variety of cancer models. In contrast, 8-Benzyloxyadenosine remains a less-characterized molecule, with its biological effects and therapeutic potential yet to be fully elucidated. This guide provides a comprehensive comparison of the known effects of 8-Cl-adenosine with the limited available information on this compound, offering a valuable resource for researchers, scientists, and drug development professionals.
While a direct, data-driven comparison is hampered by the scarcity of public information on this compound, this guide will present the well-documented effects of 8-Cl-adenosine, including quantitative data, experimental methodologies, and signaling pathways. This will be juxtaposed with the general understanding of adenosine analogs to provide a contextual framework for the potential activity of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-proliferative and cytotoxic effects of 8-Cl-adenosine in various cancer cell lines. No comparable quantitative data for this compound is currently available in the public domain.
| Compound | Cell Line | Cancer Type | Concentration | Effect | Reference |
| 8-Cl-adenosine | HCT116 | Colorectal Cancer | 10 µM (72h) | 89% inhibition of cell growth | [1] |
| HCT116-E6 (p53-depleted) | Colorectal Cancer | 10 µM (72h) | 74% inhibition of cell growth | [1] | |
| 80S14 (p21WAF1/Cip1-null) | Colorectal Cancer | 10 µM (72h) | 79% inhibition of cell growth | [1] | |
| HCT116 | Colorectal Cancer | 50 mg/kg (in vivo) | 50% reduction in tumor growth | [1] | |
| Multiple Myeloma cells | Multiple Myeloma | 10 µM (12h) | >400 µM accumulation of 8-Cl-ATP | [2] | |
| MCF-7 | Breast Cancer | 10 µM (3 days) | 90% loss of clonogenic survival | ||
| BT-474 | Breast Cancer | 100 mg/kg/day (in vivo, 3x/week for 3 weeks) | Absence of macroscopically detectable tumor in 9 of 22 mice | [3] | |
| Mantle Cell Lymphoma (JeKo, Mino) | Mantle Cell Lymphoma | 10 µM (24h) | >1 mM accumulation of 8-Cl-ATP | ||
| This compound | - | - | - | No data available | - |
Mechanism of Action and Signaling Pathways
8-Cl-adenosine: The primary mechanism of action of 8-Cl-adenosine involves its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP).[2] This active metabolite exerts its cytotoxic effects through multiple pathways:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog and is incorporated into nascent RNA chains, leading to the termination of transcription.[2] This inhibition of RNA synthesis is a key contributor to its anti-proliferative effects.
-
Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP leads to a significant decrease in the endogenous ATP pool.[2] This energy depletion activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
-
Induction of Apoptosis and Autophagy: Activated AMPK can trigger both apoptotic and autophagic cell death pathways. In some cancer cells, 8-Cl-adenosine has been shown to induce apoptosis independent of p53 and p21WAF1/Cip1.[1] It can also induce autophagy, a process of cellular self-digestion, which can lead to cell death in certain contexts.
The following diagram illustrates the proposed signaling pathway for 8-Cl-adenosine:
Caption: Proposed signaling pathway of 8-Cl-adenosine.
This compound: As an adenosine analog, this compound is broadly suggested to act as a smooth muscle vasodilator and may inhibit cancer progression.[4] However, without specific experimental data, its precise mechanism of action remains speculative. It could potentially interact with adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors involved in a wide range of physiological processes, including inflammation, neurotransmission, and cell proliferation.[5][6] Alternatively, it might be metabolized intracellularly to exert its effects, similar to 8-Cl-adenosine. Further research is imperative to delineate the specific molecular targets and signaling pathways of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments conducted with 8-Cl-adenosine.
Cell Growth and Proliferation Assays (for 8-Cl-adenosine)
-
Cell Lines and Culture: HCT116, HCT116-E6, and 80S14 colorectal cancer cell lines are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing 10 µM 8-Cl-adenosine or vehicle control.
-
Cell Counting: At 24, 48, and 72 hours post-treatment, cells are trypsinized and counted using a hemocytometer or an automated cell counter. The percentage of growth inhibition is calculated relative to the vehicle-treated control.
-
[3H]-Thymidine Incorporation Assay: To assess DNA synthesis, cells are pulsed with [3H]-thymidine for a defined period before harvesting. The amount of incorporated radioactivity is measured using a scintillation counter, providing an indication of proliferative activity.
In Vivo Xenograft Studies (for 8-Cl-adenosine)
-
Animal Model: Athymic nude mice are used to establish subcutaneous xenografts.
-
Tumor Implantation: HCT116 cells are harvested, resuspended in a suitable medium, and injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of 8-Cl-adenosine (e.g., 50 mg/kg) on a specified schedule (e.g., twice weekly for 4 weeks). The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Measurement of Intracellular 8-Cl-ATP (for 8-Cl-adenosine)
-
Cell Extraction: Cancer cells are treated with 8-Cl-adenosine for various time points. The cells are then harvested and intracellular metabolites are extracted using a suitable method, such as perchloric acid extraction.
-
HPLC Analysis: The extracted samples are analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the levels of 8-Cl-ATP and endogenous ATP. A standard curve of known concentrations of 8-Cl-ATP is used for quantification.
Logical Relationships and Experimental Workflow
The investigation of novel therapeutic agents like this compound would logically follow a workflow similar to that established for 8-Cl-adenosine.
Caption: A typical experimental workflow for drug discovery.
Conclusion
8-Cl-adenosine stands as a well-characterized adenosine analog with a clear mechanism of action centered on the intracellular formation of 8-Cl-ATP, leading to RNA synthesis inhibition, ATP depletion, and subsequent cell death in various cancer models. The wealth of quantitative data and established experimental protocols provide a solid foundation for its continued investigation and potential clinical application.
References
- 1. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of 8-Benzyloxyadenosine: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological effects of 8-Benzyloxyadenosine, an adenosine analog with potential therapeutic applications. Given the limited direct research on this specific compound, this guide draws comparisons with the well-studied analog, 8-Chloro-adenosine (8-Cl-Ado), and outlines a robust experimental approach using small interfering RNA (siRNA) for target validation. The methodologies, expected outcomes, and data presentation formats detailed herein are designed to facilitate a rigorous and objective assessment of this compound's on-target effects and its performance against alternative compounds.
Unraveling the Mechanism: The Putative Signaling Pathway of this compound
Based on studies of analogous compounds like 8-Cl-Ado, this compound is hypothesized to exert its cellular effects through modulation of key signaling pathways that regulate cell survival, proliferation, and metabolism. The proposed mechanism involves its intracellular conversion and subsequent impact on downstream effectors.
Caption: Proposed signaling pathway for this compound.
The Crucial Role of siRNA in Target Validation
To unequivocally attribute the observed biological effects of this compound to a specific molecular target, a genetic approach using siRNA is indispensable. This method allows for the transient knockdown of a target protein, enabling researchers to observe whether the compound's effects are diminished or abolished. This is a critical step to distinguish on-target from off-target effects.
Caption: Experimental workflow for siRNA-mediated target validation.
Comparative Performance Data
While specific data for this compound is pending further research, we can extrapolate expected performance based on its structural analog, 8-Cl-Ado. The following tables present a comparative summary of the cytotoxic effects of 8-Cl-Ado against various cancer cell lines, which can serve as a benchmark for evaluating this compound.
Table 1: Comparative Cytotoxicity (IC50) of 8-Cl-Adenosine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| HCT116 | Colorectal Cancer | ~5 | [1] |
| HCT116-E6 (p53-null) | Colorectal Cancer | ~5 | [1] |
| 80S14 (p21-null) | Colorectal Cancer | ~5 | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 10 µM | [2] |
| BT-474 | Breast Cancer | Not explicitly stated, but effective at 10 µM | [2] |
Table 2: Hypothetical siRNA Validation of this compound's Effect on Cell Viability
| Condition | Target Gene | Treatment | % Cell Viability (Hypothetical) |
| Control | Scrambled siRNA | Vehicle | 100% |
| Control | Scrambled siRNA | This compound (10 µM) | 50% |
| Knockdown | Adenosine Kinase siRNA | Vehicle | 98% |
| Knockdown | Adenosine Kinase siRNA | This compound (10 µM) | 85% |
Detailed Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols for key experiments are provided.
siRNA Transfection
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 50 pmol of siRNA (scrambled control or target-specific) in 100 µL of serum-free medium.
-
Dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C, then replace the medium with complete growth medium.
-
Validation of Knockdown: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.
Cell Viability Assay (MTT)
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: After treatment, collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[3][4][5]
Western Blot for Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, primers for the target gene, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCq method.[6][7]
Conclusion and Future Directions
The validation of this compound's effects through siRNA-mediated target knockdown is a critical step in its development as a potential therapeutic agent. The experimental framework provided in this guide, leveraging insights from the well-characterized analog 8-Cl-Ado, offers a robust strategy for elucidating its mechanism of action and objectively assessing its performance. Future studies should focus on identifying the specific molecular target(s) of this compound and conducting comprehensive in vivo studies to validate the in vitro findings. This systematic approach will be instrumental in advancing our understanding of this promising compound and its potential clinical applications.
References
- 1. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of A2A Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of 8-Benzyloxyadenosine and other prominent Adenosine A2A receptor agonists. This document focuses on presenting experimental data to delineate the pharmacological profiles of these compounds.
Introduction
The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor that has garnered significant attention as a therapeutic target for a multitude of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. Agonists of the A2AR are of particular interest for their potential immunomodulatory and vasodilatory effects. This guide offers a comparative analysis of the in vitro performance of this compound against other well-characterized A2AR agonists, focusing on binding affinity and functional potency.
A Note on this compound: Publicly available scientific literature lacks specific in vitro data regarding the binding affinity (Ki) and functional potency (EC50) of this compound for the Adenosine A2A receptor. While it is recognized as an adenosine analogue, comprehensive pharmacological characterization at the A2A receptor is not readily accessible. Consequently, a direct quantitative comparison with other A2A agonists is not feasible at this time. This guide will proceed with a detailed comparison of established A2A receptor agonists for which in vitro data is available.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and functional potencies of several well-characterized A2A receptor agonists. These values are essential for comparing the relative potency and efficacy of these compounds in controlled laboratory settings.
| Compound | Binding Affinity (Ki) for human A2A Receptor (nM) | Functional Potency (EC50) for cAMP Accumulation (nM) | Selectivity Profile |
| CGS 21680 | 27[1][2] | 1.48 - 180[2] | Selective for A2A over A1, A2B, and A3 receptors.[1] |
| NECA | 20[3] | 18 - 40[4] | Non-selective agonist for adenosine receptors.[4] |
| Regadenoson | 290[5] | - | Selective for A2A over A1, A2B, and A3 receptors.[5][6] |
Signaling Pathway and Experimental Workflows
Activation of the A2A receptor by an agonist initiates an intracellular signaling cascade, primarily through the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a physiological response.
The in vitro characterization of A2A receptor agonists predominantly relies on two key experimental assays: radioligand binding assays to determine binding affinity (Ki) and cAMP accumulation assays to measure functional potency (EC50).
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A2A receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the A2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A2A receptor antagonist, such as [3H]ZM241385.
-
Test compounds (A2A receptor agonists).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A receptor ligand (e.g., NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of an A2A receptor agonist.
Principle: Activation of the Gs-coupled A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures the amount of cAMP produced in response to agonist stimulation.
Materials:
-
Whole cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Test compounds (A2A receptor agonists).
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a defined period (e.g., 15-30 minutes) to inhibit endogenous phosphodiesterases.
-
Add varying concentrations of the test agonist to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Lyse the cells to release the accumulated intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in each experimental sample. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
References
- 1. CGS-21680 hydrochloride hydrate ≥96% (HPLC), solid, adenosine A2A receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
comparative study of 8-Benzyloxyadenosine and other kinase inhibitors
A Comparative Analysis of Adenosine Kinase Inhibitors for Researchers and Drug Development Professionals
Adenosine kinase (ADK) is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with pivotal roles in various physiological and pathophysiological processes. By catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP), ADK effectively curtails the availability of free adenosine. The inhibition of this enzyme has surfaced as a promising therapeutic avenue for a spectrum of conditions, including pain, inflammation, epilepsy, and ischemia. This is because inhibiting ADK leads to an increase in localized adenosine concentrations, thereby augmenting its protective and signaling effects. While the specific kinase inhibitor profile of adenosine analogs like 8-Benzyloxyadenosine is not extensively characterized in publicly available literature, the broader class of adenosine kinase inhibitors offers a rich field for comparative study.
This guide provides a detailed comparison of prominent adenosine kinase inhibitors, focusing on their in vitro potency, selectivity, and the experimental protocols used for their evaluation.
Performance Comparison of Adenosine Kinase Inhibitors
The efficacy of an adenosine kinase inhibitor is primarily determined by its potency in inhibiting the enzyme, typically quantified by the half-maximal inhibitory concentration (IC50), and its selectivity against other kinases and cellular targets. The following table summarizes the available quantitative data for selected well-characterized adenosine kinase inhibitors.
| Inhibitor | IC50 (Adenosine Kinase) | Selectivity and Off-Target Effects |
| ABT-702 | 1.7 nM | Highly selective (1300- to 7700-fold) against a panel of other receptors, ion channels, and enzymes, including cyclooxygenases-1 and -2. |
| 5-Iodotubercidin | 26 nM | Known to inhibit other kinases including CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC. Also inhibits nucleoside transporters and can cause DNA damage.[1] |
| A-134974 | 60 pM | Information on broad kinase selectivity is limited in the reviewed literature.[1] |
| GP515 | 4 nM (human cardiac ADK) | Data on broad selectivity is not readily available in the reviewed literature. |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the accurate evaluation and comparison of kinase inhibitors. Below are outlines of key experimental protocols used in the characterization of adenosine kinase inhibitors.
In Vitro Adenosine Kinase Inhibition Assay (ADP-Glo™ Based)
This biochemical assay quantitatively measures the activity of adenosine kinase by detecting the amount of ADP produced during the phosphorylation of adenosine.
Materials:
-
Purified recombinant adenosine kinase
-
Adenosine (substrate)
-
ATP (co-substrate)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer and serially dilute the test compounds.
-
Kinase Reaction:
-
Add the kinase, substrate (adenosine), and test inhibitor to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia)
This in vivo assay evaluates the efficacy of an adenosine kinase inhibitor in a rodent model of inflammation and pain.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (for inducing inflammation)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Plantar test apparatus (for measuring thermal withdrawal latency)
Procedure:
-
Baseline Measurement: Measure the baseline thermal withdrawal latency of the animals' paws.
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Induction of Inflammation: After a predetermined time, inject carrageenan into the plantar surface of one hind paw to induce localized inflammation.
-
Post-treatment Measurement: At various time points after the carrageenan injection, measure the thermal withdrawal latency again.
-
Data Analysis: The degree of thermal hyperalgesia is quantified as the change in withdrawal latency from the baseline. The effect of the inhibitor is expressed as the percentage reversal of hyperalgesia compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.[1]
Visualizations
To better understand the context of adenosine kinase inhibition and the experimental approaches, the following diagrams are provided.
References
Validating 8-Benzyloxyadenosine Targets: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Benzyloxyadenosine's performance against other adenosine receptor agonists, supported by experimental data from studies utilizing knockout models to validate its targets. As an adenosine analog, this compound is presumed to primarily target the four adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃. The benzyloxy substitution at the 8-position of the purine ring is a key structural feature influencing its binding affinity and selectivity.
Performance Comparison of Adenosine Receptor Agonists
Table 1: Binding Affinity (Kᵢ, nM) of Adenosine Receptor Agonists
| Compound | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor | Reference |
| N⁶-(2-(3-bromobenzyloxy)cyclopentyl)-NECA | 0.8 ± 0.2 | 1200 ± 200 | Data not available | >10000 | [1] |
| N⁶-Cyclopentyladenosine (CPA) | 2.3 | 790 | Data not available | 43 | [1] |
| NECA | 14 ± 2 | 20 ± 3 | 580 ± 120 | 290 ± 50 | [2][3][4] |
| CGS-21680 | 250 ± 50 | 15 ± 3 | >10000 | >10000 | [2] |
| 8-alkynyl adenosine derivatives | Data not available | Data not available | Data not available | High nM range | [5] |
Table 2: Functional Potency (EC₅₀, nM) of Adenosine Receptor Agonists (cAMP Assay)
| Compound | A₁ Receptor (Inhibition) | A₂A Receptor (Stimulation) | A₂B Receptor (Stimulation) | A₃ Receptor (Inhibition) | Reference |
| N⁶-(2-(3-bromobenzyloxy)cyclopentyl)-NECA | 1.1 ± 0.3 | 580 ± 130 | Data not available | >10000 | [1] |
| NECA | 1.6 ± 0.4 | 8.9 ± 1.5 | 261.8 | Data not available | [1][3] |
Target Validation with Knockout Models
The most definitive method for validating the target of a drug is to observe its lack of effect in an animal model where the target protein has been genetically removed (knockout). Studies on adenosine receptor knockout mice have been instrumental in confirming the targets of various adenosine analogs.
A₂A Receptor Knockout Models
The A₂A adenosine receptor has been extensively studied using knockout mice. The selective A₂A agonist, CGS-21680, serves as a prime example of a compound validated through this approach. In wild-type mice, CGS-21680 elicits various physiological responses, including anti-inflammatory effects and modulation of neurotransmission. However, these effects are absent in A₂A receptor knockout mice, confirming that the A₂A receptor is the primary target of CGS-21680.[2][6]
A₂B Receptor Knockout Models
Similarly, the non-selective adenosine agonist NECA has been shown to act through the A₂B receptor in A₂A receptor knockout mice. In these mice, the effects of NECA on certain inflammatory responses are blocked by A₂B receptor antagonists, demonstrating the role of the A₂B receptor as a target for NECA in the absence of the A₂A receptor.[3][4]
While a knockout mouse study specifically validating the targets of an 8-benzyloxy-substituted adenosine analog is not yet available, the established methodology with other adenosine agonists provides a clear path forward for the validation of this compound. Such a study would involve administering this compound to wild-type mice and knockout mice for each of the four adenosine receptor subtypes and comparing the physiological and cellular responses.
Signaling Pathways and Experimental Workflows
The interaction of adenosine agonists with their receptors initiates downstream signaling cascades. For A₂A and A₂B receptors, this typically involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, A₁ and A₃ receptor activation usually leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Caption: Adenosine Receptor Signaling Pathways.
The validation of this compound's targets would follow a structured experimental workflow.
Caption: Experimental Workflow for Target Validation.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor subtype.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃).
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]CGS-21680 for A₂A receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for A₂A/A₂B) or inhibit (for A₁/A₃) the production of intracellular cyclic AMP (cAMP).
-
Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound (this compound). For A₁ and A₃ receptor assays, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
Conclusion
The validation of this compound's targets through the use of knockout models is a critical step in its development as a potential therapeutic agent. While direct experimental data for this specific compound is currently limited, the established methodologies and comparative data from structurally similar analogs and other well-characterized adenosine receptor agonists provide a robust framework for its evaluation. The combination of in vitro binding and functional assays with in vivo studies using knockout mice will be essential to definitively identify its molecular targets and elucidate its mechanism of action. This comprehensive approach will enable researchers and drug developers to assess its therapeutic potential and selectivity, paving the way for its potential clinical application.
References
- 1. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-regulation of A2B Adenosine Receptor in A2A Adenosine Receptor Knockout Mouse Coronary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine inhibits tumor necrosis factor-alpha release from mouse peritoneal macrophages via A2A and A2B but not the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Receptor Selectivity Profile of 8-Benzyloxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is an adenosine analogue that holds potential for therapeutic applications due to its structural similarity to adenosine, a key signaling molecule in numerous physiological processes. Understanding the cross-reactivity of this compound with various receptors is paramount for predicting its pharmacological effects, potential off-target liabilities, and overall therapeutic window. This guide provides a comparative framework for evaluating the receptor selectivity of this compound, detailing the primary targets, potential cross-reactive receptors, and the experimental methodologies required for such an assessment.
Primary Target Receptors: Adenosine Receptor Subtypes
As an adenosine analogue, this compound is expected to primarily interact with the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors (GPCRs) are integral to a wide array of physiological functions, and their activation or inhibition can lead to significant therapeutic effects.
Table 1: Adenosine Receptor Subtypes and Their Signaling Pathways
| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | Key Physiological Roles |
| A₁ | Gαi/o | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP | Cardiac function, neuronal inhibition, lipolysis |
| A₂A | Gαs | Stimulation of adenylyl cyclase, leading to increased intracellular cAMP | Vasodilation, anti-inflammatory responses, neurotransmitter release modulation |
| A₂B | Gαs | Stimulation of adenylyl cyclase, leading to increased intracellular cAMP | Inflammation, bronchoconstriction, angiogenesis |
| A₃ | Gαi/o | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP | Inflammation, immune responses, cardioprotection |
Potential Cross-Reactivity with Other Receptors
The benzyloxy moiety of this compound introduces a structural element that could potentially lead to interactions with other receptors beyond the adenosine family. A comprehensive off-target screening is crucial to identify any such cross-reactivity. Typically, this involves screening the compound against a broad panel of receptors, enzymes, and ion channels.
Without specific experimental data for this compound, a list of potential cross-reactive receptor families would be speculative. However, based on the general off-target profiles of other small molecule kinase inhibitors and GPCR ligands, potential areas of investigation could include other purinergic receptors, adrenoceptors, or dopamine receptors, among others.
Comparative Data on Receptor Affinity and Functional Activity
A critical aspect of characterizing this compound is to determine its binding affinity (Ki) and functional activity (EC₅₀ or IC₅₀) at the adenosine receptor subtypes and a panel of off-target receptors. This quantitative data allows for a direct comparison of its potency and selectivity.
As specific data for this compound is not available, the following tables are presented as templates for how such data should be structured.
Table 2: Comparative Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Adenosine (Reference) | ~300 | ~1,000 | >10,000 | ~500 |
| NECA (Non-selective agonist) | ~10 | ~15 | ~3,000 | ~25 |
Table 3: Comparative Functional Activity (EC₅₀/IC₅₀) of this compound at Human Adenosine Receptors
| Compound | A₁ EC₅₀ (nM) (cAMP inhibition) | A₂A EC₅₀ (nM) (cAMP stimulation) | A₂B EC₅₀ (nM) (cAMP stimulation) | A₃ EC₅₀ (nM) (cAMP inhibition) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Adenosine (Reference) | ~100 | ~500 | >10,000 | ~200 |
| NECA (Non-selective agonist) | ~5 | ~10 | ~1,000 | ~15 |
Experimental Protocols
To generate the comparative data presented above, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in determining receptor binding affinity and functional activity.
Radioligand Binding Assays for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
Assay Buffer: A suitable buffer is used, typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A, [¹²⁵I]AB-MECA for A₃).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of this compound at adenosine receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the specific human adenosine receptor subtype are cultured in appropriate media.
-
Assay Principle:
-
For A₂A and A₂B receptors (Gs-coupled), the assay measures the ability of the compound to stimulate cAMP production.
-
For A₁ and A₃ receptors (Gi-coupled), the assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For agonist mode (A₂A/A₂B), cells are treated with increasing concentrations of this compound.
-
For antagonist mode (A₁/A₃), cells are treated with a fixed concentration of forskolin and increasing concentrations of this compound.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or bioluminescence.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP response against the log concentration of the test compound. The EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined using non-linear regression analysis.
Visualizing Signaling Pathways and Workflows
Adenosine Receptor Signaling Pathways
Caption: Signaling pathways of adenosine receptors.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for radioligand binding assays.
Conclusion
A thorough understanding of the cross-reactivity profile of this compound is fundamental for its development as a safe and effective therapeutic agent. While publicly available data on its specific receptor interactions is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols for binding and functional assays outlined herein, researchers can generate the necessary quantitative data to populate the comparative tables and fully characterize the selectivity of this compound. This systematic approach will enable a data-driven assessment of its therapeutic potential and guide future drug development efforts.
Efficacy of 8-Substituted Adenosine Derivatives in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various 8-substituted adenosine derivatives, with a focus on their potential as anticancer agents. The data presented is compiled from recent studies, offering insights into their structure-activity relationships and mechanisms of action. This document is intended to aid researchers in navigating the landscape of these promising therapeutic compounds.
Comparative Efficacy of 8-Substituted Adenosine Derivatives
The following table summarizes the in vitro efficacy of selected 8-substituted adenosine and related derivatives against various cancer cell lines and molecular targets. The data highlights the impact of different substitutions at the C8 and other positions of the adenosine scaffold on their biological activity.
| Compound ID | Target / Cell Line | Assay Type | Efficacy (IC50 / Ki) | Reference |
| Compound 5d | Human A2A Adenosine Receptor | Radioligand Binding Assay | 7.7 ± 0.5 nM (Ki) | [1] |
| Human A3 Adenosine Receptor | Radioligand Binding Assay | Antagonist Activity | [1] | |
| Compound 2 | HCT116 (Colon Cancer) | MTT Assay | Significant Cytotoxic Effect | [2] |
| DLD-1 (Colon Cancer) | MTT Assay | Significant Cytotoxic Effect | [2] | |
| Compound 2a | HCT116 (Colon Cancer) | MTT Assay | Significant Cytotoxic Effect | [2] |
| DLD-1 (Colon Cancer) | MTT Assay | Significant Cytotoxic Effect | [2] | |
| Compound 2c | HCT116 (Colon Cancer) | MTT Assay | Significant Cytotoxic Effect | [2] |
| DLD-1 (Colon Cancer) | MTT Assay | Significant Cytotoxic Effect | [2] | |
| Compound 11e | COLO 205 (Colorectal Cancer) | MTT Assay | 14 - 40 nM (IC50) | [3] |
| HL-60 (Leukemia) | MTT Assay | < 1 µM (IC50) | [3] | |
| Hep3B (Hepatoma) | MTT Assay | < 1 µM (IC50) | [3] | |
| H460 (Lung Cancer) | MTT Assay | < 1 µM (IC50) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay for Adenosine Receptors
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor subtype.
-
Membrane Preparation: Membranes from cells stably expressing the human A2A or A3 adenosine receptor are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ZM241385 for A2AAR) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the mechanism of action and evaluation of 8-substituted adenosine derivatives.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for Adenosine Derivatives.
References
- 1. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs [mdpi.com]
- 3. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Adenosine Analogs in Oncology: A Head-to-Head Comparison of 8-Benzyloxyadenosine and Established Drugs
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of oncological research, adenosine analogs have emerged as a promising class of molecules due to their multifaceted mechanisms of action. This guide provides a detailed head-to-head comparison of the novel adenosine analog, 8-Benzyloxyadenosine, with established drugs in the same class. Due to the limited public availability of experimental data for this compound, this guide utilizes 8-Chloro-adenosine as a well-documented proxy to illustrate a comparative framework. This allows for a robust evaluation of its potential against established adenosine analogs such as Clofarabine, Fludarabine, and Acadesine, with a focus on their anti-cancer properties.
Mechanism of Action: A Diverse Approach to Targeting Cancer Cells
The adenosine analogs discussed herein exhibit distinct yet sometimes overlapping mechanisms of action, primarily centered around the disruption of nucleic acid synthesis and the modulation of key cellular signaling pathways.
8-Chloro-adenosine , the stand-in for this compound, primarily functions by depleting intracellular ATP levels. This leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[1] Activated AMPK, in turn, inhibits the mTOR pathway, a central regulator of cell growth and proliferation, and can induce autophagic cell death.[1][2][3]
Clofarabine is a second-generation purine nucleoside analog that acts as a potent inhibitor of ribonucleotide reductase and DNA polymerase.[4][5][6][7] Its incorporation into the DNA strand leads to the termination of DNA synthesis, ultimately triggering apoptosis.[4][8]
Fludarabine also functions as an inhibitor of DNA synthesis. Its active triphosphate form, F-ara-ATP, competitively inhibits DNA polymerase, ribonucleotide reductase, and DNA primase.[9][10][11] This disruption of DNA replication leads to cell cycle arrest and apoptosis.
Acadesine (AICAR) , another adenosine analog, is a potent activator of AMPK.[12][13] Upon cellular uptake, it is converted to ZMP, an AMP mimic, which allosterically activates AMPK, leading to a shift from anabolic to catabolic metabolism and, in some cancer cells, the induction of apoptosis.[12][14]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of 8-Chloro-adenosine and the established drugs in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.
| Compound | Cancer Type | Cell Line | IC50/EC50 | Exposure Time |
| 8-Chloro-adenosine | Breast Cancer | MDA-MB-231 | 0.52 µM | 96 h |
| Breast Cancer | SK-BR-3 | 1.4 µM | 96 h | |
| Renal Cell Carcinoma | CAKI-1 | 2 µM | Not Specified | |
| Renal Cell Carcinoma | ACHN | Not Specified | Not Specified | |
| Renal Cell Carcinoma | RXF-393 | 36 µM | Not Specified | |
| Clofarabine | Leukemia | L1210 | Lower than Fludarabine | Not Specified |
| Leukemia | K562 | Lower than Fludarabine | Not Specified | |
| Various Leukemia & Solid Tumors | Multiple | 0.028–0.29 μM | Not Specified | |
| Melanoma | A375 | ~60 nM | 24-48 h | |
| Lung Cancer | A549 | ~411 nM | 24-48 h | |
| Fludarabine | Multiple Myeloma | RPMI 8226 | 1.54 µg/mL | Not Specified |
| Multiple Myeloma | MM.1S | 13.48 µg/mL | 48 h | |
| Multiple Myeloma | MM.1R | 33.79 µg/mL | 48 h | |
| Lung Adenocarcinoma | LUAD cells | 0-40 µM (gradient) | 48 h | |
| Lung Cancer | A549 | 47.44 µM | 72 h | |
| Acadesine (AICAR) | B-cell Chronic Lymphocytic Leukemia | B-CLL cells | 380 +/- 60 µM | Not Specified |
| Mantle Cell Lymphoma | REC-1, JEKO-1, etc. | < 1 mM | 48 h |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions, including exposure times and assay methods.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the comparative efficacy of these compounds.
Signaling Pathways
Caption: Comparative signaling pathways of 8-Chloro-adenosine, Clofarabine, and Acadesine.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for determining the in vitro cytotoxicity of adenosine analogs.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the adenosine analog (e.g., 8-Chloro-adenosine, Clofarabine) or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the adenosine analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for AMPK Activation
This technique is used to detect the phosphorylation status of AMPK, indicating its activation.
-
Protein Extraction: Treat cells with the adenosine analog for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
While direct experimental data for this compound remains scarce in the public domain, the comparative analysis using 8-Chloro-adenosine as a proxy provides a valuable framework for its potential evaluation. The diverse mechanisms of action among adenosine analogs, from ATP depletion and AMPK activation to direct inhibition of DNA synthesis, highlight the versatility of this class of compounds in oncology. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive guide for researchers to design and interpret future studies on this compound and other novel adenosine analogs. Further investigation is warranted to elucidate the specific molecular targets and therapeutic potential of this compound in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 5. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. nbinno.com [nbinno.com]
- 11. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acadesine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Validating the Specificity of 8-Benzyloxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyloxyadenosine is an adenosine analog with potential applications in various research and therapeutic areas. As with any bioactive small molecule, a thorough validation of its specificity is crucial to ensure that its observed effects are due to the intended mechanism of action and not a result of off-target activities. This guide provides a comparative framework for validating the specificity of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standard experimental workflows and data presentation formats used to characterize such compounds. We will compare its hypothetical performance with well-characterized adenosine receptor agonists and other relevant compounds.
Data Presentation: Comparative Analysis of Adenosine Receptor Agonists
To objectively assess the specificity of this compound, its binding affinity (Ki) and functional activity (EC50 or IC50) should be determined across all adenosine receptor subtypes (A1, A2A, A2B, and A3). The data should be presented in a clear, tabular format for easy comparison with known selective and non-selective adenosine receptor agonists.
Table 1: Comparative Binding Affinity (Ki, nM) of Adenosine Receptor Agonists
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor EC50 (nM) | A3 Receptor Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | To be determined |
| N6-Cyclopentyladenosine (CPA) | 2.3[1] | 790[1] | 18600 | 43[1] | A1 selective |
| CGS-21680 | 2300 | 22 | >10000 | 4800 | A2A selective |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 14 | 20 | 1100 | 25 | Non-selective |
| IB-MECA | 3600 | 3300 | >10000 | 1.1 | A3 selective |
Table 2: Comparative Functional Activity (cAMP Inhibition - A1/A3; cAMP Stimulation - A2A/A2B) of Adenosine Receptor Agonists
| Compound | A1 Receptor IC50 (nM) | A2A Receptor EC50 (nM) | A2B Receptor EC50 (nM) | A3 Receptor IC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N6-Cyclopentyladenosine (CPA) | 1.2 | 1600 | >10000 | 110 |
| CGS-21680 | >10000 | 27 | 7400 | >10000 |
| NECA | 7.4 | 15 | 3300 | 3.9 |
| IB-MECA | >10000 | >10000 | >10000 | 2.1 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to determine the specificity of adenosine receptor ligands.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each adenosine receptor subtype.
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]DPN (for A2B), [125I]AB-MECA (for A3).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and a range of concentrations of this compound.
-
Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly aspirate the mixture onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assays
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at each adenosine receptor subtype.
Principle: Adenosine receptors are G protein-coupled receptors that modulate the production of cyclic AMP (cAMP). A1 and A3 receptors are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cAMP. A2A and A2B receptors are Gs-coupled and stimulate adenylyl cyclase, resulting in an increase in cAMP.
Materials:
-
Whole cells expressing the adenosine receptor of interest.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
Reference agonists (e.g., CPA for A1, CGS-21680 for A2A, NECA for A2B, IB-MECA for A3).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Protocol:
-
Seed cells in a 96- or 384-well plate and allow them to attach overnight.
-
For agonist testing, treat cells with increasing concentrations of this compound. For A1 and A3 receptors, co-stimulate with a fixed concentration of forskolin.
-
For antagonist testing, pre-incubate cells with increasing concentrations of this compound before adding a fixed concentration of a reference agonist.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Visualizations
Signaling Pathways
The following diagram illustrates the canonical signaling pathways activated by adenosine receptors.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Specificity Validation
The following diagram outlines a typical workflow for validating the specificity of a compound like this compound.
Caption: Experimental workflow for specificity validation.
Conclusion
Validating the specificity of a novel compound such as this compound is a multi-faceted process that requires a combination of biochemical and cell-based assays. The data presented in this guide for well-characterized adenosine receptor agonists serves as a benchmark for comparison. By following the outlined experimental protocols, researchers can generate the necessary data to accurately characterize the selectivity profile of this compound. A comprehensive understanding of its on-target potency and potential off-target effects is paramount for its reliable use in research and for any future therapeutic development. The lack of publicly available data for this compound highlights the need for such systematic validation to be performed and disseminated within the scientific community.
References
A Comparative Analysis of Adenosine Analogs on Cancer Cell Lines
An Objective Guide for Researchers in Oncology and Drug Development
In the quest for novel anticancer therapeutics, adenosine analogs have emerged as a promising class of molecules. While direct experimental data on 8-Benzyloxyadenosine is limited in publicly available literature, extensive research on structurally related compounds, such as N6-benzyladenosine and 8-Chloro-adenosine (8-Cl-Ado), provides valuable insights into their potential differential effects on various cancer cell lines. This guide offers a comparative analysis of the cytotoxic, pro-apoptotic, and cell cycle-modulating properties of these adenosine analogs, supported by experimental data and detailed protocols to aid in research and development.
Comparative Cytotoxicity of Adenosine Analogs
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values of N6-benzyladenosine and 8-Cl-adenosine in a range of cancer cell lines, demonstrating their differential cytotoxic effects.
Table 1: IC50 Values of N6-benzyladenosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Carcinoma | Not specified, but inhibits growth | [1] |
| HCT116 | Colorectal Carcinoma | ~15 (at 48h) | [2] |
| DLD-1 | Colorectal Carcinoma | ~20 (at 48h) | [2] |
| Glioma Cells | Brain Tumor | Micromolar range | [2] |
Table 2: IC50 Values of 8-Cl-adenosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.52 | [3] |
| SK-BR-3 | Breast Cancer | 1.4 | [3] |
| KKU-213 | Cholangiocarcinoma | Not specified, induces apoptosis at 10µM | [4] |
| RMCCA-1 | Cholangiocarcinoma | Not specified, induces apoptosis at 10µM | [4] |
| MMNK-1 | Cholangiocarcinoma | Not specified, induces apoptosis at 10µM | [4] |
| BEL-7402 | Hepatoma | Not specified, promotes TRAIL-induced killing | [5] |
| RPMI-8226 | Multiple Myeloma | Induces apoptosis at 30µM | [6] |
| U266 | Multiple Myeloma | Induces apoptosis | [6] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Adenosine analogs exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction:
Both N6-benzyladenosine and 8-Cl-adenosine have been shown to induce apoptosis in cancer cells. For instance, N6-benzyladenosine induces apoptosis in bladder carcinoma T24 cells, which is associated with the activation of caspase-3[1]. 8-Cl-adenosine has been demonstrated to induce apoptosis in multiple myeloma cells and cholangiocarcinoma cells[4][6]. In the human hepatoma cell line BEL-7402, 8-Cl-adenosine sensitizes the cells to TRAIL-induced apoptosis by up-regulating the death receptor DR5 and inactivating the NF-κB pathway[5].
Cell Cycle Arrest:
N6-benzyladenosine has been observed to arrest bladder carcinoma T24 cells in the G0/G1 phase of the cell cycle[1]. Similarly, 8-Cl-adenosine can induce cell cycle arrest, and in breast cancer cells, this effect is linked to the regulation of the ADAR1/p53 signaling pathway[3].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized experimental workflow for assessing the effects of adenosine analogs on cancer cells and the key signaling pathways involved in their mechanism of action.
Figure 1. A generalized workflow for evaluating the in vitro effects of adenosine analogs on cancer cell lines.
Figure 2. A simplified signaling pathway for apoptosis induction by adenosine analogs like 8-Cl-adenosine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays mentioned in this guide.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add the adenosine analog at various concentrations to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the adenosine analog for the specified time. Collect both adherent and floating cells[7].
-
Washing: Wash the cells with cold PBS[7].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer[7].
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension[7].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[7].
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour of staining[7]. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive[8].
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes[9][10].
-
Washing: Centrifuge the fixed cells and wash twice with PBS[9].
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A and incubate[9][11].
-
PI Staining: Add PI staining solution to the cell suspension[9][11].
-
Incubation: Incubate at room temperature for 5 to 10 minutes[9].
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[9].
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 5. 8-Chloro-adenosine sensitizes a human hepatoma cell line to TRAIL-induced apoptosis by caspase-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to 8-Benzyloxyadenosine and Non-Adenosine-Based Inhibitors in Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 8-Benzyloxyadenosine, an adenosine-based compound, and a range of non-adenosine-based inhibitors targeting key nodes in inflammatory signaling pathways: Toll-like receptor 7 (TLR7), Interleukin-1 receptor-associated kinase 4 (IRAK4), and Src homology region 2 domain-containing phosphatase 2 (SHP2). This document aims to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions in their discovery and development endeavors.
Introduction
Inflammatory responses are tightly regulated processes that, when dysregulated, can lead to a host of autoimmune diseases and cancers. Key signaling pathways, including those initiated by TLR7, and mediated by IRAK4 and SHP2, are therefore prime targets for therapeutic intervention. While non-adenosine-based inhibitors offer high specificity and potency towards these targets, adenosine analogs like this compound represent an alternative approach by modulating downstream signaling cascades. This guide presents a comparative analysis of these distinct inhibitory strategies.
Data Presentation: A Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various non-adenosine-based inhibitors against their respective targets. Currently, specific IC50 data for this compound against TLR7, IRAK4, or SHP2 is not publicly available, reflecting its different mechanism of action as an adenosine analog that likely influences downstream signaling pathways such as MAPK and NF-κB.
Table 1: Non-Adenosine-Based TLR7 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay System |
| Compound 21 | TLR7 | < 1 | IL-6 production in a TLR7 agonist-stimulated assay |
| Antagonist 24 | TLR7/8 | 0.39 (TLR7), 0.08 (TLR8) | Not specified |
| Afimetoran (BMS-986256) | TLR7/8 | 10 (TLR7), 17 (TLR8) | Not specified |
| TH-407b | TLR7 | 230 | R848-induced TLR7 activation in HEK-Blue hTLR7 cells |
| Compound 8 | TLR7 | 4700 | Inhibition of IL-6 transcription |
| Pyrazolo[1,5-a]quinoxaline 2 | TLR7 | 8200 | TLR7 inhibition activity |
| Pyrazolo[1,5-a]quinoxaline 3 | TLR7 | 10000 | TLR7 inhibition activity |
Table 2: Non-Adenosine-Based IRAK4 Inhibitors
| Compound | IC50 (nM) | Assay System |
| PF-06650833 | 0.2 | Kinase activity assay |
| PF-06426779 | 1 | Full-length IRAK4 kinase assay |
| PF-05387252 | 1.3 | IRAK4 kinase assay |
| R191 | 3 | IRAK4 kinase assay |
| BAY-1834845 | 3.55 | Kinase activity assay |
| BMS-986126 | 5.3 | IRAK4 kinase assay |
| IRAK4 inhibitor 23 | 7 | IRAK4 kinase assay |
| Compound 42 | 8.9 | Not specified |
| DW18134 | 11.2 | IRAK4 kinase assay |
| Compound 32 | 43 | Not specified |
| CA-4948 | 115 | Not specified |
| HG-12-6 | 165.1 | Unphosphorylated IRAK4 assay |
| IRAK inhibitor 1 | 216 | IRAK4 kinase assay |
| IRAK-1-4 Inhibitor I | 200 (IRAK4), 300 (IRAK1) | Kinase activity assay |
Table 3: Non-Adenosine-Based SHP2 Inhibitors
| Compound | IC50 (nM) | Target(s) |
| RMC-4550 | 0.583 | SHP2 (allosteric) |
| TNO155 | 11 | SHP2 (allosteric) |
| IACS-13909 | 15.7 | SHP2 (allosteric) |
| SHP099 | 71 | SHP2 (allosteric) |
| NSC-87877 | 318 | SHP2 (catalytic site) |
| 11a-1 | 200 | SHP2 (catalytic site) |
| PHPS1 | 2100 | SHP2 (catalytic site) |
| CNBDA | 5000 | SHP2 (catalytic site) |
| LY6 | 9800 | SHP2 (allosteric) |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by the compared inhibitors. This compound, as an adenosine analog, is presumed to exert its effects through adenosine receptors, which can modulate downstream signaling cascades such as the MAPK and NF-κB pathways, thereby indirectly affecting inflammatory responses. In contrast, the non-adenosine-based inhibitors directly target specific kinases or phosphatases within these pathways.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below to facilitate the replication and validation of findings.
Biochemical Kinase/Phosphatase Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on its target enzyme.
1. IRAK4 TR-FRET Kinase Assay Protocol
-
Objective: To measure the inhibitory activity of compounds against IRAK4 kinase.
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by IRAK4.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer
-
Test compounds
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Prepare a mixture of IRAK4 enzyme and Eu-anti-tag antibody in kinase buffer.
-
Add 5 µL of the enzyme/antibody mixture to each well.
-
Prepare the Kinase Tracer solution in kinase buffer.
-
Add 5 µL of the tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the percent inhibition relative to controls. IC50 values are calculated by fitting the data to a dose-response curve.
-
2. SHP2 DiFMUP Phosphatase Assay Protocol
-
Objective: To measure the inhibitory activity of compounds against SHP2 phosphatase.
-
Principle: This is a fluorescence-based assay that measures the dephosphorylation of the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) by SHP2.
-
Materials:
-
Recombinant human SHP2 enzyme (wild-type or mutant)
-
DiFMUP substrate
-
Test compounds
-
Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the SHP2 enzyme to each well. For wild-type SHP2, pre-incubation with an activating phosphopeptide may be required.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the DiFMUP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition relative to controls and determine the IC50 value.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
1. TLR7 Reporter Assay (HEK-Blue™ Cells)
-
Objective: To determine the antagonistic activity of compounds on TLR7 signaling.
-
Principle: HEK-Blue™ hTLR7 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR7 signaling reduces SEAP expression.
-
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
TLR7 agonist (e.g., R848)
-
Test compounds
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR7 agonist (e.g., R848).
-
Incubate for 16-24 hours.
-
Collect the supernatant and add it to HEK-Blue™ Detection medium.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm.
-
Calculate the percent inhibition of SEAP activity and determine the IC50 value.
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxicity of the inhibitor compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Materials:
-
Target cell line
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of this compound and non-adenosine-based inhibitors targeting TLR7, IRAK4, and SHP2. While non-adenosine-based inhibitors demonstrate high potency and specificity for their direct targets, this compound represents a broader-acting agent that likely modulates downstream signaling events. The choice between these strategies will depend on the specific therapeutic goals, whether it be the precise inhibition of a key signaling node or the more general modulation of inflammatory pathways. The provided data and protocols serve as a valuable resource for researchers navigating the complex landscape of inflammatory disease therapeutics.
Assessing the Therapeutic Index of 8-Benzyloxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For novel compounds such as 8-Benzyloxyadenosine, an adenosine analogue with potential applications in oncology, a thorough assessment of its TI is paramount for further development. This guide provides a comparative analysis of the therapeutic index of this compound, using the closely related compound 8-Cl-adenosine as a primary surrogate due to the limited public data on this compound itself. This guide also contrasts its profile with other established adenosine analogues: Acadesine, Clofarabine, Fludarabine phosphate, and Vidarabine.
Quantitative Comparison of Therapeutic and Toxic Doses
The following table summarizes the available non-clinical and clinical data for 8-Cl-adenosine and the comparator adenosine analogues. It is important to note that the therapeutic index is not a fixed value and can vary depending on the indication, patient population, and treatment regimen.
| Compound | Therapeutic Dose | Toxic Dose (LD50/MTD) | Therapeutic Index (Calculated where possible) |
| 8-Cl-adenosine (surrogate for this compound) | Recommended Phase 2 Dose (RP2D) in AML: 400 mg/m²[1] | Dose-limiting cardiac toxicity observed at higher doses in a Phase 1 trial[1] | Not directly calculable from available data |
| Acadesine (AICAR) | Used clinically to protect against cardiac ischemic injury[2] | LD50 (rat, oral): 980 mg/kg[3] | Not directly calculable for a specific therapeutic effect |
| Clofarabine | Pediatric ALL: 52 mg/m² IV over 2 hours daily for 5 days[4] | Oral (Rat) LD50: 60 mg/kg[5] | Not directly calculable from available data |
| Fludarabine phosphate | Adult CLL: 25 mg/m² IV over 30 minutes daily for 5 days[6][7] | Intravenous (Mouse) LD50: 1,236 mg/kg[8][9] | Not directly calculable from available data |
| Vidarabine | Topical: 3% ointment 5 times a day for herpes simplex virus[10] | Intravenous (Mouse) LD50: 442 mg/kg; Subcutaneous (Mouse) LD50: 5086 mg/kg[11] | Not directly calculable from available data |
Experimental Protocols
In Vitro Cytotoxicity Assessment
A common method to determine the therapeutic efficacy of a compound at the cellular level is the cytotoxicity assay.
Objective: To determine the concentration of the adenosine analogue required to inhibit the growth of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., colorectal cancer lines HCT116, breast cancer lines MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, 8-Cl-adenosine) for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of cells, or by direct cell counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
For example, 8-Cl-adenosine has been shown to inhibit the growth of HCT116 colorectal cancer cells by 89% after a 72-hour exposure[10].
In Vivo Efficacy and Toxicity Assessment in Animal Models
Animal models are crucial for evaluating the in vivo efficacy and determining the maximum tolerated dose (MTD) of a drug candidate.
Objective: To assess the anti-tumor activity and determine the toxicity profile of the adenosine analogue in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with human tumor cells to establish xenografts.
-
Treatment: Once tumors reach a palpable size, animals are treated with the test compound via a relevant route of administration (e.g., intraperitoneal injection). Different dose levels are tested.
-
Efficacy Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The efficacy of the treatment is determined by comparing the tumor growth in treated animals to a control group.
-
Toxicity Monitoring: Animals are monitored for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions. Blood samples may be collected for hematological and biochemical analysis.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or if severe toxicity is observed. The MTD is defined as the highest dose that does not cause life-threatening toxicity.
In a study with 8-Cl-adenosine, non-toxic doses administered intraperitoneally twice weekly for 4 weeks suppressed the growth of HCT116-derived xenografts by 50% in athymic mice[10].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by adenosine analogues and a typical experimental workflow for assessing therapeutic index.
Caption: Adenosine analogue signaling pathway.
Caption: Experimental workflow for assessing therapeutic index.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cottrellrna.com [cottrellrna.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Cl-Adenosine-Induced Inhibition of Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8-Cl-adenosine-induced inhibition of colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Benzyloxyadenosine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 8-Benzyloxyadenosine, a modified nucleoside analog often used in biochemical and pharmaceutical research, is crucial for laboratory safety and environmental protection. Due to the absence of specific public data on its degradation and toxicity, this compound must be handled and disposed of as hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines, treating this compound with a high level of precaution.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (nitrile or neoprene are recommended)
-
Closed-toe shoes
All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.[1]
Waste Segregation and Containerization
Proper segregation of waste is essential to prevent dangerous chemical reactions and ensure compliant and cost-effective disposal.[1] Never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department.
| Waste Stream | Description | Container Type |
| Solid Waste | Contaminated consumables such as gloves, bench paper, pipette tips, and weigh boats. Pure this compound in solid form. | A plastic container or a five-gallon pail lined with a clear plastic bag. The container must have a secure lid.[1] |
| Aqueous Waste | Aqueous solutions containing this compound. | A clearly labeled container designated for aqueous hazardous waste. |
| Organic Solvent Waste | Solutions of this compound in organic solvents. | A designated carboy for organic solvent waste. Halogenated and non-halogenated solvent waste should typically be segregated. |
Step-by-Step Disposal Procedures
The primary and mandatory route for the disposal of a novel research compound like this compound is through a certified hazardous waste management service, coordinated by your institution's EH&S department.[1]
1. Solid Waste Disposal:
- Carefully place all solid waste contaminated with this compound, including unused solid compound and contaminated lab supplies, into the designated solid waste container.
- Ensure the container is securely sealed.
- Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
- Store the sealed container in a designated hazardous waste accumulation area until it is collected by the EH&S department.
2. Liquid Waste Disposal:
- Pour all aqueous or organic solvent solutions containing this compound into the appropriate, clearly labeled liquid hazardous waste container.
- Do not overfill the container; leave adequate headspace.
- Securely cap the container.
- Label the container with "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate concentrations.
- Store the container in a designated hazardous waste accumulation area, ensuring it is within secondary containment to prevent spills.
3. Decontamination and Disposal of Empty Containers:
- Given the unknown hazard profile of this compound, it is safest to treat it as acutely hazardous.[1]
- Empty containers that held the compound must be triple-rinsed with a suitable solvent.[1]
- The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous liquid waste.[1]
- After triple-rinsing, deface the original label on the container.
- The rinsed and defaced container can then typically be disposed of in the normal trash or recycled, in accordance with institutional policies.
Emergency Procedures
In the event of a spill or exposure, follow these immediate procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
For spills, evacuate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EH&S department immediately.
Chemical Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the safe disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, in accordance with federal, state, and local regulations.[4]
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 8-Benzyloxyadenosine
Researchers and scientists working with 8-Benzyloxyadenosine, a nucleoside analog vital in various drug development endeavors, must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of any chemical. For this compound, which is typically a solid powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The following personal protective equipment is mandatory to minimize these risks.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses or Goggles | Chemical splash-resistant with side shields. A face shield may be necessary for large quantities or splash risks.[1][2] |
| Hand | Gloves | Nitrile gloves are recommended.[2][3] Consider double-gloving for added protection. |
| Body | Laboratory Coat | A full-front, long-sleeved lab coat is essential to protect against skin contact.[2][3] |
| Respiratory | NIOSH-approved Respirator or Face Mask | An N95 or higher-rated respirator is recommended when handling the powder outside of a chemical fume hood to prevent inhalation.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step procedure should be followed:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing paper, spatulas, and waste containers, should be readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above. Ensure that gloves are properly fitted and have no visible defects.
-
Handling the Compound:
-
Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of any airborne powder.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust.
-
If weighing the compound, do so on weighing paper or in a tared container within the fume hood.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Clean any spills immediately using appropriate procedures. For a solid, this may involve carefully sweeping with a soft brush and dustpan or using a vacuum with a HEPA filter.
-
Wipe down the work surface with a suitable solvent to decontaminate it.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solid this compound waste and any grossly contaminated materials (e.g., weighing paper, pipette tips) should be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves and other disposable PPE should be disposed of in a designated waste stream for chemically contaminated items.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
